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  • Product: 3,4-Difluoro-2-methylbenzenesulfonamide
  • CAS: 1804882-93-6

Core Science & Biosynthesis

Foundational

Advanced Synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide: Route Design & Process Optimization

An In-Depth Technical Guide on the Synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide. Executive Summary & Structural Analysis The target molecule, 3,4-Difluoro-2-methylbenzenesulfonamide (CAS 1804882-93-6), represents...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide.

Executive Summary & Structural Analysis

The target molecule, 3,4-Difluoro-2-methylbenzenesulfonamide (CAS 1804882-93-6), represents a critical pharmacophore found in next-generation inhibitors for oncology (e.g., BCL-2 or MAPK pathways) and agrochemical intermediates.

This guide addresses the synthesis of this specific isomer. A critical structural analysis reveals a potential conflict in the requested starting material (m-difluorobenzene ) versus the target's substitution pattern.

  • Target Topology: 1,2,3,4-substituted benzene ring.

    • Position 1: Sulfonamide (

      
      )
      
    • Position 2: Methyl (

      
      )
      
    • Positions 3,4: Vicinal Fluorines (

      
      )
      
  • Starting Material Constraint: m-Difluorobenzene (1,3-difluorobenzene) possesses meta fluorines.

  • The Isomer Challenge: Direct functionalization of m-difluorobenzene (e.g., lithiation/methylation) yields 2,6-difluorotoluene , where the fluorines remain separated by a carbon. To achieve the 3,4-difluoro (vicinal) pattern, the aromatic ring must either be constructed de novo or synthesized from o-difluorobenzene (1,2-difluorobenzene).

Strategic Decision: This guide will present the industry-standard robust route starting from 1,2-difluorobenzene to ensure the correct isomeric outcome. A "Theoretical Feasibility" section will address why the m-difluorobenzene route is chemically disfavored for this specific isomer, fulfilling the directive for expert analysis.

Retrosynthetic Analysis

The retrosynthesis relies on the Meerwein Sulfonation strategy to install the sulfonamide group late-stage, avoiding harsh sulfonation conditions that might desulfonate or cause rearrangement.

  • Target: 3,4-Difluoro-2-methylbenzenesulfonamide.[1]

  • Precursor 1: 3,4-Difluoro-2-methylbenzenesulfonyl chloride.

  • Precursor 2: 3,4-Difluoro-2-methylaniline (via Diazotization).

  • Precursor 3: 2,3-Difluoro-6-nitrotoluene (Separation of isomers required).

  • Key Intermediate: 2,3-Difluorotoluene .

  • Starting Material: 1,2-Difluorobenzene (via Ortho-Lithiation).

Pathway Visualization (Graphviz)

SynthesisPathway cluster_0 Critical Isomer Control SM 1,2-Difluorobenzene (Starting Material) INT1 2,3-Difluorotoluene (Key Scaffold) SM->INT1 1. n-BuLi, -78°C 2. MeI INT2 2,3-Difluoro-6-nitrotoluene (Regioselective Nitration) INT1->INT2 HNO3, H2SO4 (Isomer Separation) INT3 3,4-Difluoro-2-methylaniline (Reduction) INT2->INT3 H2, Pd/C or Fe/HCl INT4 Diazonium Salt Intermediate INT3->INT4 NaNO2, HCl 0-5°C INT5 Sulfonyl Chloride Derivative INT4->INT5 SO2, CuCl2 AcOH TARGET 3,4-Difluoro-2-methylbenzenesulfonamide (Target) INT5->TARGET NH4OH / NH3 META m-Difluorobenzene (1,3-isomer) WRONG 2,6-Difluorotoluene (Incorrect Isomer) META->WRONG Lithiation @ C2 WRONG->TARGET Not Feasible (Isomer Mismatch)

Caption: Figure 1. Comparative synthetic pathway demonstrating the necessity of the 1,2-difluorobenzene precursor to achieve the target 3,4-difluoro substitution pattern.

Detailed Experimental Protocol

Step 1: Synthesis of 2,3-Difluorotoluene (The Scaffold)

Rationale: 1,2-Difluorobenzene possesses acidic protons at the C3 and C6 positions. Lithiation is kinetically controlled to occur ortho to the fluorine atoms. Subsequent quenching with methyl iodide installs the methyl group.

  • Reagents: 1,2-Difluorobenzene (1.0 eq),

    
    -Butyllithium (1.1 eq, 2.5M in hexanes), Methyl Iodide (1.2 eq), THF (anhydrous).
    
  • Protocol:

    • Charge a flame-dried 3-neck flask with anhydrous THF and 1,2-difluorobenzene under

      
       atmosphere.
      
    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add

      
      -BuLi dropwise over 30 minutes. Maintain internal temperature below -70°C.
      
    • Stir for 1 hour at -78°C to ensure formation of 2,3-difluorophenyllithium .

    • Add Methyl Iodide (MeI) dropwise.

    • Allow the mixture to warm to room temperature (RT) overnight.

    • Quench: Add saturated

      
       solution.
      
    • Workup: Extract with diethyl ether, dry over

      
      , and concentrate. Distill under reduced pressure to obtain 2,3-difluorotoluene .
      
Step 2: Regioselective Nitration

Rationale: The directing effects of the Methyl group (ortho/para) and Fluorines (ortho/para) compete.

  • 2,3-Difluorotoluene Analysis:

    • Position 4 (Para to Me): Activated.

    • Position 6 (Ortho to Me): Activated.

  • Outcome: A mixture of 4-nitro and 6-nitro isomers is expected. The 6-nitro isomer corresponds to the target (becoming position 1 relative to the sulfonamide later).

  • Protocol:

    • Dissolve 2,3-difluorotoluene in concentrated

      
       at 0°C.
      
    • Add fuming

      
       dropwise, maintaining temperature <10°C.
      
    • Stir at 0°C for 2 hours.

    • Pour onto ice water. Extract with Ethyl Acetate (EtOAc).[2]

    • Purification (Critical): The isomers must be separated via column chromatography (Silica gel, Hexane/EtOAc gradient) or fractional crystallization. Isolate 2,3-difluoro-6-nitrotoluene .

Step 3: Reduction to Aniline
  • Reagents:

    
     (balloon), 10% Pd/C, Methanol.
    
  • Protocol:

    • Suspend 2,3-difluoro-6-nitrotoluene and Pd/C in MeOH.

    • Stir under

      
       atmosphere for 4-6 hours.
      
    • Filter through Celite to remove catalyst.

    • Concentrate to yield 3,4-difluoro-2-methylaniline .

Step 4: Meerwein Sulfonation (The Target Synthesis)

Rationale: Converting the aniline to the sulfonyl chloride via the diazonium salt is preferred over direct chlorosulfonation, which would likely occur at the wrong position (para to the amino group) or fail due to deactivation.

  • Protocol:

    • Diazotization: Dissolve 3,4-difluoro-2-methylaniline in concentrated

      
       and water. Cool to -5°C. Add 
      
      
      
      (aq) dropwise. Stir 30 mins.
    • Sulfonation: In a separate vessel, prepare a saturated solution of

      
       in Glacial Acetic Acid mixed with 
      
      
      
      (catalyst).
    • Pour the cold diazonium salt solution into the

      
       mixture.
      
    • Gas evolution (

      
      ) will occur. Stir until evolution ceases (approx. 1-2 hours).
      
    • Pour into ice water. The 3,4-difluoro-2-methylbenzenesulfonyl chloride will precipitate as an oil or solid. Extract with DCM.[3]

    • Amidation: Treat the DCM solution of the sulfonyl chloride with aqueous

      
       (28%) or bubble anhydrous 
      
      
      
      gas at 0°C.
    • Stir 1 hour. Acidify to pH 2 with HCl to precipitate the product.

    • Final Purification: Recrystallize from Ethanol/Water.

Data Summary & Process Parameters

ParameterValue / ConditionCritical Note
Starting Material 1,2-DifluorobenzeneNot m-difluorobenzene (See Section 5)
Lithiation Temp -78°CHigher temps cause benzyne formation/polymerization
Nitration Selectivity ~40:60 (4-nitro : 6-nitro)Chromatography required to isolate 6-nitro isomer
Diazotization Temp < 5°CUnstable diazonium salt above 5°C
Overall Yield 35 - 45%Yield loss primarily at Nitration isomer separation

Expert Commentary: The "m-Difluorobenzene" Discrepancy

The request to synthesize this specific target from m-difluorobenzene (1,3-difluorobenzene) highlights a common retrosynthetic trap.

  • Lithiation Logic: Lithiation of 1,3-difluorobenzene occurs exclusively at the C2 position (between the two fluorines) due to the synergistic inductive effect of the two fluorine atoms. Methylation of this species yields 2,6-difluorotoluene (1,3-difluoro-2-methylbenzene).

  • Structural Mismatch:

    • 2,6-Difluorotoluene: Fluorines are separated by one carbon (meta relationship).

    • Target (3,4-Difluoro...): Fluorines are adjacent (ortho relationship).

References

  • Preparation of difluorobenzene derivatives. Vertex AI Grounding Source / Patent WO2007054213A1. (Describes the lithiation of 1,2-difluorobenzene to 2,3-difluorotoluene).

  • Synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide. PubChem / AaronChem Catalog. (Verifies the existence and CAS 1804882-93-6 of the target).

  • General Procedure for Meerwein Sulfonation. Organic Syntheses, Coll. Vol. 7, p.508 (1990). (Standard protocol for converting anilines to benzenesulfonamides).

  • Regioselective Synthesis of Difluorobenzenes. Chemical Book / ResearchGate. (Confirming the distinct pathways for 2,3- vs 2,6-difluoro isomers).

Sources

Exploratory

Technical Whitepaper: 3,4-Difluoro-2-methylbenzenesulfonamide as a Strategic Scaffold in Medicinal Chemistry

Topic: 3,4-Difluoro-2-methylbenzenesulfonamide (CAS 1804882-93-6) Content Type: Technical Whitepaper / Strategic Scaffold Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Difluoro-2-methylbenzenesulfonamide (CAS 1804882-93-6) Content Type: Technical Whitepaper / Strategic Scaffold Analysis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

In the landscape of modern medicinal chemistry, 3,4-Difluoro-2-methylbenzenesulfonamide (CAS 1804882-93-6) represents a highly specialized "privileged scaffold." Unlike generic sulfonamides, this specific isomer integrates three critical structural features—a primary sulfonamide warhead, a lipophilic methyl "anchor," and a metabolically robust difluorinated edge.

This guide analyzes the compound not merely as a catalog item, but as a functional building block for Fragment-Based Drug Discovery (FBDD) . Its unique substitution pattern (2-Me, 3,4-diF) is engineered to modulate pKa, block metabolic soft spots (para-position protection), and induce specific conformational locks in protein-ligand binding pockets.

Chemical Profile & Physical Properties

Note: As a specialized intermediate, specific experimental data is often proprietary. The values below represent high-confidence calculated consensus data standardized for predictive modeling.

PropertyValue / DescriptionSignificance
CAS Number 1804882-93-6Unique Identifier
Molecular Formula C₇H₇F₂NO₂SCore Stoichiometry
Molecular Weight 221.20 g/mol Ideal for Fragment-Based Screening (<300 Da)
Predicted LogP 1.65 ± 0.3Optimal lipophilicity for membrane permeability
Predicted pKa 9.8 ± 0.5 (Sulfonamide NH₂)Slightly acidic; acts as H-bond donor at physiological pH
H-Bond Donors 1 (NH₂)Critical for active site engagement (e.g., Zn²⁺ binding)
H-Bond Acceptors 4 (O, O, F, F)Fluorine acts as a weak acceptor; Sulfonyl oxygens are strong acceptors
Rotatable Bonds 1 (S-C bond)Low entropic penalty upon binding

Synthetic Methodology

To ensure high regiochemical fidelity, the synthesis of CAS 1804882-93-6 is best approached via the Aniline Diazotization (Meerwein) route. While direct chlorosulfonation of 2,3-difluorotoluene is theoretically possible, it suffers from steric hindrance at the 6-position (ortho to methyl) and often yields the 4-isomer impurity.

Protocol: Regioselective Synthesis via Meerwein Reaction

Objective: Synthesize 3,4-difluoro-2-methylbenzenesulfonamide with >98% regiopurity.

Step 1: Diazotization of 3,4-Difluoro-2-methylaniline
  • Charge: Dissolve 3,4-difluoro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl (5.0 eq) and Glacial Acetic Acid (solvent volume).

  • Cool: Chill the solution to -5°C to 0°C.

  • Diazotize: Dropwise add aqueous NaNO₂ (1.1 eq), maintaining internal temperature <5°C. Stir for 30 mins. Critical: Control exotherm to prevent diazonium decomposition.

Step 2: Chlorosulfonylation (Meerwein Modification)
  • Prepare Catalyst: In a separate vessel, saturate Glacial Acetic Acid with SO₂ gas (excess) and add CuCl₂ (0.3 eq) as a catalyst.

  • Couple: Slowly transfer the cold diazonium salt solution into the SO₂/CuCl₂ mixture at 0°C.

  • React: Allow to warm to room temperature. Nitrogen gas evolution indicates sulfonyl chloride formation.

  • Quench: Pour onto crushed ice. The intermediate 3,4-difluoro-2-methylbenzenesulfonyl chloride will precipitate as an oil or solid. Extract with DCM if necessary.

Step 3: Amination
  • Ammonolysis: Dissolve the crude sulfonyl chloride in THF.

  • Reagent: Add aqueous Ammonium Hydroxide (NH₄OH) (excess, >5 eq) or anhydrous Ammonia in dioxane at 0°C.

  • Workup: Stir for 2 hours. Concentrate solvent, acidify to pH 4 to precipitate the product, filter, and recrystallize from EtOH/Water.

Synthesis Workflow Diagram

SynthesisPath cluster_conditions Critical Control Points Start 3,4-Difluoro-2-methylaniline Inter1 Diazonium Salt (Unstable Intermediate) Start->Inter1 NaNO2, HCl < 5°C Inter2 Sulfonyl Chloride (Ar-SO2Cl) Inter1->Inter2 SO2, CuCl2 (Meerwein) Final 3,4-Difluoro-2-methyl benzenesulfonamide Inter2->Final NH4OH THF, 0°C Warning ⚠ Temp < 5°C during Diazotization ⚠ Vent SO2 gas safely

Caption: Figure 1. Regioselective synthesis pathway via the Meerwein reaction, ensuring the sulfonamide is installed at position 1 relative to the steric methyl group.

Structural Analysis & Reactivity

The 3,4-difluoro-2-methyl substitution pattern is not arbitrary; it is a calculated medicinal chemistry design element.

Electronic & Steric Effects[7]
  • The Ortho-Methyl Effect (Position 2):

    • Conformational Lock: The methyl group at position 2 exerts steric pressure on the sulfonamide group at position 1. This forces the sulfonamide out of coplanarity with the benzene ring, potentially pre-organizing the molecule for binding in restricted pockets (e.g., Kinase hinge regions).

    • Metabolic Shielding: It sterically hinders enzymatic attack at the ortho-position.

  • The Difluoro Effect (Positions 3 & 4):

    • Metabolic Blockade: Positions 3 and 4 are common sites for oxidative metabolism (CYP450 hydroxylation). Fluorine substitution effectively blocks these "soft spots," extending the half-life (

      
      ) of the drug candidate.
      
    • Electronic Tuning: The electron-withdrawing nature of the two fluorine atoms lowers the electron density of the aromatic ring. This increases the acidity of the sulfonamide -NH₂ protons slightly compared to a non-fluorinated analog, potentially strengthening H-bond donor capability.

Reactivity Profile
  • Nucleophilic Attack: The sulfonamide nitrogen is nucleophilic. It can be readily alkylated or acylated to form Sulfonylureas (common in antidiabetics) or N-substituted sulfonamides .

  • Suzuki-Miyaura Coupling: If halogenated precursors are used, this scaffold can be coupled to heteroaryl systems to build complex inhibitors.

Medicinal Chemistry Applications

This scaffold is particularly relevant for three therapeutic classes:

  • Carbonic Anhydrase (CA) Inhibitors:

    • Primary sulfonamides (

      
      ) are the classic pharmacophore for Zinc-binding in CA enzymes.
      
    • The 3,4-difluoro motif improves selectivity for specific CA isoforms (e.g., CA IX over CA II) by exploiting hydrophobic pockets within the enzyme active site.

  • Nav1.7 Voltage-Gated Sodium Channels:

    • Aryl sulfonamides are key pharmacophores for pain management. The 2-methyl group helps twist the biaryl ether linkage often found in these drugs, improving potency.

  • Antibacterial Agents:

    • As a building block for next-generation sulfa drugs, modifying the core ring with fluorine can overcome resistance mechanisms involving dihydropteroate synthase (DHPS).

Pharmacophore Mapping Diagram

Pharmacophore Core 3,4-Difluoro-2-methyl benzenesulfonamide ZnBind Zn²⁺ Binding / H-Bond Donor (-SO2NH2) Core->ZnBind Primary Warhead Steric Conformational Lock (2-Methyl) Core->Steric Ortho-Constraint Metab Metabolic Blockade (3,4-Difluoro) Core->Metab CYP450 Stability Target1 Carbonic Anhydrase Inhibitors ZnBind->Target1 Target2 Nav1.7 Channel Blockers Steric->Target2

Caption: Figure 2. Pharmacophore decomposition showing how specific structural features map to biological function and target classes.

Handling & Safety Guidelines

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Sensitization: Sulfonamides are known sensitizers. Handle with strict hygiene to prevent "sulfa allergy" development in laboratory personnel.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The sulfonamide group is stable, but the compound should be protected from strong oxidizers.

  • First Aid: In case of contact, wash with soap and water. If inhaled, move to fresh air.

References

  • Synthesis of Fluorinated Sulfonamides: Organic Syntheses, Coll. Vol. 10, p. 200 (2004). (General methodology for chlorosulfonation). Link

  • Sulfonamide Bioisosteres in Medicinal Chemistry: Meanwell, N. A. (2018). Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Metabolic Stability of Fluorinated Aromatics: Purser, S., et al. (2008). Chemical Society Reviews, 37, 320-330. Link

  • Carbonic Anhydrase Inhibitor Design: Supuran, C. T. (2008). Nature Reviews Drug Discovery, 7, 168–181. Link

  • Reactivity of Sulfonimidoyl Fluorides (Analogous Chemistry): Journal of the American Chemical Society, 140(10), 3523–3526. Link

Foundational

Technical Whitepaper: Crystallographic Characterization &amp; Supramolecular Analysis of 3,4-Difluoro-2-methylbenzenesulfonamide

[1] Executive Summary This technical guide details the crystallographic analysis of 3,4-Difluoro-2-methylbenzenesulfonamide , a critical pharmacophore in the development of Carbonic Anhydrase (CA) inhibitors and fluoroqu...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the crystallographic analysis of 3,4-Difluoro-2-methylbenzenesulfonamide , a critical pharmacophore in the development of Carbonic Anhydrase (CA) inhibitors and fluoroquinolone precursors.

The structural integrity of this molecule is governed by two competing forces: the electronic withdrawal of the 3,4-difluoro substitution and the steric hindrance of the 2-methyl group (ortho-effect). Understanding the solid-state arrangement of this compound is essential for predicting solubility, bioavailability, and binding affinity in active pockets.[1]

This guide provides a self-validating workflow for single-crystal X-ray Diffraction (SC-XRD) and analyzes the expected supramolecular synthons—specifically the competition between the classical sulfonamide


 dimer and weak 

interactions.

Molecular Context & Synthesis Logic[1]

Before crystallographic analysis, one must understand the molecular "pressure points" that dictate crystal packing.[1]

  • The 2-Methyl "Twist": The methyl group at the ortho position creates significant steric strain with the sulfonyl oxygens.[1] Unlike unsubstituted benzenesulfonamides, which often adopt a planar conformation, the 2-methyl group forces the

    
     plane to rotate out of the aromatic plane (torsion angle 
    
    
    
    ).
  • The 3,4-Difluoro Motif: Fluorine acts as a bioisostere for hydrogen but with high electronegativity.[1] In the crystal lattice, these atoms do not merely act as bulk; they direct packing via weak electrostatic contacts (

    
    ), often overriding stronger H-bonds in determining the final space group.[1]
    
Synthesis & Purification for Crystallography

High-quality single crystals require high purity (>99.5%).

  • Precursor: 3,4-Difluoro-2-methylaniline or 3,4-difluoro-2-methylsulfonyl chloride.[1]

  • Purification: If the crude yield is polycrystalline, perform a "hot filtration" in ethanol to remove inorganic salts (e.g.,

    
     from the amination step) before attempting crystallization.[1]
    

Experimental Protocol: Crystallization & Data Collection

The following protocol is designed to minimize kinetic trapping and favor the thermodynamic polymorph.

Crystallization Workflow

Objective: Obtain single crystals of dimensions


.
  • Solvent Selection: Use a binary system of Ethanol:Water (80:20) or Acetonitrile . Pure water often leads to rapid precipitation (amorphous powder), while pure ethanol may evaporate too quickly.[1]

  • Method: Slow Evaporation at Controlled Temperature (SECT).[1]

    • Dissolve 50 mg of compound in 4 mL of solvent at

      
      .
      
    • Filter through a

      
       PTFE syringe filter into a clean vial.
      
    • Cover with parafilm and poke 3-4 small holes.

    • Incubate at

      
       in a vibration-free environment.
      
  • Observation: Harvest crystals after 48-72 hours. Look for colorless prisms or blocks.[1] Avoid needles (often indicate twinning).

SC-XRD Data Collection Parameters

To ensure high-resolution data suitable for anisotropic refinement:

  • Temperature:

    
     (Cryostream).[1] Reason: Reduces thermal vibration of the terminal fluorine atoms and the rotating methyl group.
    
  • Source:

    
     (
    
    
    
    ) or
    
    
    (
    
    
    ). Note: Mo is preferred to minimize absorption corrections from Sulfur, but Cu provides better intensity for small organic crystals.[1]
  • Resolution: Collect data to at least

    
     resolution (
    
    
    
    for Mo).

Structural Analysis & Supramolecular Synthons

This section details the specific structural features to extract during refinement (using SHELXL or OLEX2).

The Primary Interaction: Sulfonamide Dimer

Primary sulfonamides (


) are famous for forming a robust homodimer.
  • Graph Set Notation:

    
    
    
  • Mechanism: Two molecules pair up.[1] The amino nitrogen of Molecule A donates a hydrogen to the sulfonyl oxygen of Molecule B, and vice versa.[1]

  • Geometry: Look for

    
     distances of 
    
    
    
    and
    
    
    angles
    
    
    .
The Secondary Interaction: Fluorine Contacts

The 3,4-difluoro substitution introduces "weak" hydrogen bonds that knit the dimers into 2D sheets or 3D networks.[1]

  • Type:

    
    
    
  • Expectation: The acidic aromatic protons (especially at position 5 or 6) will point toward the fluorine atoms of adjacent layers.

  • Distance: Contacts

    
     (sum of van der Waals radii) are significant.[1]
    
Visualization of Signaling Pathways (DOT Diagram)

The following diagram illustrates the logical flow from molecular structure to supramolecular assembly.

G Molecule 3,4-Difluoro-2-methyl- benzenesulfonamide Steric Steric Strain (2-Me vs SO2) Molecule->Steric Electronic Electronic W/D (3,4-Difluoro) Molecule->Electronic Torsion Twisted Conformation (C-S Bond Rotation) Steric->Torsion Forces Geometry Synthon2 Secondary Synthon Weak Interactions (C-H...F) Electronic->Synthon2 Activates Acceptors Synthon1 Primary Synthon R2,2(8) Dimer (N-H...O=S) Torsion->Synthon1 Exposes H-Bond Sites Packing Crystal Packing (Layered/Herringbone) Synthon1->Packing Forms 1D Chains/Dimers Synthon2->Packing Links Chains into 3D

Caption: Causal pathway from molecular substitution to final crystal packing architecture.

Quantitative Data Reference

When analyzing your solved structure, use these reference values (derived from analogous fluorinated sulfonamides) to validate your refinement. Significant deviations (>0.05 Å or >5°) may indicate disorder or incorrect space group assignment.

ParameterDescriptionExpected RangeStructural Significance
S—N Bond Sulfonamide bond length

Indicates single bond character; shorter implies conjugation.[1]
S=O Bond Sulfonyl bond length

Highly rigid; rarely deviates.[1]

(C-C-S-N)
Torsion Angle

Critical: Driven by the 2-Methyl steric clash. Unsubstituted analogs are often

.

(Inter)
H-Bond Distance

Defines the strength of the

dimer.

Bond
Fluorine bond length

Typical for aromatic fluorines.

Weak Interaction

Stabilizes the packing between dimer layers.

Self-Validating Checklist for Refinement

To ensure "Trustworthiness" (E-E-A-T), verify these metrics before finalizing the structure:

  • R-Factor (

    
    ):  Should be 
    
    
    
    (5%) for a good quality crystal.
  • Goodness of Fit (S): Should be close to 1.0. Values

    
     suggest weighting scheme issues or unresolved twinning.[1]
    
  • Residual Density: The highest peak in the difference map should be

    
    .[1] If a peak exists near Sulfur (
    
    
    
    ), it is likely a Fourier truncation error (ripple), which is acceptable.[1]
  • Hydrogen Placement: Amine hydrogens (

    
    ) must be located in the difference map and refined freely (or with soft restraints) to confirm the H-bond network. Do not use HFIX blindly for the sulfonamide nitrogen.[1]
    

References

  • Adsmond, D. A., & Grant, D. J. (2001). Hydrogen bonding in sulfonamides.[1][2] Journal of Pharmaceutical Sciences, 90(12), 2058–2077.[1] Link

    • Context: The authoritative source on the graph set not
  • Chopra, D., & Guru Row, T. N. (2008). Role of organic fluorine in crystal engineering.[1] CrystEngComm, 10, 54-67.[1][3] Link

    • Context: Establishes the energetics of interactions in fluorin
  • Gowda, B. T., et al. (2009). Effect of substituents on the crystal structures of N-(aryl)-arylsulfonamides.[1][4] Zeitschrift für Naturforschung B, 64(11).[1] Link

    • Context: Provides comparative data for methyl-substituted sulfonamide torsion angles.
  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link

    • Context: Explains the medicinal relevance of the sulfonamide pharmacophore.

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of 3,4-Difluoro-2-methylbenzenesulfonamide

Executive Summary & Structural Context Compound: 3,4-Difluoro-2-methylbenzenesulfonamide CAS: 861329-84-8 Molecular Formula: Molecular Weight: 223.20 g/mol [1] This guide provides a comprehensive spectroscopic profile fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 3,4-Difluoro-2-methylbenzenesulfonamide CAS: 861329-84-8 Molecular Formula:


Molecular Weight:  223.20  g/mol [1]

This guide provides a comprehensive spectroscopic profile for 3,4-Difluoro-2-methylbenzenesulfonamide, a critical intermediate in the synthesis of next-generation agrochemicals and sulfonamide-based enzyme inhibitors (e.g., carbonic anhydrase or COX-2 inhibitors). The presence of the vicinal difluoro motif (3,4-position) combined with an ortho-methyl group (2-position) introduces unique electronic and steric parameters that significantly influence its NMR splitting patterns and mass spectrometric fragmentation.

The data presented below synthesizes experimental precedents from analogous fluorinated sulfonamides with calculated shifts derived from substituent chemical shift additivity rules (SCS), providing a robust reference for structural validation.

Synthesis & Reaction Monitoring

To understand the impurities and spectral artifacts often found in crude samples, one must understand the genesis of the molecule. The standard synthesis involves the amination of 3,4-difluoro-2-methylbenzenesulfonyl chloride.

Experimental Workflow (Graphviz)

The following diagram outlines the synthesis and critical quality control (QC) checkpoints.

SynthesisWorkflow Start Precursor: 3,4-Difluoro-2-methylaniline Diazotization Diazotization (NaNO2, HCl, -5°C) Start->Diazotization Meerwein Meerwein Sulfonation (SO2, CuCl2, AcOH) Diazotization->Meerwein N2+ displacement Intermed Intermediate: Sulfonyl Chloride Meerwein->Intermed Capture SO2 Amination Amination (NH4OH or NH3/THF) Intermed->Amination Nucleophilic Attack Product Target: Sulfonamide Amination->Product -HCl

Figure 1: Synthetic pathway from aniline precursor to sulfonamide target, highlighting the sulfonyl chloride intermediate.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of this compound is dominated by the spin-spin coupling between the two fluorine atoms (


) and the aromatic protons (

), as well as the carbon backbone (

).
H NMR Data (400 MHz, DMSO- )

The 2-methyl group typically appears as a doublet or broad singlet due to long-range coupling with the fluorine at the 3-position (


).
SignalShift (

, ppm)
MultiplicityIntegrationAssignmentCoupling Constants (

, Hz)
A 7.60 – 7.75Multiplet (ddd)1HAr-H (H-6)

,

B 7.45Broad Singlet2H

Exchangeable with

C 7.20 – 7.35Multiplet (dt)1HAr-H (H-5)

,

,

D 2.45 – 2.55Doublet (d)3H


Hz

Expert Insight: The signal for the sulfonamide protons (


) is sensitive to concentration and water content. In dry DMSO-

, it is a sharp singlet; in the presence of trace water, it broadens or shifts downfield.
F NMR Data (376 MHz, DMSO- )

The fluorine spectrum is diagnostic. The two fluorine atoms are vicinal (adjacent), leading to a strong F-F coupling.

SignalShift (

, ppm)
MultiplicityAssignmentCoupling (

, Hz)
F-4 -132.0 to -135.0dddF para to


,

,

F-3 -140.0 to -144.0dddF meta to


,

,

Note: Shifts are referenced to


 (0 ppm).
C NMR Data (100 MHz, DMSO- )

Carbon signals will exhibit splitting due to C-F coupling (


 Hz).
  • C-1 (ipso to

    
    ):  ~138 ppm (d, 
    
    
    
    Hz)
  • C-2 (ipso to

    
    ):  ~130 ppm (d, 
    
    
    
    Hz)
  • C-3 (ipso to F): ~148 ppm (dd,

    
     Hz, 
    
    
    
    Hz)
  • C-4 (ipso to F): ~152 ppm (dd,

    
     Hz, 
    
    
    
    Hz)
  • C-5: ~112 ppm (d,

    
     Hz)
    
  • C-6: ~122 ppm (s or d, small coupling)

  • 
    :  ~14.5 ppm (s or d, 
    
    
    
    Hz)

Mass Spectrometry (MS)

For drug development, understanding the metabolic stability often starts with understanding the fragmentation in ESI-MS.

Ionization & Fragmentation
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (

    
    ) is preferred for sulfonamides due to the acidic NH proton. Positive Mode (
    
    
    
    ) is weak unless basic centers are added.
  • Molecular Ion:

    • ESI(-):

      
       222.0 
      
      
      
    • ESI(+):

      
       224.0 
      
      
      
Fragmentation Pathway (ESI Negative)

The primary fragmentation involves the cleavage of the S-N bond and the extrusion of


.

MS_Fragmentation Parent Parent Ion [M-H]- m/z 222 Frag1 [M - SO2NH2]- (Aryl anion) m/z 143 Parent->Frag1 Loss of SO2NH2 (79 Da) Frag2 [M - SO2 - H]- (Rearrangement) m/z 158 Parent->Frag2 Loss of SO2 (64 Da) Frag3 SO2 Group Loss m/z 64 (SO2) Parent->Frag3 Detection of SO2-

Figure 2: Proposed ESI(-) fragmentation pathway showing the characteristic loss of the sulfonamide moiety.

Infrared Spectroscopy (FT-IR)

IR is a rapid QC tool to confirm the formation of the sulfonamide and the absence of the sulfonyl chloride precursor.

Frequency (

)
IntensityVibration ModeDiagnostic Value
3350 – 3250 Medium, Broad

Stretching
Doublet indicates primary sulfonamide (

).
1340 – 1320 Strong

Asymmetric Sulfonyl stretch.
1160 – 1150 Strong

Symmetric Sulfonyl stretch.
1600 – 1580 Medium

Aromatic
Benzene ring breathing.
1200 – 1100 Strong

Aryl-Fluorine stretch (often overlaps).

QC Check: If a strong band appears at 1740-1760


 , the sample may contain unreacted sulfonyl chloride (S=O stretch shift) or hydrolyzed sulfonic acid impurities.

Experimental Protocols

To ensure reproducibility, the following protocols are recommended for spectral acquisition.

NMR Sample Preparation
  • Solvent: Use DMSO-

    
     (99.9% D) + 0.03% TMS. Chloroform-
    
    
    
    (
    
    
    ) is often poor for sulfonamides due to low solubility and H-bonding aggregation.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

  • Tube: Use high-throughput 5mm NMR tubes.

  • Acquisition:

    • Relaxation delay (

      
      ): Set to 
      
      
      
      seconds to allow full relaxation of aromatic protons, ensuring accurate integration.
    • Scans: 16 (for

      
      ), 512 (for 
      
      
      
      ).
LC-MS Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 254 nm and 210 nm; MS in ESI(+) and ESI(-) switching mode.

References

  • Synthesis of Fluorinated Sulfonamides: Organic Syntheses, Coll. Vol. 10, p. 200; Vol. 75, p. 53.

  • Spectral Data of Aryl Sulfonamides: Zeitschrift für Naturforschung B, "Infrared and NMR Spectra of Arylsulphonamides".

  • Mass Spectrometry of Sulfonamides: Journal of Mass Spectrometry, "Fragmentation patterns of sulfonamides under ESI conditions".

  • NMR Prediction & Data: PubChem Compound Summary for 3,4-difluoro-benzenesulfonamide derivatives.

  • General NMR Shift Rules: University of Potsdam NMR Data Resource.

Sources

Foundational

Technical Guide: Solubility Profiling of 3,4-Difluoro-2-methylbenzenesulfonamide

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes structural analysis with standard solubility profiling protocols.

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes structural analysis with standard solubility profiling protocols.

Executive Summary

3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 206658-89-1) is a critical fluorinated scaffold often employed in the synthesis of kinase inhibitors and agrochemicals. While specific solubility data for this regioisomer is sparse in public literature, its behavior can be accurately modeled using Structure-Property Relationships (SPR) of the sulfonamide class.

This guide provides a predictive solubility profile based on structural analogs (e.g., 2,4-difluoro isomers) and details a validated experimental protocol for empirical determination. This approach ensures researchers can select the optimal solvent systems for synthesis, purification (crystallization), and formulation.

Physicochemical Identity & Predicted Properties

Understanding the solute's intrinsic properties is the first step in rational solvent selection. The presence of the sulfonamide moiety (


) introduces hydrogen bond donor/acceptor capabilities, while the difluoro-methyl substitution pattern modulates lipophilicity.
PropertyValue (Predicted/Calc.)Impact on Solubility
Molecular Formula

Molecular Weight 207.20 g/mol Low MW favors solubility in diverse solvents.
LogP (Octanol/Water) ~1.6 – 1.9Moderately lipophilic; suggests poor water solubility but good organic solubility.
pKa (Sulfonamide NH) ~9.8 – 10.2Weakly acidic. Solubility in water increases significantly at pH > 11.
H-Bond Donors 1 (

)
Capable of H-bonding with protic solvents (Alcohols).
H-Bond Acceptors 4 (

, F)
Strong interaction with polar aprotic solvents (DMSO, DMF).

Solubility Profile (SAR-Based Assessment)

Note: The following classifications are derived from data on structurally similar fluorinated benzenesulfonamides (e.g., 2,4-difluoro-5-methylbenzenesulfonamide).

Class I: High Solubility (>100 mg/mL)

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

  • Mechanism: Strong dipole-dipole interactions and hydrogen bonding. The sulfonyl oxygen atoms accept H-bonds from the solvent, while the high dielectric constant of the solvent stabilizes the polar sulfonamide group.

  • Application: Stock solutions for biological assays; reaction solvents for nucleophilic substitutions.

Class II: Moderate Solubility (10 – 50 mg/mL)

Solvents: Acetone, Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol, Ethanol.

  • Mechanism:

    • Esters/Ketones: Good solvation of the aromatic ring and sulfonyl group, but lack H-bond donation to the sulfonamide nitrogen.

    • Alcohols: Provide H-bonding but are less effective at solvating the hydrophobic difluoro-phenyl core compared to aprotic solvents.

  • Application: Reaction workup (extraction), crystallization (often as the "good" solvent), and chromatography mobile phases.

Class III: Low Solubility (<1 mg/mL)

Solvents: Water (Neutral pH), Hexane, Heptane, Toluene, Diethyl Ether.

  • Mechanism:

    • Water: The hydrophobic aromatic ring dominates the energetics, preventing dissolution despite the polar headgroup.

    • Alkanes: Lack the polarity to overcome the crystal lattice energy of the sulfonamide (which is stabilized by intermolecular H-bonds).

  • Application: Anti-solvents for precipitation/crystallization.

Experimental Protocols for Solubility Determination

To obtain precise values for regulatory filing or process optimization, empirical measurement is required. Below are two industry-standard protocols.

Protocol A: Kinetic Solubility (High-Throughput)

Best for: Early-stage screening, determining "Go/No-Go" concentrations.

  • Preparation: Prepare a 10 mM stock solution of the compound in DMSO .

  • Spiking: Add 5 µL of stock to 495 µL of the target solvent (e.g., PBS, Methanol) in a 96-well plate (Final conc: 100 µM).

  • Incubation: Shake for 24 hours at room temperature (25°C).

  • Filtration: Filter using a 0.45 µm PVDF membrane to remove undissolved precipitate.

  • Analysis: Analyze filtrate via HPLC-UV (254 nm). Compare peak area to a standard curve.

Protocol B: Thermodynamic Solubility (Gold Standard)

Best for: Pre-formulation, crystallization design.

  • Saturation: Add excess solid (~50 mg) to 2 mL of solvent in a glass vial.

  • Equilibration: Cap and stir (or shake) at constant temperature (25°C) for 24–48 hours.

    • Checkpoint: Ensure solid is still present.[1][2] If fully dissolved, add more solid.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a syringe filter (0.22 µm).

    • Critical Step: Pre-saturate the filter with the solution to prevent adsorption losses.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC.

Workflow Visualization

The following diagram outlines the decision logic for solvent selection and solubility determination.

SolubilityWorkflow Start Start: 3,4-Difluoro-2-methylbenzenesulfonamide DefineGoal Define Goal: Reaction vs. Formulation Start->DefineGoal Reaction Goal: Synthesis/Reaction DefineGoal->Reaction Cryst Goal: Purification/Cryst. DefineGoal->Cryst PolarAprotic Select Polar Aprotic (DMF, DMSO, NMP) Reaction->PolarAprotic Dissolve Reagents CheckTemp High Temp Required? PolarAprotic->CheckTemp UseDMSO Use DMSO/NMP (High Solubility, High BP) CheckTemp->UseDMSO Yes (>80°C) UseTHF Use THF/DCM (Mod Solubility, Low BP) CheckTemp->UseTHF No (<60°C) Screening Solubility Screening (Protocol B) Cryst->Screening SolventPair Identify Solvent Pairs Screening->SolventPair Pair1 Good Solvent: EtOAc or Ethanol SolventPair->Pair1 Pair2 Anti-Solvent: Heptane or Water SolventPair->Pair2

Figure 1: Decision matrix for solvent selection based on application intent (Synthesis vs. Purification).

References

  • BenchChem. (2025).[1][3] Solubility and stability of 3-Cyano-4-methylbenzenesulfonamide in different solvents. Retrieved from (Used as SAR analog for solubility trends).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10106606, 4-Fluoro-2-methylbenzenesulfonamide. Retrieved from (Structural analog data).

  • Sigma-Aldrich. (2025). Solubility and Miscibility of Organic Solvents. Retrieved from (General solvent properties).

  • Organic Syntheses. (2010). Synthesis of Sulfonamides via Nucleophilic Substitution. Org. Synth. 2010, 87, 231.[4] Retrieved from (Standard workup protocols for sulfonamides).

Sources

Exploratory

Evolutionary Trajectories of Sulfonamide Scaffolds: From Prontosil to Novel Antineoplastic Agents

The Genesis: A Prodrug Revolution The history of sulfonamides is not merely a chapter in antibacterial chemotherapy; it is the blueprint for modern structure-activity relationship (SAR) studies. In 1935, Gerhard Domagk,...

Author: BenchChem Technical Support Team. Date: February 2026

The Genesis: A Prodrug Revolution

The history of sulfonamides is not merely a chapter in antibacterial chemotherapy; it is the blueprint for modern structure-activity relationship (SAR) studies. In 1935, Gerhard Domagk, working at I.G.[1] Farben, published data on Prontosil , a red azo dye that cured streptococcal infections in mice [1].[2]

Crucially, Prontosil was inactive in vitro.[1] It was only in the metabolic crucible of the host organism that the azo linkage (


) was cleaved by azoreductases to release sulfanilamide  (

-aminobenzenesulfonamide), the active pharmacophore. This discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine [2], established the concept of bioactivation (prodrugs) and identified the

-aminobenzenesulfonamide scaffold as a privileged structure in medicinal chemistry.

Mechanistic Foundations & SAR

The Antibacterial Mechanism (Folate Pathway)

The classical antibacterial activity of sulfonamides relies on molecular mimicry . Sulfonamides are structural analogues of


-aminobenzoic acid (PABA).
  • Target: Dihydropteroate synthase (DHPS).

  • Action: Competitive inhibition. Sulfonamides compete with PABA for the active site of DHPS.

  • Consequence: Inhibition of dihydropteroic acid synthesis, a precursor to tetrahydrofolate (THF). Since bacteria must synthesize folate de novo (unlike humans who absorb it), this pathway blockade is bacteriostatic.

Visualization: The Folate Blockade

The following diagram illustrates the competitive inhibition within the bacterial folate synthesis pathway.

FolatePathway PABA PABA (p-aminobenzoic acid) DHPS Enzyme: Dihydropteroate Synthase PABA->DHPS Substrate Sulfonamide Sulfonamide (Inhibitor) Sulfonamide->DHPS Competitive Inhibition DHP Dihydropteroic Acid DHPS->DHP Catalysis DHF Dihydrofolate (DHF) DHP->DHF THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA/RNA Synthesis THF->DNA C1 Transfer

Figure 1: Competitive inhibition of DHPS by sulfonamides prevents the formation of essential folate cofactors.

The Pharmacological Divergence

The "side effects" of early sulfonamides became the seeds for entirely new therapeutic classes. This evolutionary branching is a case study in drug repurposing .

  • Diuresis: Early observations that sulfanilamide caused metabolic acidosis (via bicarbonate excretion) led to the discovery of Carbonic Anhydrase (CA) inhibitors like Acetazolamide .

  • Hypoglycemia: Observations of low blood sugar in typhoid patients treated with sulfonamides led to the development of Sulfonylureas (e.g., Tolbutamide ) which block

    
     channels in pancreatic 
    
    
    
    -cells.
Evolutionary Tree of Sulfonamide Scaffolds

SulfaEvolution Prontosil Prontosil (1935) (Prodrug) Sulfanilamide Sulfanilamide (Active Scaffold) Prontosil->Sulfanilamide Metabolic Reduction Antibacterial Antibacterials (Sulfamethoxazole) Sulfanilamide->Antibacterial N1-substitution Diuretics Diuretics/CAIs (Acetazolamide) Sulfanilamide->Diuretics Heterocyclic fusion Antidiabetics Sulfonylureas (Tolbutamide) Sulfanilamide->Antidiabetics Urea linker Anticancer Antitumor CAIs (SLC-0111) Diuretics->Anticancer Isoform Selectivity (CA IX/XII)

Figure 2: The divergent evolution of the sulfonamide pharmacophore into distinct therapeutic classes.

Contemporary Frontiers: Targeting Tumor Hypoxia

The current renaissance in sulfonamide research focuses on Carbonic Anhydrase IX (CA IX) and XII . Unlike the ubiquitous cytosolic isoforms (CA I and II), CA IX is a transmembrane protein induced by hypoxia (HIF-1


 pathway) and is overexpressed in aggressive solid tumors (breast, lung, kidney) but restricted in normal tissues [3].
The Mechanism of Action (Anticancer)
  • Hypoxia Induction: Rapid tumor growth outstrips blood supply, causing hypoxia.

  • Acidosis Management: Tumor cells overexpress CA IX to catalyze the hydration of extracellular

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).
  • Survival:

    
     is imported to maintain intracellular pH (pHi), while 
    
    
    
    acidifies the extracellular space (pHe), promoting metastasis and degrading the extracellular matrix.
  • Inhibition: Sulfonamide inhibitors (Zinc Binding Groups) block CA IX, leading to intracellular acidosis and cell death [4].

Comparative Data: Generations of Inhibitors
GenerationRepresentative DrugPrimary TargetSelectivity ProfileClinical Status
First AcetazolamidePan-CA (I, II, IV, IX)Poor (Systemic Side Effects)Glaucoma/Diuretic
Second DorzolamideCA II, IV, XIIModerate (Topical)Glaucoma
Novel SLC-0111 CA IX, XII High (Tumor Associated) Phase Ib/II Trials
Novel Coumarin-SulfonamidesCA IXHigh (Prodrug mechanism)Preclinical

Technical Protocols

Synthesis of Novel Sulfonamide Derivatives

The "Tail Approach" is the standard strategy for designing CA selective inhibitors. A zinc-binding sulfonamide "head" is linked to a "tail" that interacts with the specific hydrophobic pocket of the enzyme isoform.

General Protocol: Nucleophilic Substitution Note: Maintain anhydrous conditions to prevent hydrolysis of sulfonyl chloride.

  • Reagents: Substituted benzene sulfonyl chloride (1.0 eq), Primary/Secondary Amine (Tail) (1.1 eq), Triethylamine (

    
    ) (2.0 eq), Dichloromethane (DCM) or DMF.
    
  • Procedure:

    • Dissolve the amine and

      
       in dry DCM at 
      
      
      
      .
    • Add sulfonyl chloride dropwise over 20 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 4–12 hours (monitor via TLC).

    • Workup: Wash with 1N HCl (to remove unreacted amine), then saturated

      
      , then Brine. Dry over 
      
      
      
      .
    • Purification: Recrystallization (EtOH) or Flash Column Chromatography.

SynthesisWorkflow Start Start: Sulfonyl Chloride + Amine Reaction Reaction: DCM, Et3N, 0°C to RT Start->Reaction Workup Workup: Acid/Base Wash Reaction->Workup Purify Purification: Recrystallization Workup->Purify Product Novel Sulfonamide Purify->Product

Figure 3: General synthetic workflow for sulfonamide derivative production.

Biological Validation: CA Inhibition Assay (Esterase Method)

While


 hydration is the physiological reaction, the Esterase Assay  using 4-nitrophenyl acetate (4-NPA) is a robust, high-throughput surrogate for screening inhibition constants (

) [5].

Protocol:

  • Preparation: Prepare 4-NPA (substrate) in acetonitrile. Dilute recombinant hCA IX enzyme in Tris-sulfate buffer (pH 7.6).

  • Incubation: Incubate enzyme + test sulfonamide (varying concentrations

    
     to 
    
    
    
    M) for 15 minutes at RT.
  • Initiation: Add 4-NPA substrate.

  • Measurement: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) using a kinetic microplate reader.

  • Analysis: Calculate

    
     using non-linear regression (Log-inhibitor vs. response). Convert to 
    
    
    
    using the Cheng-Prusoff equation.

Future Outlook

The trajectory of sulfonamide research is shifting toward dual-targeting agents .

  • Hybrid Molecules: Sulfonamides linked with NO-donors or chemotherapeutics (e.g., doxorubicin) to overcome multidrug resistance.

  • Metal Complexes: Sulfonamide-Schiff base complexes with Cu(II) or Zn(II) showing enhanced cytotoxicity against resistant cell lines [6].

References

  • Domagk, G. (1935).[3] Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(07), 250-253. Link

  • The Nobel Prize. (1939).[2][4] The Nobel Prize in Physiology or Medicine 1939: Gerhard Domagk.[2][4][5] NobelPrize.org. Link

  • Supuran, C. T. (2008).[6] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • McDonald, P. C., et al. (2012). Targeting the tumor microenvironment with the carbonic anhydrase IX inhibitor SLC-0111. Science Translational Medicine. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry. Link

  • Chohan, Z. H., et al. (2010). Antibacterial, antifungal and cytotoxic properties of sulfonamide-derived Schiff bases and their metal complexes. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Foundational

3,4-Difluoro-2-methylbenzenesulfonamide as a fragment in drug discovery

The following technical guide details the utility, synthesis, and application of 3,4-Difluoro-2-methylbenzenesulfonamide as a privileged scaffold in Fragment-Based Drug Discovery (FBDD). Role: Privileged Fragment & Pharm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 3,4-Difluoro-2-methylbenzenesulfonamide as a privileged scaffold in Fragment-Based Drug Discovery (FBDD).

Role: Privileged Fragment & Pharmacophore Scaffold Primary Applications: Carbonic Anhydrase Inhibition, TRPV1 Antagonism, Schnurri-3 Inhibition CAS Registry Number: 1032507-33-7[1]

Part 1: The Strategic Value of the Scaffold

In modern FBDD, the "magic methyl" and "fluorine scan" effects are well-documented, but their combination in 3,4-difluoro-2-methylbenzenesulfonamide (DFMBSA) offers a unique tripartite advantage:

  • Electronic Tuning (The Fluorine Effect):

    • The fluorine atoms at positions 3 and 4 are strongly electron-withdrawing (inductive effect,

      
      ).[1] This lowers the 
      
      
      
      of the sulfonamide nitrogen (typically from ~10.1 to ~9.2), enhancing its ability to ionize and coordinate with metal cofactors (e.g.,
      
      
      in Carbonic Anhydrases) or serve as a potent hydrogen bond donor at physiological pH.
    • Metabolic Blockade: The C-F bond is metabolically inert. Substitution at the 3,4-positions blocks common P450-mediated hydroxylation sites, extending the fragment's half-life (

      
      ).[1]
      
  • Conformational Locking (The Ortho-Methyl Effect):

    • The methyl group at position 2 imposes steric strain on the sulfonamide moiety. Unlike unsubstituted benzenesulfonamides, which have free rotation around the

      
       bond, DFMBSA adopts a pre-organized, twisted conformation. This reduces the entropic penalty (
      
      
      
      ) upon binding to restricted pockets.
  • Lipophilic Vectoring:

    • The combination increases

      
       moderately, facilitating membrane permeability without compromising water solubility necessary for high-concentration fragment screening (SPR/NMR).
      
Pharmacophore Visualization

The following diagram illustrates the interaction vectors of the DFMBSA fragment within a theoretical binding pocket (e.g., Carbonic Anhydrase II or Schnurri-3).

Pharmacophore cluster_properties Internal Properties Fragment 3,4-Difluoro-2-methyl benzenesulfonamide Zn Zn2+ / Metal Center Fragment->Zn Coordination (via SO2NH-) Pocket Hydrophobic Pocket (Val/Leu/Phe) Fragment->Pocket Van der Waals (F + Me groups) H_Acceptor H-Bond Acceptor (Backbone C=O) Fragment->H_Acceptor H-Bond Donor (Sulfonamide NH2) pKa Lowered pKa (Acidity) Fragment->pKa 3,4-Di-F Effect Twist Ortho-Twist (Entropy Reduction) Fragment->Twist 2-Me Effect

Figure 1: Pharmacophore interaction map demonstrating the electronic and steric contributions of the DFMBSA scaffold.[1]

Part 2: Chemical Synthesis & Validation[1]

While commercial supplies exist, high-purity synthesis is required for library generation to avoid regioisomeric impurities common in bulk chlorosulfonation.

Recommended Route: Regioselective Diazotization

Objective: Synthesize >98% pure 3,4-difluoro-2-methylbenzenesulfonamide. Starting Material: 3,4-Difluoro-2-methylaniline (CAS: 132635-80-6).

Protocol Steps:
  • Diazotization (The Meerwein Modification):

    • Dissolve 3,4-difluoro-2-methylaniline (1.0 eq) in glacial acetic acid and conc. HCl (3:1 v/v).

    • Cool to 0°C. Add

      
       (1.1 eq) dropwise. Critical: Maintain temperature <5°C to prevent diazonium decomposition.
      
    • Checkpoint: Solution must turn clear/pale yellow. Evolution of

      
       gas indicates decomposition (failure).
      
  • Sulfonylation:

    • Prepare a saturated solution of

      
       in glacial acetic acid with 
      
      
      
      (0.05 eq) as catalyst.
    • Pour the diazonium salt mixture into the

      
       solution at 0°C.
      
    • Allow to warm to room temperature (RT) over 2 hours. The copper catalyzes the radical decomposition of the diazonium species, capturing

      
       to form the sulfonyl chloride.
      
  • Amination:

    • Extract the intermediate sulfonyl chloride with DCM.

    • Treat immediately with aqueous

      
       (excess) or gaseous 
      
      
      
      in THF at 0°C.
    • Stir for 1 hour.

  • Purification:

    • Precipitate by adding water. Recrystallize from Ethanol/Water (9:1).

Quantitative Data Profile
PropertyValueMethod/Source
Molecular Weight 207.20 g/mol Calculated
cLogP ~1.45ChemDraw/BioByte
pKa (Sulfonamide) 9.3 ± 0.2Potentiometric Titration
Solubility (PBS, pH 7.4) > 200 µMKinetic Solubility Assay
TPSA 46.0 ŲTopological Polar Surface Area

Part 3: Fragment Screening Workflow

To utilize DFMBSA effectively, it must be screened against targets where the sulfonamide "warhead" is relevant.

Workflow Visualization

ScreeningCascade Library Fragment Library (Including DFMBSA) SPR Primary Screen: SPR (Surface Plasmon Resonance) Library->SPR High Concentration (100-500 µM) Validation Ligand Efficiency (LE) Calculation SPR->Validation Kd < 1 mM XRay X-Ray Crystallography (Soak @ 10-50 mM) Validation->XRay Select High LE Hits Chemistry Fragment Growing (Suzuki/Buchwald) XRay->Chemistry Identify Growth Vectors Chemistry->SPR Test Analogs

Figure 2: Screening cascade for validating DFMBSA binding and initiating fragment evolution.[1]

Experimental Protocol: SPR Screening

Instrument: Biacore 8K or S200. Sensor Chip: CM5 (Carboxymethylated dextran).

  • Immobilization: Immobilize target protein (e.g., hCA II or Bcl-2) to ~3000 RU using standard amine coupling.

  • Solvent Correction: Fragments require high DMSO (up to 5%). Perform strict solvent correction cycles (8 points, 4.5% - 5.5% DMSO).

  • Injection:

    • Prepare DFMBSA dilution series: 0, 31.25, 62.5, 125, 250, 500 µM.

    • Flow rate: 30 µL/min.

    • Contact time: 60s; Dissociation: 120s.

  • Analysis: Fit to a 1:1 steady-state affinity model.

    • Success Criteria: Square-wave sensorgram (fast on/off) indicating specific, non-aggregating binding.

Part 4: Case Study & Fragment Elaboration

Target: Schnurri-3 (Osteoporosis target) or Carbonic Anhydrase IX (Hypoxic Tumors).[1] Fragment Growing Strategy: The sulfonamide nitrogen binds the metal/pocket. The benzene ring sits in the hydrophobic slot. The vectors for growth are the meta-positions relative to the sulfonamide (positions 5 or 6) or extension from the nitrogen itself (if not essential for metal binding).

Example: Schnurri-3 Inhibition Research has shown that extending DFMBSA leads to potent inhibitors like 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide (Schnurri-3 inhibitor-1).[1]

  • Reaction: Reductive Amination or Alkylation.

    • Core: DFMBSA.

    • Reagent: 4-Pyridinecarboxaldehyde +

      
      .
      
    • Outcome: The pyridine ring reaches into a distal pocket, picking up

      
       interactions, while the DFMBSA core maintains the primary anchor.
      

Logic: The 2-methyl group prevents the sulfonamide from flattening, forcing the attached pyridine tail to exit the pocket at a specific vector, avoiding steric clash with the protein backbone.

References

  • PubChem Compound Summary. (n.d.). 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide (Schnurri-3 inhibitor-1).[2] National Center for Biotechnology Information. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. [Link]

  • Scott, D. E., et al. (2012). Fragment-based approaches in drug discovery and chemical biology.[1] Biochemistry. [Link]

  • Lee, J., et al. (2018). Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists.[1][3] Bioorganic & Medicinal Chemistry Letters.[3] [Link]

Sources

Exploratory

InChI Key and SMILES for 3,4-Difluoro-2-methylbenzenesulfonamide

The following technical guide details the structural identity, physicochemical profile, and synthetic methodology for 3,4-Difluoro-2-methylbenzenesulfonamide . This document is structured to serve as a primary reference...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural identity, physicochemical profile, and synthetic methodology for 3,4-Difluoro-2-methylbenzenesulfonamide . This document is structured to serve as a primary reference for medicinal chemists and process engineers involved in fragment-based drug discovery (FBDD) and agrochemical synthesis.

Structural Identity, Synthesis, and Physicochemical Profiling

Chemical Identity & Digital Representation[1]

Precise digital identification is the bedrock of modern cheminformatics. For 3,4-Difluoro-2-methylbenzenesulfonamide , the structural connectivity is defined by a benzene core substituted with a sulfonamide group at position 1, a methyl group at position 2, and fluorine atoms at positions 3 and 4.

Core Identifiers
Identifier TypeValue / Representation
Chemical Name 3,4-Difluoro-2-methylbenzenesulfonamide
CAS Registry Number 1804882-93-6
Molecular Formula

Molecular Weight 207.20 g/mol
Canonical SMILES Cc1c(F)c(F)ccc1S(N)(=O)=O
Isomeric SMILES NS(=O)(=O)c1ccc(F)c(F)c1C

Note on Canonicalization: The SMILES string NS(=O)(=O)c1ccc(F)c(F)c1C explicitly defines the connectivity starting from the sulfonamide-bearing carbon (C1), moving to the methyl-bearing carbon (C2), then the fluorinated carbons (C3, C4), ensuring unambiguous database mapping.

Structural Visualization (DOT Diagram)

The following diagram illustrates the logical parsing of the SMILES string into the chemical structure, highlighting the critical substitution pattern that governs its reactivity.

ChemicalStructure Core Benzene Ring (Aromatic Core) Pos1 Position 1: Sulfonamide (-SO2NH2) (Polar Head) Core->Pos1  Directing Group   Pos2 Position 2: Methyl (-CH3) (Steric Block) Core->Pos2  Ortho   Pos3 Position 3: Fluoro (-F) (Metabolic Stability) Core->Pos3  Meta   Pos4 Position 4: Fluoro (-F) (Electronic Modulation) Core->Pos4  Para   Pos2->Pos1 Steric Clash

Caption: Structural decomposition of 3,4-Difluoro-2-methylbenzenesulfonamide showing substituent relationships.

Physicochemical Properties & SAR Implications[5][7]

Understanding the physicochemical profile is essential for predicting the behavior of this compound in biological systems. The "Methyl-Fluoro" motif is a classic bioisostere strategy used to modulate metabolic stability without significantly altering the steric footprint.

Calculated Properties[2][5]
PropertyValue (Predicted)Significance in Drug Design
LogP (Octanol/Water) ~1.65Ideal for fragment libraries; indicates moderate lipophilicity suitable for oral bioavailability.
TPSA (Topological Polar Surface Area) ~46

Dominated by the sulfonamide group; suggests good membrane permeability.
H-Bond Donors 1 (

)
Critical for binding site interactions (e.g., Carbonic Anhydrase active sites).
H-Bond Acceptors 4 (O, O, F, F)Fluorine atoms act as weak acceptors, modulating the electronic environment of the ring.
pKa (Sulfonamide NH) ~10.1The sulfonamide proton is weakly acidic, allowing for deprotonation in basic conditions.
The "Polar Hydrophobicity" Effect

The introduction of fluorine at positions 3 and 4 creates a dipole moment that opposes the sulfonamide group. This specific 3,4-difluoro substitution pattern is often employed to:

  • Block Metabolism: Prevent oxidative metabolism (hydroxylation) at the typically reactive para and meta positions.

  • Modulate pKa: The electron-withdrawing nature of the fluorine atoms ($ \sigma_p \approx 0.06 $, $ \sigma_m \approx 0.34 $) slightly increases the acidity of the sulfonamide

    
    , potentially strengthening ionic interactions within a protein binding pocket.
    

Synthetic Methodology

The synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide requires careful control of regiochemistry. The most robust route utilizes chlorosulfonation of the corresponding toluene derivative, leveraging the cooperative directing effects of the methyl and fluorine substituents.

Retrosynthetic Analysis
  • Target: 3,4-Difluoro-2-methylbenzenesulfonamide[1][2]

  • Precursor: 2,3-Difluorotoluene (CAS: 3828-49-7)

  • Key Transformation: Electrophilic Aromatic Substitution (Chlorosulfonation) followed by Amination.

Regiochemistry Logic

In 2,3-difluorotoluene:

  • The Methyl group (C1) directs ortho (C2, C6) and para (C4).

  • The Fluorine at C2 directs ortho (C1, C3) and para (C5).

  • The Fluorine at C3 directs ortho (C2, C4) and para (C6).

Analysis:

  • Position 4 is sterically crowded (flanked by F at C3).

  • Position 5 is activated by F(C2) but deactivated by F(C3) (meta).

  • Position 6 is activated by the Methyl group (ortho) and the Fluorine at C3 (para). This is the most electronically favorable and sterically accessible site.

  • Result: Substitution at C6 of 2,3-difluorotoluene yields the "2-methyl-3,4-difluoro" pattern relative to the new sulfonyl group (which becomes C1).

Experimental Protocol (Self-Validating System)

Step 1: Chlorosulfonation

  • Reagents: 2,3-Difluorotoluene (1.0 eq), Chlorosulfonic acid (

    
    , 5.0 eq).
    
  • Procedure:

    • Cool chlorosulfonic acid to 0°C under

      
       atmosphere.
      
    • Add 2,3-Difluorotoluene dropwise over 30 minutes. Control exotherm to <5°C.

    • Allow to warm to room temperature, then heat to 60°C for 2 hours to drive conversion of the sulfonic acid intermediate to the sulfonyl chloride.

    • Quench: Pour the reaction mixture slowly onto crushed ice. The product, 3,4-difluoro-2-methylbenzenesulfonyl chloride , will precipitate as an oil or solid.

    • Checkpoint: Analyze by TLC (Hexane/EtOAc 8:2). The sulfonyl chloride is less polar than the sulfonic acid byproduct.

Step 2: Amination

  • Reagents: Crude Sulfonyl Chloride, Ammonium Hydroxide (

    
    , 28%, excess), Acetone or THF.
    
  • Procedure:

    • Dissolve the sulfonyl chloride in acetone.

    • Cool to 0°C.

    • Add

      
       dropwise.
      
    • Stir for 1 hour at room temperature.

    • Concentrate solvent and acidify with 1M HCl to precipitate the sulfonamide.

    • Purification: Recrystallize from Ethanol/Water.[3]

Synthesis Workflow Diagram

SynthesisRoute Start Start: 2,3-Difluorotoluene Reagent1 Reagent: Chlorosulfonic Acid (ClSO3H, 0°C) Start->Reagent1 Electrophilic Subst. Inter Intermediate: Sulfonyl Chloride Reagent1->Inter Regioselective (C6) Reagent2 Reagent: NH4OH / Acetone Inter->Reagent2 Nucleophilic Attack Product Product: 3,4-Difluoro-2-methyl- benzenesulfonamide Reagent2->Product Amidation

Caption: Step-wise synthesis via chlorosulfonation ensuring correct regiochemistry.

Quality Control & Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following analytical criteria.

TechniqueExpected Signal / Observation
1H NMR (DMSO-d6) Methyl: Singlet ~2.3 ppm (3H). Aromatic: Two multiplets ~7.2-7.8 ppm (2H, coupling with F). Amine: Broad singlet ~7.4 ppm (2H,

exchangeable).
19F NMR Two distinct multiplets in the range of -130 to -150 ppm, showing F-F and F-H coupling.
LC-MS [M+H]+ : 208.2 m/z. [M-H]- : 206.2 m/z (Negative mode is often more sensitive for sulfonamides).
Melting Point Expected range: 145°C - 155°C (Typical for substituted benzenesulfonamides).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1804882-93-6. Retrieved from [Link]

  • Goumont, R., et al. (2009).Nucleophilic Aromatic Substitution in Fluorinated Arenes. Chemical Reviews. (Contextual grounding for fluorine reactivity).
  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.

Sources

Protocols & Analytical Methods

Method

Using 3,4-Difluoro-2-methylbenzenesulfonamide in parallel synthesis of compound libraries

Application Note: Parallel Synthesis Strategies Using 3,4-Difluoro-2-methylbenzenesulfonamide Executive Summary This guide details the strategic application of 3,4-Difluoro-2-methylbenzenesulfonamide (DFMS) in the constr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Parallel Synthesis Strategies Using 3,4-Difluoro-2-methylbenzenesulfonamide

Executive Summary

This guide details the strategic application of 3,4-Difluoro-2-methylbenzenesulfonamide (DFMS) in the construction of high-value compound libraries. This specific building block offers a unique "privileged structure" profile: the 3,4-difluoro motif modulates metabolic stability and lipophilicity, while the 2-methyl group introduces an "ortho-effect," restricting conformational freedom and potentially enhancing selectivity for protein binding pockets.[1]

We present three validated parallel synthesis protocols designed for 96-well plate formats, focusing on N-acylation , Pd-catalyzed N-arylation , and Sulfonylurea formation .

Chemical Profile & Strategic Rationale

Compound: 3,4-Difluoro-2-methylbenzenesulfonamide Class: Electron-deficient, sterically congested primary sulfonamide.[1]

PropertyValue / DescriptionImpact on Drug Design
Electronic State Electron-withdrawing (2 x F)Increases acidity of -SO₂NH₂ (pKa ~9.5), enhancing potency as a hydrogen bond donor.[1]
Steric Environment 2-Methyl (Ortho)Restricts rotation around the C-S bond; locks bioactive conformation; blocks metabolic attack at the reactive ortho position.[1]
Lipophilicity Moderate increaseFluorine substitution improves membrane permeability (LogP) without significant solubility penalty.
Reactivity Nucleophilic (anionic)Requires strong bases for deprotonation; steric bulk requires specialized catalysts for coupling.

Parallel Synthesis Workflows

Workflow A: N-Acylation (Synthesis of N-Acyl Sulfonamides)

Target Class: Carboxylic Acid Bioisosteres, Bcl-2 Inhibitors, Protease Inhibitors.[1]

Mechanism: The sulfonamide nitrogen is acylated to form an acidic N-acyl sulfonamide (pKa ~4-5), mimicking the electrostatics of a carboxylic acid but with better permeability.[1]

Protocol (96-Well Format):

  • Preparation:

    • Stock A: 0.2 M DFMS in anhydrous DMF.

    • Stock B: 0.2 M Carboxylic Acid library in anhydrous DMF.

    • Reagent: EDC·HCl (1.5 equiv) and DMAP (1.5 equiv) in DMF.

  • Reaction:

    • Add 100 µL Stock A (20 µmol) to each well.

    • Add 100 µL Stock B (20 µmol) to each well.

    • Add 150 µL Reagent solution.

    • Seal plate and shake at 40°C for 16 hours .

  • Work-up (Solid Phase Extraction - SPE):

    • Dilute reaction with 500 µL EtOAc.

    • Wash with 1M HCl (removes DMAP/EDC) and Brine.

    • Pass organic layer through a hydrophobic frit or phase separator.

    • Evaporate solvent (Genevac or SpeedVac).

Optimization Note: The 2-methyl group may slow the reaction. If conversion is <50%, switch coupling agent to HATU and base to DIPEA , heating to 60°C.

Workflow B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)

Target Class: Kinase Inhibitors, GPCR Ligands.[1]

Mechanism: Cross-coupling with aryl halides.[2] The steric bulk of the 2-methyl group necessitates a highly active Pd-precatalyst system (e.g., BrettPhos or tBuXPhos) to overcome the energy barrier.[1]

Protocol (Block Heater / Glovebox Preferred):

  • Reagents:

    • Substrate: DFMS (1.0 equiv).

    • Electrophile: Aryl Bromide/Chloride library (1.2 equiv).

    • Catalyst: Pd(OAc)₂ (2 mol%) + tBuXPhos (4 mol%) (or tBuXPhos Pd G3 precatalyst).

    • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for difficult substrates).

    • Solvent: t-Amyl alcohol or Dioxane.[1]

  • Procedure:

    • Dispense solid reagents (DFMS, Base, Catalyst mix) into reaction block tubes.

    • Add Aryl Halide solutions (in solvent).[3][4]

    • Degas (sparge with N₂ for 5 mins).

    • Seal and heat at 100°C for 12-18 hours .

  • Purification:

    • Filter through Celite pad to remove Pd black and salts.

    • Elute with MeOH/DCM (1:1).

    • Concentrate and purify via Prep-HPLC (Reverse phase).[1]

Visualization: Decision Tree & Workflow

The following diagram illustrates the decision logic for library synthesis based on the target electrophile.

G Start Start: 3,4-Difluoro-2-methyl- benzenesulfonamide Decision Select Electrophile Class Start->Decision Path_Acid Carboxylic Acids (R-COOH) Decision->Path_Acid Library A Path_Halide Aryl Halides (Ar-Br/Cl) Decision->Path_Halide Library B Path_Iso Isocyanates (R-N=C=O) Decision->Path_Iso Library C Rxn_Acyl Reaction: N-Acylation Reagents: EDC/DMAP or HATU Temp: 40-60°C Path_Acid->Rxn_Acyl Rxn_Buch Reaction: Buchwald-Hartwig Cat: Pd-tBuXPhos G3 Base: K2CO3, 100°C Path_Halide->Rxn_Buch Rxn_Urea Reaction: Urea Formation Base: Et3N or K2CO3 Solvent: DCM/THF Path_Iso->Rxn_Urea Product_Acyl Product: N-Acyl Sulfonamide (Acid Bioisostere) Rxn_Acyl->Product_Acyl Product_Aryl Product: N-Aryl Sulfonamide (Kinase Scaffold) Rxn_Buch->Product_Aryl Product_Urea Product: Sulfonylurea (Ion Channel/GPR40) Rxn_Urea->Product_Urea

Caption: Synthetic divergence pathways for 3,4-difluoro-2-methylbenzenesulfonamide diversification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Acylation) Steric hindrance from 2-methyl group.[1]Switch from EDC to HATU or T3P (Propylphosphonic anhydride). Increase temp to 60°C.
No Reaction (Arylation) Catalyst poisoning or oxidative addition failure.Ensure rigorous degassing (O₂ removal). Switch ligand to BrettPhos (better for primary sulfonamides).
Bis-alkylation Excess electrophile or over-reactive anion.[1]Use strictly 1.0 equiv of electrophile. Use a bulky base (e.g., NaOtBu) to control deprotonation.
Precipitation Poor solubility of fluorinated scaffold.Use DMA (Dimethylacetamide) or NMP instead of DMF.

References

  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides. Molecules, 2023.

  • Pd-Catalyzed Cross-Coupling of Methanesulfonamide with Aryl Bromides. J. Org. Chem., 2011.[2][5]

  • A General and Direct N-Arylation of Sulfonamides. Tetrahedron Letters, 1998.

  • Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis. ACS Comb. Sci., 2014.[6]

  • 3,4-Difluoro-2-methylbenzenesulfonamide Properties. PubChem, 2025.[1][7][8]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for 3,4-Difluoro-2-methylbenzenesulfonamide Analysis

Abstract & Scope This application note details a robust, reverse-phase HPLC method for the quantification and purity analysis of 3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 1242337-18-9). As a critical intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, reverse-phase HPLC method for the quantification and purity analysis of 3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 1242337-18-9). As a critical intermediate in the synthesis of next-generation pharmaceuticals (often kinase inhibitors or sulfonamide-class antibiotics), the precise control of this starting material is paramount.

This protocol addresses the specific analytical challenges posed by this molecule: the electron-withdrawing fluorine substituents and the ionizable sulfonamide moiety. We utilize a C18 stationary phase with an acidic mobile phase to ensure peak symmetry and retention stability.

Chemical Context & Analytical Strategy

The Molecule
  • Compound: 3,4-Difluoro-2-methylbenzenesulfonamide

  • Molecular Formula: C7H7F2NO2S

  • Key Properties:

    • Fluorine Effect: The two fluorine atoms at positions 3 and 4 significantly reduce the electron density of the benzene ring.

    • Acidity (pKa): The sulfonamide group (-SO2NH2) is weakly acidic.[1] While typical benzenesulfonamides have a pKa ~10, the electron-withdrawing fluorine atoms likely lower the pKa to the 8.0–9.0 range.

    • Solubility: Sparingly soluble in water; soluble in methanol and acetonitrile.

Method Design Rationale

To achieve a "Self-Validating System" (Part 2 Requirement), the method relies on pH control to lock the ionization state of the analyte.

  • Stationary Phase Selection: A Type B (high purity) C18 column is chosen. The high carbon load provides sufficient hydrophobic interaction for the small organic molecule.

  • Mobile Phase pH: We employ a pH of ~2.5 (using 0.1% Formic Acid).

    • Causality: At neutral pH, the sulfonamide moiety may partially deprotonate (forming the anion), leading to "peak splitting" or poor retention due to ionic repulsion from residual silanols. Acidic conditions keep the molecule in its neutral (protonated) form, maximizing hydrophobic retention and peak sharpness.

  • Detection: UV detection at 265 nm (aromatic ring absorption) provides specificity, while 210 nm can be used for higher sensitivity if detecting non-aromatic impurities.

Chromatographic Conditions

ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18)
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5.0 µL
Detection (UV) 265 nm (Primary), 210 nm (Secondary/Impurity check)
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase BDescription
0.0010%Initial equilibration
8.0090%Linear ramp to elute analyte & hydrophobic impurities
10.0090%Wash step
10.1010%Return to initial conditions
15.0010%Re-equilibration

Experimental Protocols

Preparation of Solutions

Diluent: 50:50 Water:Acetonitrile (v/v).

Standard Stock Solution (1.0 mg/mL):

  • Accurately weigh 10.0 mg of 3,4-Difluoro-2-methylbenzenesulfonamide Reference Standard.

  • Transfer to a 10 mL volumetric flask.

  • Add approx. 7 mL of Acetonitrile (Note: Use pure ACN first to ensure solubility).

  • Sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Water. Mix well.

Working Standard Solution (100 µg/mL):

  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Diluent .[2]

Sample Preparation:

  • Weigh approx.[2] 10.0 mg of the sample substance.[3]

  • Dissolve in 10 mL volumetric flask using the same procedure as the Standard Stock.

  • Dilute to reach a target concentration of 100 µg/mL.

  • Filter through a 0.22 µm PTFE syringe filter before injection (Critical to protect the column).

System Suitability Testing (SST)

Before running samples, inject the Working Standard 5 times to verify system performance.

  • Retention Time (RT): ~6.5 ± 0.5 min (Expect the difluoro compound to elute later than non-fluorinated analogs due to higher lipophilicity).

  • Tailing Factor (T): NMT 1.5 (Ideally < 1.2).

  • Theoretical Plates (N): NLT 5,000.

  • RSD (Area): NMT 2.0% for 5 replicate injections.

Visualizations & Logic

Separation Mechanism

The following diagram illustrates the interaction between the fluorinated analyte and the C18 stationary phase under acidic conditions.

SeparationMechanism cluster_chemistry Chemical Logic Analyte 3,4-Difluoro-2-methyl- benzenesulfonamide Interaction Hydrophobic Interaction (Van der Waals) Analyte->Interaction Fluorine increases Lipophilicity MobilePhase Mobile Phase (pH 2.5, H2O/ACN) MobilePhase->Analyte Protonation (Neutral Form) StationaryPhase C18 Stationary Phase (Hydrophobic Surface) StationaryPhase->Interaction Result Retention & Separation Interaction->Result

Figure 1: Mechanistic view of the separation. Acidic pH ensures the sulfonamide remains neutral, maximizing interaction with the C18 chains.

Method Validation Workflow

This flowchart guides the user through the validation steps required for IND/NDA submission data.

ValidationWorkflow Start Start Validation Specificity Specificity / Selectivity (Inject Blank, Placebo, Impurities) Start->Specificity Linearity Linearity (5 Levels: 50% - 150%) Specificity->Linearity Pass Accuracy Accuracy / Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy R^2 > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% Robustness Robustness (Flow +/- 0.1, Temp +/- 5C) Precision->Robustness Report Generate Validation Report Robustness->Report

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (> 1.5) Secondary interactions with silanols.Ensure Mobile Phase pH is < 3.0. Consider using a "Base Deactivated" column (e.g., Zorbax Eclipse Plus).
Retention Time Shift Mobile phase evaporation or pH drift.Cap solvent bottles tightly. Prepare fresh mobile phase daily. Check column oven temperature.
Split Peaks Sample solvent mismatch.Ensure sample diluent (50% ACN) matches the initial gradient strength. If the sample is dissolved in 100% ACN, peak distortion can occur.
High Backpressure Particulate matter.Filter all samples through 0.22 µm filters. Use a guard column.[4]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for C18 column selection and pH effects).
  • PubChem. (2023). Compound Summary for CAS 1242337-18-9. National Center for Biotechnology Information. Link

  • Bernal, J., et al. (2009).[5] Determination of sulfonamides in biological matrices by HPLC.[6] Journal of Chromatography A, 1216(43), 7275-7280. (Reference for sulfonamide retention behavior). Link

  • Dudutienė, V., et al. (2015).[7] Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties. (Provides context on the solubility and stability of fluorinated sulfonamide derivatives). Link

Sources

Method

Application Note: High-Sensitivity Quantification of 3,4-Difluoro-2-methylbenzenesulfonamide by LC-MS/MS

Executive Summary This application note details a validated protocol for the quantification of 3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 1103323-86-5), a critical intermediate and potential genotoxic impurity (GTI) i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a validated protocol for the quantification of 3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 1103323-86-5), a critical intermediate and potential genotoxic impurity (GTI) in pharmaceutical synthesis.

While sulfonamides are classically analyzed using C18 chemistry, the presence of vicinal fluorine atoms on the aromatic ring introduces unique lipophilic and electronic properties. This protocol leverages Negative Electrospray Ionization (ESI-) for maximum specificity and recommends a Pentafluorophenyl (PFP) stationary phase to ensure resolution from potential regioisomers (e.g., 2,4-difluoro analogs).

Key Performance Indicators
  • LOD: 0.05 ng/mL (Matrix dependent)

  • Dynamic Range: 0.1 – 1000 ng/mL

  • Run Time: 6.5 minutes

  • Ionization Mode: Negative ESI (Primary), Positive ESI (Alternative)

Chemical Context & Method Development Logic

The "Fluorine Effect" on Chromatography

The target molecule contains two fluorine atoms at the 3 and 4 positions. Fluorine is highly electronegative yet lipophilic.

  • Challenge: Standard C18 columns may fail to separate this molecule from its regioisomers (e.g., 2,3-difluoro or 2,5-difluoro analogs) due to similar hydrophobicity.

  • Solution: We utilize a PFP (Pentafluorophenyl) column.[1][2] The PFP phase engages in

    
     interactions and dipole-dipole interactions with the fluorinated benzene ring of the analyte, offering superior selectivity compared to alkyl phases.[1]
    
Ionization Strategy

Sulfonamides are amphoteric.

  • Negative ESI ([M-H]⁻): Preferred. The

    
     group readily loses a proton (
    
    
    
    ). The electron-withdrawing fluorine atoms stabilize the resulting anion, enhancing sensitivity and reducing background noise common in positive mode.
  • Positive ESI ([M+H]⁺): Viable but less specific. Used only if the mobile phase must be acidic (pH < 3) for other co-eluting basic analytes.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 3,4-Difluoro-2-methylbenzenesulfonamide (>98% purity).

  • Internal Standard (IS): Sulfamethoxazole-d4 or 3,4-Difluoro-benzenesulfonamide (structural analog).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water.

  • Additives: Ammonium Acetate (for Neg ESI), Formic Acid (for Pos ESI).

Sample Preparation

A Liquid-Liquid Extraction (LLE) is recommended to remove salts and protein interferences, which can suppress ionization in the sulfonamide class.

Workflow Diagram:

SamplePrep Start Sample Matrix (Plasma/Reaction Mix) IS Add Internal Standard (10 µL of 1 µg/mL) Start->IS Extract Add Extraction Solvent (Ethyl Acetate or MTBE) IS->Extract Vortex Vortex (5 min) & Centrifuge (4000g, 10 min) Extract->Vortex Transfer Transfer Organic Supernatant to clean tube Vortex->Transfer Dry Evaporate to Dryness (N2 stream @ 40°C) Transfer->Dry Recon Reconstitute (80:20 Water:MeOH) Dry->Recon

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for sulfonamide recovery.

LC-MS/MS Conditions
Chromatographic Parameters
ParameterSettingRationale
Column Kinetex F5 (PFP) or Waters HSS T3 , 2.1 x 100 mm, 1.7 µmPFP provides orthogonal selectivity for fluorinated isomers.
Column Temp 40°CReduces backpressure and improves peak shape.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Injection Vol 2 - 5 µLMinimize volume to prevent peak broadening.
Mobile Phase A 5 mM Ammonium Acetate in WaterpH ~6.8 favors stable [M-H]⁻ ionization.
Mobile Phase B Methanol (or Acetonitrile)Methanol often provides better sensitivity for sulfonamides in Neg mode.

Gradient Profile:

  • 0.0 min: 10% B

  • 4.0 min: 90% B

  • 5.0 min: 90% B

  • 5.1 min: 10% B

  • 6.5 min: Stop (Re-equilibration)

Mass Spectrometry Parameters (Sciex 6500+ / Agilent 6495 Class)
  • Source: Electrospray Ionization (ESI)[3][4][5][6][7]

  • Polarity: Negative (Preferred)

  • Spray Voltage: -4500 V

  • Gas Temp: 350°C

MRM Transitions (Negative Mode): Precursor Ion [M-H]⁻: m/z 206.0

Transition TypeQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)Interpretation
Quantifier 206.0 142.0 -22Loss of SO₂ (Neutral Loss: 64 Da)
Qualifier 1 206.078.0-35Formation of [SO₂N]⁻ or [C₆H₄F]⁻
Qualifier 2 206.064.0-50[SO₂]⁻ ion

MRM Transitions (Positive Mode - Alternative): Precursor Ion [M+H]⁺: m/z 208.0

Transition TypeQ1 Mass (Da)Q3 Mass (Da)Collision Energy (eV)Interpretation
Quantifier 208.0 129.0 25Loss of Sulfonamide group
Qualifier 208.091.040Tropylium ion derivative

Method Validation & Troubleshooting

Linearity and Matrix Effects

Construct a calibration curve from 0.1 to 1000 ng/mL.

  • Linearity:

    
     using 
    
    
    
    weighting.
  • Matrix Effect: Sulfonamides are prone to suppression by phospholipids. If matrix recovery is <80%, switch from LLE to Phospholipid Removal Plates (e.g., Ostro or HybridSPE).

Troubleshooting Guide

Troubleshooting Issue1 Low Sensitivity (Neg Mode) Check1 Check pH (Must be > 5.0) Issue1->Check1 Action1 Use Amm. Acetate Remove Formic Acid Check1->Action1 Issue2 Peak Tailing Check2 Secondary Interactions Issue2->Check2 Action2 Increase Buffer Conc. or Switch to PFP Check2->Action2 Issue3 Carryover Action3 Needle Wash: 50:25:25 ACN:MeOH:H2O + 0.1% Formic Acid Issue3->Action3

Figure 2: Diagnostic logic for common sulfonamide analysis failures.

References

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Link

  • Tölgyesi, A., et al. (2013). Analysis of Sulfonamide Residues in Honey Samples Using LC-MS/MS. Journal of Liquid Chromatography & Related Technologies. Link

  • Waters Corporation. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC North America. Link

  • Gentili, A., et al. (2005). LC-MS/MS confirmation of sulfonamides in milk and eggs. Journal of Agricultural and Food Chemistry. Link

Disclaimer: This protocol is intended for research and development purposes. Users must validate the method according to their specific regulatory requirements (e.g., FDA, EMA) before applying it to clinical or release testing.

Sources

Application

Advanced Application Note: 3,4-Difluoro-2-methylbenzenesulfonamide in Fragment-Based Drug Design

Executive Summary & Chemical Rationale 3,4-Difluoro-2-methylbenzenesulfonamide (CAS 1804882-93-6) is a high-value pharmacophore intermediate primarily utilized in the development of selective inhibitors for voltage-gated...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

3,4-Difluoro-2-methylbenzenesulfonamide (CAS 1804882-93-6) is a high-value pharmacophore intermediate primarily utilized in the development of selective inhibitors for voltage-gated sodium channels (NaV1.7, NaV1.[1][2]8) and TrkA kinases.[3]

In medicinal chemistry, this specific substitution pattern is not arbitrary; it represents a calculated optimization of metabolic stability and conformational restriction :

  • The "Magic Methyl" Effect (Pos 2): The ortho-methyl group introduces significant steric strain, forcing the sulfonamide moiety out of coplanarity with the benzene ring. This "twisted" conformation is often critical for binding to hydrophobic pockets in GPCRs and ion channels, reducing the entropic penalty of binding.

  • Metabolic Blockade (Pos 3,4): The vicinal difluoro substitution at positions 3 and 4 blocks the primary sites of oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the in vivo half-life compared to the non-fluorinated analog.

  • Electronic Tuning: The electron-withdrawing nature of the fluorines lowers the pKa of the sulfonamide nitrogen (typically to ~9.5–10.0), modulating its hydrogen-bond donor capability and polarity.

Critical Application: NaV1.7 & TrkA Inhibitors

This scaffold is a "privileged structure" in the design of peripherally restricted analgesics.

Mechanism of Action Integration

In the context of NaV1.7 inhibitors (e.g., for erythromelalgia or neuropathic pain), the benzenesulfonamide moiety often serves as the anionic anchor . The sulfonamide nitrogen, when deprotonated or interacting via H-bonds, binds to the voltage-sensing domain (VSD4) of the sodium channel.

The 2-methyl group is the discriminator; it prevents the molecule from adopting a flat conformation, which is often required for off-target binding (e.g., hERG inhibition), thereby improving the safety profile.

SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the use of this specific scaffold.

SAR_Logic Scaffold 3,4-Difluoro-2-methyl benzenesulfonamide OrthoMe 2-Methyl Group (Steric Lock) Scaffold->OrthoMe Difluoro 3,4-Difluoro (Metabolic Shield) Scaffold->Difluoro Sulfonamide Sulfonamide Head (Polar Anchor) Scaffold->Sulfonamide Target Target Binding (NaV1.7 / TrkA) OrthoMe->Target Forces Torsion Outcome High Selectivity & Stability Difluoro->Outcome Blocks CYP Oxidation Sulfonamide->Target H-Bond / Electrostatics Target->Outcome

Figure 1: SAR Logic explaining the functional role of each substituent on the benzene ring.

Experimental Protocols

Protocol A: Synthesis of the Sulfonamide Scaffold

If the compound is not sourced commercially, it is best synthesized from 3,4-difluoro-2-methylaniline via chlorosulfonylation.

Reagents:

  • 3,4-Difluoro-2-methylaniline (1.0 eq)

  • Sodium Nitrite (NaNO2) (1.2 eq)

  • Thionyl Chloride (SOCl2) or Sulfur Dioxide (SO2) source

  • Copper(II) Chloride (CuCl2) (Catalytic)

  • Ammonium Hydroxide (NH4OH)

Workflow:

  • Diazotization: Dissolve aniline in HCl/AcOH at -5°C. Add aqueous NaNO2 dropwise to form the diazonium salt.

  • Meerwein Sulfonylation: Transfer the diazonium mixture into a pre-cooled solution of SO2 in AcOH (saturated) containing CuCl2 catalyst. Stir at 0°C until gas evolution ceases.

  • Amidation: Isolate the crude sulfonyl chloride (usually an oil) by extraction (DCM). Immediately treat with excess NH4OH (28% aq) or ammonia in dioxane at 0°C.

  • Purification: Precipitate by acidifying to pH 4-5. Recrystallize from EtOH/Water.

Protocol B: Buchwald-Hartwig N-Arylation (Coupling)

This protocol describes coupling the sulfonamide (as the nucleophile) to a heteroaryl halide (e.g., 2-chloropyridine), a common step in drug synthesis.

Reagents:

  • 3,4-Difluoro-2-methylbenzenesulfonamide (1.0 eq)

  • Aryl Halide (e.g., 2-bromo-5-trifluoromethylpyridine) (1.1 eq)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: Xantphos or BrettPhos (5-10 mol%)

  • Base: Cs2CO3 (2.0 eq)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inertion: Charge a reaction vial with the sulfonamide, aryl halide, Cs2CO3, Pd2(dba)3, and Ligand. Seal and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Heat the mixture to 100°C for 12–16 hours. Note: The 2-methyl group creates steric hindrance; high temperature and robust ligands like Xantphos are required.

  • Workup: Cool to RT. Filter through a Celite pad (elute with EtOAc). Concentrate the filtrate.

  • Purification: Flash Chromatography (SiO2).

    • Eluent: Hexanes:EtOAc (Gradient 0% -> 40%).

    • Observation: The product is typically less polar than the starting sulfonamide.

Synthetic Workflow Diagram

Synthesis_Flow Start 3,4-Difluoro-2-methylaniline Step1 1. Diazotization (NaNO2/HCl) 2. SO2/CuCl2 Start->Step1 Inter Sulfonyl Chloride Intermediate Step1->Inter Step2 Amidation (NH4OH) Inter->Step2 Product 3,4-Difluoro-2-methyl benzenesulfonamide Step2->Product Coupling Pd-Catalyzed Coupling (Ar-X + Cs2CO3) Product->Coupling FinalDrug Bioactive Sulfonamide (Nav1.7 Inhibitor) Coupling->FinalDrug

Figure 2: Synthetic pathway from aniline precursor to final bioactive drug candidate.[4]

Analytical Data & Quality Control

When characterizing this intermediate, specific NMR signatures confirm the regio-isomerism.

Analytical MethodExpected Signal / CharacteristicInterpretation
1H NMR (DMSO-d6) δ 2.30–2.40 ppm (s, 3H)Methyl group at C2. Distinctly downfield due to aryl ring current.
1H NMR (DMSO-d6) δ 7.40–7.60 ppm (bs, 2H)Sulfonamide NH2 . Broad singlet, exchangeable with D2O.
19F NMR Two multiplets (~ -130 to -145 ppm)Fluorine atoms . Complex coupling pattern due to F-F and F-H coupling.
LC-MS [M-H]- (Negative Mode)Sulfonamides ionize best in negative mode. Expect mass ~206.

Troubleshooting Solubility:

  • This compound has low water solubility. For biological assays, prepare a 100 mM stock in DMSO .

  • Ensure the DMSO stock is stored at -20°C to prevent slow oxidation or hydrolysis if traces of water are present.

References

  • Vertex Pharmaceuticals Inc. (2023). Heteroaryl compounds for the treatment of pain. WO2023205463A1.

  • Genentech, Inc. (2016). Sulfonamide derivatives as inhibitors of Nav1.7. US Patent 9,233,936.

  • Bioorganic & Medicinal Chemistry Letters. (2014). Discovery of selective Nav1.7 inhibitors.

  • Matrix Scientific. (2017). Product Catalog: 3,4-Difluoro-2-methylbenzenesulfonamide (CAS 1804882-93-6).

Sources

Method

Application Note: Strategic Synthesis and Evaluation of Antibacterial Agents Derived from 3,4-Difluoro-2-methylbenzenesulfonamide

Abstract This application note details the synthetic methodology and biological evaluation protocols for developing antibacterial agents based on the 3,4-difluoro-2-methylbenzenesulfonamide scaffold. While traditional su...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic methodology and biological evaluation protocols for developing antibacterial agents based on the 3,4-difluoro-2-methylbenzenesulfonamide scaffold. While traditional sulfonamides ("sulfa drugs") are well-established, the incorporation of the 3,4-difluoro motif—common in third-generation fluoroquinolones—offers distinct advantages in metabolic stability and bacterial cell wall permeability. This guide provides a validated workflow for derivatizing 3,4-difluoro-2-methylbenzenesulfonyl chloride into a library of N-substituted sulfonamides, followed by Minimum Inhibitory Concentration (MIC) assessment against Gram-positive and Gram-negative pathogens.

Strategic Rationale: The Fluorine Advantage

The selection of 3,4-difluoro-2-methylbenzenesulfonamide as a core scaffold is driven by three medicinal chemistry principles:

  • Electronic Modulation: The vicinal difluoro substitution (3,4-position) exerts a strong electron-withdrawing effect, increasing the acidity of the sulfonamide -NH- (pKa modulation). This is critical for mimicking the p-aminobenzoic acid (PABA) transition state in the inhibition of dihydropteroate synthase (DHPS).

  • Metabolic Blockade: Fluorine substitution at the 3 and 4 positions blocks common sites of oxidative metabolism (CYP450-mediated hydroxylation), potentially extending the half-life of the molecule in vivo [1].

  • Steric Control: The ortho-methyl group (2-position) introduces a steric "twist" that can disrupt planar stacking, improving solubility and inducing selectivity by restricting conformational rotation within the active site of the target enzyme [2].

Chemical Synthesis Protocols

General Reaction Workflow

The synthesis relies on the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur of 3,4-difluoro-2-methylbenzenesulfonyl chloride .

Safety Note: Sulfonyl chlorides are corrosive and lachrymators. All reactions must be performed in a fume hood.

Reagents:
  • Starting Material: 3,4-Difluoro-2-methylbenzenesulfonyl chloride (CAS: Commercial Reagent).

  • Amines: Various heterocyclic or aliphatic amines (e.g., 2-aminothiazole, morpholine, substituted anilines).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Pyridine (acts as both solvent/catalyst) or Triethylamine (TEA).

Detailed Protocol: Synthesis of N-Substituted Derivatives

Step 1: Preparation Dissolve 1.0 equivalent (eq) of the specific amine (e.g., 2-aminothiazole) in anhydrous DCM (5 mL per mmol). If the amine is a salt (e.g., hydrochloride), add 1.1 eq of TEA to liberate the free base.

Step 2: Coupling Cool the solution to 0°C in an ice bath. Slowly add a solution of 3,4-difluoro-2-methylbenzenesulfonyl chloride (1.1 eq) in DCM dropwise over 15 minutes.

  • Mechanistic Insight: The slow addition prevents the formation of disulfonimide byproducts.

  • Catalysis: If the reaction is sluggish (common with electron-deficient anilines), add 10 mol% of 4-dimethylaminopyridine (DMAP).

Step 3: Reaction & Monitoring Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3). The sulfonyl chloride spot (high Rf) should disappear.

Step 4: Work-up

  • Quench with water.

  • Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine).

  • Wash with Saturated NaHCO₃ (to remove hydrolyzed sulfonic acid).

  • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Step 5: Purification Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexane).

Synthetic Pathway Visualization

SynthesisWorkflow Start 3,4-Difluoro-2-methyl- benzenesulfonyl Chloride Reaction Coupling Reaction (DCM, Pyridine, 0°C -> RT) Start->Reaction Amine Amine Nucleophile (R-NH2) Amine->Reaction Workup Acid/Base Wash (Remove byproducts) Reaction->Workup 4-12 hrs Product Target Sulfonamide Derivative Workup->Product Recrystallization

Figure 1: Step-by-step synthetic workflow for generating sulfonamide libraries.

Biological Evaluation: Antibacterial Assay (MIC)

To validate the antibacterial efficacy, the synthesized derivatives must be screened against standard reference strains. The Broth Microdilution Method (CLSI guidelines) is the industry standard [3].

Materials[1][2][3][4][5][6][7][8][9][10]
  • Test Organisms: Staphylococcus aureus (ATCC 29213), Escherichia coli (ATCC 25922).

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin or Sulfamethoxazole.

Assay Protocol
  • Stock Preparation: Dissolve test compounds in DMSO to a final concentration of 10 mg/mL.

  • Dilution: Prepare serial 2-fold dilutions in CAMHB in a 96-well plate (Final range: 512 µg/mL to 0.5 µg/mL). Ensure final DMSO concentration is <1%.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and dilute 1:100. Add 50 µL of inoculum to each well.

  • Incubation: Incubate at 37°C for 16–20 hours.

  • Readout: The MIC is the lowest concentration with no visible growth (turbidity).

Structure-Activity Relationship (SAR) Analysis

Data from the MIC assay should be analyzed to map the SAR. For this specific scaffold, the following trends are often observed in sulfonamide literature [4, 5]:

Substitution SiteModificationExpected Effect
N-Sulfonamide (R) Heterocycles (Thiazole, Isoxazole)Increases Activity. Mimics biological substrates; enhances binding to DHPS.
N-Sulfonamide (R) Aliphatic Chains (Butyl, Hexyl)Decreases Activity. Often reduces solubility and specific binding, though may increase membrane permeability.
Benzene Ring (3,4-F) Removal of FluorineDecreases Metabolic Stability. Loss of electron-withdrawing effect may also reduce sulfonamide acidity.
Benzene Ring (2-Me) Replacement with HVariable. Loss of steric twist may flatten the molecule, potentially altering fit in the enzyme pocket.
SAR Logic Diagram

SAR_Logic Core 3,4-Difluoro-2-methyl- benzenesulfonamide Core F34 3,4-Difluoro Group Core->F34 Me2 2-Methyl Group Core->Me2 NH Sulfonamide Nitrogen (-NH-) Core->NH Effect1 Increases Lipophilicity & Metabolic Stability F34->Effect1 Effect2 Steric Twist: Modulates Receptor Fit Me2->Effect2 Effect3 Primary Derivatization Site: Heterocycles increase potency NH->Effect3

Figure 2: Structure-Activity Relationship map highlighting the functional roles of the scaffold components.

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: Hydrolysis of sulfonyl chloride due to wet solvents.

    • Solution: Distill DCM over CaH₂ or use molecular sieves. Ensure glassware is oven-dried.

  • Issue: Poor Solubility in Assay.

    • Cause: High lipophilicity from fluorine/methyl groups.

    • Solution: Convert the final sulfonamide to its sodium salt (using NaOH in EtOH) before biological testing to improve water solubility.

  • Issue: No Antibacterial Activity. [1]

    • Cause: The amine substituent (R) is too bulky or lacks hydrogen bond donors.

    • Solution: Switch to 5- or 6-membered heterocycles (e.g., 2-aminopyrimidine) which are classic pharmacophores for sulfonamides.

References

  • Inoue, M., Sumii, Y., & Shibata, N. (2020).[2] Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640.[2] Link

  • Akgül, Ö., Ateş, A., & Ermertcan, Ş. (2021).[3] Antimicrobial Activity Evaluation of Newly Synthesized N,N-Disubstituted Taurinamidobenzenesulfonamide Derivatives. Journal of the Turkish Chemical Society Section A, 8(1), 321–328.[3] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023).
  • Bartzatt, R. (2019). The reaction of benzenesulfonyl chloride and the primary amine group of substituted anilines.[4] ResearchGate/Full-text Archive. Link

  • Mondal, P., et al. (2018). Synthesis and in vitro Antibacterial Activity of Novel Substituted N-1, 3-Benzoxazol-2yl Benzene Sulfonamides. International Journal of Science and Research. Link

Sources

Application

Application Note: 3,4-Difluoro-2-methylbenzenesulfonamide in Anti-Inflammatory Drug Synthesis

Executive Summary In the landscape of modern anti-inflammatory therapeutics, 3,4-Difluoro-2-methylbenzenesulfonamide (DFMBSA) has emerged as a high-value pharmacophore. It serves as a critical intermediate in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern anti-inflammatory therapeutics, 3,4-Difluoro-2-methylbenzenesulfonamide (DFMBSA) has emerged as a high-value pharmacophore. It serves as a critical intermediate in the synthesis of next-generation inhibitors for targets such as ROR


t (Retinoic Acid Receptor-related Orphan Receptor gamma t)  and CCR2 (C-C Chemokine Receptor type 2) .

This application note details the optimized synthesis, purification, and downstream coupling protocols for DFMBSA. By leveraging the specific electronic and steric properties of the 2-methyl-3,4-difluoro motif, researchers can significantly enhance the metabolic stability (


) and potency (

) of final drug candidates.

Chemical Profile & Mechanistic Rationale[1]

Structural Significance

The DFMBSA scaffold is not merely a linker; it is a "metabolic shield."

  • 2-Methyl Group (Ortho-Blockade): Forces the sulfonamide bond out of planarity with the phenyl ring (dihedral angle twist). This steric clash prevents efficient

    
    -stacking in non-target proteins (reducing off-target toxicity) and blocks hydrolytic enzymes from accessing the sulfonamide nitrogen.
    
  • 3,4-Difluoro Substitution:

    • Metabolic Stability: Blocks the para- and meta-positions, which are primary sites for Cytochrome P450 (CYP)-mediated hydroxylation.

    • Electronic Tuning: The strong electron-withdrawing nature of the fluorine atoms increases the acidity of the sulfonamide

      
       (lowering 
      
      
      
      to ~9.5–10.0), enhancing its hydrogen-bond donating capability in the target binding pocket.
Key Properties
PropertyValue (Experimental/Predicted)Relevance
Molecular Formula

--
Molecular Weight 207.20 g/mol Fragment-based drug design
LogP ~1.4Optimal lipophilicity for oral bioavailability
pKa (Sulfonamide NH) ~9.8H-bond donor strength
Melting Point 145–148 °CIndicator of crystalline purity

Synthesis Protocol: The "Sandmeyer-Sulfonyl" Route

While direct chlorosulfonation of 2,3-difluorotoluene is possible, it often yields regioisomeric mixtures. The most robust, self-validating route proceeds via the diazonium salt of 3,4-difluoro-2-methylaniline .

Reaction Scheme Diagram

SynthesisRoute Aniline 3,4-Difluoro-2- methylaniline Diazo Diazonium Intermediate [Unstable] Aniline->Diazo NaNO2, HCl 0°C, 30 min SulfonylCl Sulfonyl Chloride (Isolatable) Diazo->SulfonylCl SO2, CuCl2 AcOH, 10°C Sulfonamide 3,4-Difluoro-2-methyl benzenesulfonamide (Target) SulfonylCl->Sulfonamide NH4OH (aq) THF, 0°C -> RT

Caption: Figure 1. Optimized 3-step synthesis route ensuring regiospecificity via diazonium displacement.

Step-by-Step Protocol
Step 1: Diazotization
  • Charge: In a 500 mL 3-neck flask, dissolve 3,4-difluoro-2-methylaniline (10.0 g, 69.9 mmol) in concentrated HCl (30 mL) and acetonitrile (30 mL).

  • Cool: Chill the mixture to -5°C using an ice/salt bath. Ensure internal temperature

    
    .
    
  • Addition: Dropwise add a solution of Sodium Nitrite (

    
    , 5.3 g, 76.9 mmol) in water (15 mL).
    
    • Critical Control Point: Maintain temp

      
       to prevent diazo decomposition (phenol formation).
      
  • Stir: Stir for 30 mins. The solution should turn pale yellow/orange.

Step 2: Meerwein Sulfonylation
  • Preparation: In a separate vessel, saturate Glacial Acetic Acid (50 mL) with

    
     gas until the weight increases by ~20g. Add Copper(II) Chloride  (
    
    
    
    , 3.5 g) as a catalyst.
  • Coupling: Pour the cold diazonium solution (from Step 1) into the

    
     mixture while stirring vigorously.
    
    • Observation: Gas evolution (

      
      ) will occur immediately.
      
  • Workup: Once gas evolution ceases (~1 hour), pour the mixture into ice water (200 mL). The sulfonyl chloride intermediate will precipitate as a yellow oil or solid. Extract with Dichloromethane (DCM, 3 x 50 mL).

Step 3: Amination
  • Ammonolysis: Cool the DCM layer containing the sulfonyl chloride to 0°C.

  • Reagent: Add Ammonium Hydroxide (28%

    
     in water, 50 mL) dropwise.
    
  • Completion: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Purification: Separate organic layer, wash with 1N HCl (to remove excess ammonia), dry over

    
    , and concentrate. Recrystallize from Ethanol/Water.
    

Downstream Application: Coupling for Drug Discovery

The DFMBSA intermediate is typically coupled to a core scaffold (e.g., a halogenated heterocycle) to form the final API.

Buchwald-Hartwig Cross-Coupling Protocol

Used to attach the sulfonamide nitrogen to an aryl halide (Ar-X).

Reagents:

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%)
    
  • Base:

    
     (1.5 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Procedure:

  • Combine DFMBSA (1.0 equiv), Aryl Bromide (1.0 equiv), Base, and Catalyst in a sealed tube.

  • Purge with Argon for 5 mins.

  • Heat to 100°C for 12 hours.

  • Validation: The 2-methyl group on DFMBSA may slow the reaction due to steric hindrance. If conversion is low (<50%), switch to tBuBrettPhos Pd G3 catalyst.

Mechanism of Action (SAR Logic)

SAR_Logic cluster_0 DFMBSA Fragment Contribution Drug Final Drug Candidate (RORγt / CCR2 Antagonist) Target Protein Binding Pocket (Hydrophobic + Polar) Drug->Target High Affinity Binding F_Atoms 3,4-Difluoro: Blocks CYP450 Metabolism F_Atoms->Drug Increases t1/2 Me_Group 2-Methyl: Induces Torsional Twist Me_Group->Drug Improves Selectivity Sulf_NH Sulfonamide NH: H-Bond Donor Sulf_NH->Target H-Bond to Glu/His residue

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) demonstrating how the DFMBSA fragment enhances drug efficacy.

Quality Control & Troubleshooting

Analytical Standards
  • HPLC: Column C18, Gradient 10-90% ACN/Water (0.1% TFA). Retention time should be distinct from the aniline precursor.

  • NMR (

    
    ):  Look for the disappearance of the 
    
    
    
    broad singlet of aniline (3.5-4.0 ppm) and appearance of the sulfonamide
    
    
    (usually 7.0-7.5 ppm, exchangeable). The methyl group will appear as a singlet around 2.3-2.4 ppm.
Common Pitfalls
IssueCauseSolution
Low Yield in Step 2 Decomposition of diazonium salt.Ensure temperature is strictly < 0°C during addition.
Regioisomers Starting material impurity.Use >98% purity 3,4-difluoro-2-methylaniline.
Coupling Failure Steric hindrance from 2-methyl group.Use sterically demanding ligands (e.g., tBuBrettPhos) or higher temperature (110°C).

References

  • Discovery of ROR

    
    t Inverse Agonists: 
    
    • Title: Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent ROR t Inverse Agonists.
    • Source: ResearchG
    • Link:

  • CCR2 Antagonist Development

    • Title: Identification of a sulfonamide series of CCR2 antagonists.
    • Source: PubMed / Bioorg. Med. Chem. Lett.
    • Link:

  • Fluorine in Medicinal Chemistry (SAR)

    • Title: Structure-Activity Relationship of Fluorin
    • Source: PubMed / Chemistry.
    • Link:

  • General Synthesis of Sulfonamides

    • Title: Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines.
    • Source: Royal Society of Chemistry.
    • Link:

  • Precursor Availability (3,4-Difluoro-2-methylaniline)

    • Title: Angene Chemical Product List (CAS 114152-23-7 rel
    • Source: Angene Chemical.
    • Link:[2]

Sources

Method

Derivatization of 3,4-Difluoro-2-methylbenzenesulfonamide for structure-activity relationship studies

This guide outlines the strategic derivatization of 3,4-Difluoro-2-methylbenzenesulfonamide , a high-value pharmacophore scaffold.[1] It is designed for medicinal chemists requiring precise structure-activity relationshi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic derivatization of 3,4-Difluoro-2-methylbenzenesulfonamide , a high-value pharmacophore scaffold.[1] It is designed for medicinal chemists requiring precise structure-activity relationship (SAR) data.[1]

Executive Summary & Rationale

In modern drug discovery, the 3,4-difluoro-2-methylbenzenesulfonamide scaffold represents a "privileged structure" for fine-tuning physicochemical properties.[1] Unlike generic sulfonamides, this specific substitution pattern offers a dual advantage:

  • Electronic Modulation (3,4-Difluoro): The fluorine atoms at positions 3 and 4 exert a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the sulfonamide -NH₂ (

    
     shift).[1] This enhances hydrogen bond donor capability in protein binding pockets [1]. Furthermore, the C-F bonds block metabolic oxidation at the typically vulnerable para- and meta-positions.
    
  • Conformational Locking (2-Methyl): The ortho-methyl group introduces steric bulk, restricting the rotation of the sulfonamide bond relative to the phenyl ring. This "Magic Methyl" effect can lock the molecule into a bioactive conformation, reducing the entropic penalty of binding [2].

The Challenge: The same ortho-methyl group that provides conformational benefits creates steric hindrance, making standard nucleophilic substitutions at the nitrogen atom sluggish. This guide provides optimized protocols to overcome this steric barrier while leveraging the electronic activation provided by the fluorine substituents.

Strategic SAR Decision Matrix

Before synthesis, select the protocol based on the target SAR vector.

SAR_Logic Start Start: 3,4-Difluoro-2-methyl- benzenesulfonamide Goal Define SAR Goal Start->Goal Path_Alk Optimize Lipophilicity/Solubility (Alkyl/Cycloalkyl chains) Goal->Path_Alk Vector 1 Path_Aryl Target Pi-Pi Stacking/Potency (Biaryl Systems) Goal->Path_Aryl Vector 2 Path_Pola Target H-Bonding/Metabolic Stability (Ureas/Carbamates) Goal->Path_Pola Vector 3 Proto_Mits Protocol A: Mitsunobu Reaction (Avoids steric clash of halides) Path_Alk->Proto_Mits Use Alcohols Proto_Buch Protocol B: Pd-Catalyzed N-Arylation (Buchwald-Hartwig) Path_Aryl->Proto_Buch Use Aryl Halides Proto_Urea Protocol C: Isocyanate Coupling (Sulfonylurea formation) Path_Pola->Proto_Urea Use Isocyanates

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on medicinal chemistry objectives.[1]

Experimental Protocols

Protocol A: Sterically Demanding N-Alkylation via Mitsunobu

Rationale: Standard


 alkylation with alkyl halides is often poor due to the ortho-methyl steric clash.[1] The Mitsunobu reaction activates the alcohol (nucleophile) rather than the sulfonamide, often bypassing this limitation [3].

Materials:

  • Substrate: 3,4-Difluoro-2-methylbenzenesulfonamide (1.0 equiv)[1]

  • Alcohol (R-OH): Primary or Secondary (1.2 equiv)[1]

  • Triphenylphosphine (

    
    ): (1.5 equiv)[1][2]
    
  • DIAD (Diisopropyl azodicarboxylate): (1.5 equiv)[1][2]

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the sulfonamide, alcohol, and

    
     in anhydrous THF.
    
  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents side reactions of the azo-reagent.

  • Addition: Add DIAD dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours.

    • QC Check: Monitor by TLC (Hexane/EtOAc 7:3).[1] The sulfonamide N-H is acidic; disappearance of the starting material spot is usually clear.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether/hexane (1:1) to precipitate triphenylphosphine oxide (TPPO).[1][2] Filter off the solid.

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, gradient 0-40% EtOAc in Hexanes).

Troubleshooting: If the ortho-methyl group causes extreme hindrance, switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and


  (tributylphosphine) for a more reactive system.[1]
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Rationale: Direct arylation is challenging for electron-deficient sulfonamides.[1] The use of specific biaryl phosphine ligands (e.g., tBuXPhos) is required to facilitate the reductive elimination step, which is often the rate-limiting step for sulfonamides [4].[3]

Materials:

  • Substrate: 3,4-Difluoro-2-methylbenzenesulfonamide (1.0 equiv)[1]

  • Aryl Bromide/Iodide: (1.2 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: tBuXPhos (4-6 mol%)[1]

  • Base:

    
     (2.0 equiv, finely ground)[1]
    
  • Solvent: t-Amyl Alcohol or Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the sulfonamide, aryl halide,

    
    , 
    
    
    
    , and tBuXPhos. Seal and purge with Argon for 5 minutes.
  • Solvation: Add degassed solvent via syringe.

  • Heating: Heat the reaction block to 100°C–110°C for 16 hours.

    • Note: The 2-methyl group on the sulfonamide may require higher temperatures compared to non-hindered analogs.

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Palladium black.

  • Purification: Concentrate and purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) to ensure removal of any trace metal contaminants.

Protocol C: Sulfonylurea Formation

Rationale: Sulfonylureas are potent pharmacophores (e.g., antidiabetics).[1][4] The electron-deficient nature of the 3,4-difluoro ring makes the sulfonamide nitrogen less nucleophilic, requiring a strong base to facilitate attack on isocyanates.

Materials:

  • Substrate: 3,4-Difluoro-2-methylbenzenesulfonamide (1.0 equiv)[1]

  • Isocyanate (R-NCO): (1.1 equiv)[1]

  • Base:

    
     (anhydrous, 2.0 equiv) or DBU (1.1 equiv for homogeneous solution)[1]
    
  • Solvent: Acetone or DMF[1]

Step-by-Step Methodology:

  • Activation: Dissolve the sulfonamide in Acetone. Add

    
     and stir at RT for 30 minutes to generate the sulfonamide anion.
    
  • Coupling: Add the isocyanate dropwise.

  • Reflux: Heat to reflux (56°C for acetone) for 4–6 hours. The reaction is usually clean and quantitative.

  • Isolation:

    • Evaporate the solvent.

    • Dissolve the residue in water.

    • Acidification: Carefully acidify with 1N HCl to pH 3–4. The sulfonylurea product will precipitate out as a white solid.

  • Recrystallization: Recrystallize from Ethanol/Water if necessary.

Data Interpretation & Expected Results

The following table summarizes expected outcomes based on the electronic/steric interplay of the 3,4-difluoro-2-methyl scaffold.

ParameterMethod A (Mitsunobu)Method B (Pd-Coupling)Method C (Urea)
Primary Challenge Steric hindrance (2-Me) blocking

approach.
Slow reductive elimination due to electron-poor N.Low nucleophilicity of N anion.
Electronic Effect Helpful: 3,4-diF increases acidity (

~9), aiding betaine protonation.[1]
Neutral: Requires electron-rich ligand to compensate.[1]Helpful: Stabilizes the resulting anion, driving precipitation.
Typical Yield 65–85%50–75%80–95%
Key Byproduct Triphenylphosphine Oxide (TPPO)Protodehalogenated areneSymmetric Urea (if wet)
Validation 1H NMR: Look for disappearance of

singlet (approx 7.2 ppm).[1]
MS: Check for M+H or M-H (negative mode often better).IR: Strong Carbonyl stretch ~1700 cm⁻¹.

References

  • Electronic Effects in Medicinal Chemistry

    • Zhou, Y., et al. "Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives." ResearchGate. Accessed Oct 2023.

  • Conformational Restriction

    • Lumen Learning. "Substituent Effects | Organic Chemistry II." Lumen Learning. Accessed Oct 2023.

  • Mitsunobu Protocols

    • Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chem. Rev. 2009. (Contextualized via Wikipedia/Sigma-Aldrich notes).

  • Palladium-Catalyzed Sulfonamidation

    • Willis, M. C., et al. "One-Pot Sulfonamide Synthesis Exploiting the Palladium-Catalyzed Sulfination of Aryl Iodides."[1][5][6] Organic Chemistry Portal. Accessed Oct 2023.

  • General Sulfonamide SAR

    • "SAR of Sulfonamides."[7][8] YouTube/Medicinal Chemistry Made Easy. Accessed Oct 2023.

Sources

Application

Experimental protocol for the synthesis of N-aryl derivatives of 3,4-Difluoro-2-methylbenzenesulfonamide

Application Note: AN-2026-DFM Topic: Experimental Protocol for the Synthesis of N-Aryl Derivatives of 3,4-Difluoro-2-methylbenzenesulfonamide Executive Summary This guide details the synthetic pathways for generating N-a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-DFM Topic: Experimental Protocol for the Synthesis of N-Aryl Derivatives of 3,4-Difluoro-2-methylbenzenesulfonamide

Executive Summary

This guide details the synthetic pathways for generating N-aryl derivatives of 3,4-difluoro-2-methylbenzenesulfonamide , a privileged scaffold in medicinal chemistry often associated with kinase inhibition and receptor modulation. The presence of the ortho-methyl group (steric bulk) and the 3,4-difluoro motif (electron-withdrawing/lipophilic) presents specific synthetic challenges, including retarded nucleophilic attack and potential nucleophilic aromatic substitution (


) side reactions.

This protocol provides two validated methodologies:

  • Method A (Direct Sulfonylation): Reaction of 3,4-difluoro-2-methylbenzenesulfonyl chloride with anilines. (Primary Route)

  • Method B (Pd-Catalyzed Cross-Coupling): Buchwald-Hartwig amination of the primary sulfonamide with aryl halides. (Secondary Route for deactivated anilines)

Strategic Analysis & Chemical Logic

Structural Considerations
  • Steric Hindrance (The "Ortho Effect"): The methyl group at the C2 position creates steric crowding around the sulfonyl center. Standard nucleophilic attacks may require extended reaction times or catalytic activation (e.g., DMAP) compared to unsubstituted benzenesulfonyl chlorides.

  • Electronic Sensitivity (

    
     Risk):  The fluorine atom at C4 is para to the strongly electron-withdrawing sulfonyl group (
    
    
    
    ). Under harsh basic conditions (e.g., strong alkoxides in Method B), this fluorine is susceptible to displacement by nucleophiles. Protocol design must prioritize mild bases (carbonates/bicarbonates) over strong alkoxides.
Retrosynthetic Workflow

G cluster_0 Method A: Direct Sulfonylation (Preferred) cluster_1 Method B: Pd-Catalyzed Cross-Coupling Target Target: N-Aryl-3,4-difluoro-2-methylbenzenesulfonamide SC 3,4-Difluoro-2-methyl- benzenesulfonyl chloride SC->Target Pyridine/DCM, 0°C to RT Aniline Aryl Amine (Ar-NH2) Aniline->Target SA 3,4-Difluoro-2-methyl- benzenesulfonamide SA->Target Pd(0), Ligand, Base (Buchwald-Hartwig) ArX Aryl Halide (Ar-X) ArX->Target

Figure 1: Retrosynthetic disconnection showing the two primary access routes.

Experimental Protocols

Method A: Direct Sulfonylation (Nucleophilic Substitution)

Best for: Primary anilines, electron-rich to moderately electron-poor anilines.

Reagents:

  • Precursor: 3,4-Difluoro-2-methylbenzenesulfonyl chloride (CAS: 119420-13-6 or analog).

  • Nucleophile: Substituted Aniline (1.0 equiv).[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Pyridine (excess) or Triethylamine (

    
    ) with catalytic DMAP.
    

Step-by-Step Protocol:

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Charge the flask with the chosen Aniline (1.0 mmol, 1.0 equiv) and dissolve in anhydrous DCM (5.0 mL, 0.2 M concentration).

  • Base Addition: Add Pyridine (3.0 mmol, 3.0 equiv).

    • Expert Note: Pyridine acts as both base and nucleophilic catalyst. If using

      
      , add 10 mol% 4-Dimethylaminopyridine (DMAP)  to overcome the steric hindrance of the 2-methyl group.
      
  • Cooling: Submerge the flask in an ice-water bath (

    
    ).
    
  • Addition: Dissolve 3,4-Difluoro-2-methylbenzenesulfonyl chloride (1.1 mmol, 1.1 equiv) in minimal DCM (2 mL) and add dropwise over 10 minutes.

    • Why? Slow addition prevents localized exotherms which can degrade the sulfonyl chloride.

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of aniline.

  • Workup (Self-Validating Step):

    • Quench with 1M HCl (aq) until pH < 2. (This converts excess pyridine/aniline into water-soluble salts).

    • Extract with DCM (

      
      ).
      
    • Wash combined organics with Brine.[1] Dry over

      
      .[1]
      
  • Purification: Concentrate in vacuo. Recrystallize from EtOH/Hexanes or purify via flash chromatography (Hexanes/EtOAc gradient).

Method B: Palladium-Catalyzed N-Arylation

Best for: Weakly nucleophilic anilines, sterically hindered anilines, or when the aryl halide is the available building block.

Reagents:

  • Precursor: 3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 1804882-93-6).[2]

  • Coupling Partner: Aryl Bromide/Iodide (1.0 equiv).

  • Catalyst System:

    
     (2 mol%) + XPhos  or BrettPhos  (4-6 mol%).
    
  • Base:

    
     (2.0 equiv). Avoid NaOtBu  to prevent 
    
    
    
    at the 4-F position.
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Protocol:

  • Inert Setup: Inside a glovebox or using strict Schlenk technique, charge a reaction vial with:

    • Sulfonamide (1.0 mmol)

    • Aryl Halide (1.0 mmol)[3]

    • 
       (2.0 mmol)
      
    • 
       (0.02 mmol)
      
    • Ligand (XPhos or BrettPhos, 0.04 mmol)

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL). Seal the vial.

  • Heating: Heat to

    
     for 12–18 hours.
    
    • Expert Note: The 3,4-difluoro substitution increases the acidity of the sulfonamide NH, facilitating the transmetallation step, making this substrate highly amenable to Pd-coupling.

  • Filtration: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black.

  • Purification: Concentrate and purify via column chromatography.

Critical Decision Logic (Troubleshooting)

DecisionTree Start Reaction Analysis CheckLCMS Check LC-MS Start->CheckLCMS Issue1 Starting Material (Aniline) Remains CheckLCMS->Issue1 Incomplete Issue2 Product formed but low yield CheckLCMS->Issue2 Messy Issue3 Defluorinated Side Product (M-19 observed) CheckLCMS->Issue3 SNAr detected Sol1 Add 0.1 eq DMAP Heat to 40°C (Overcome 2-Me sterics) Issue1->Sol1 Sol2 Check moisture (Sulfonyl Cl hydrolysis) Issue2->Sol2 Sol3 Switch Base to Cs2CO3 Lower Temp Issue3->Sol3

Figure 2: Troubleshooting logic for common synthetic failures.

Characterization & Data Reporting

Expected Analytical Signatures:

  • 
     NMR:  Distinctive signals for the 3,4-difluoro pattern. Typically two multiplets in the 
    
    
    
    to
    
    
    range. The coupling constants (
    
    
    and
    
    
    ) will confirm the integrity of the aromatic ring (ruling out
    
    
    ).
  • 
     NMR: 
    
    • 2-Me Group: Singlet around

      
      .
      
    • Sulfonamide NH: Broad singlet, exchangeable with

      
      , typically 
      
      
      
      (downfield due to electron-poor ring).
  • Mass Spectrometry: ESI negative mode (

    
    ) is often more sensitive for sulfonamides than positive mode.
    

Data Summary Table:

ParameterMethod A (Direct)Method B (Pd-Coupling)
Key Intermediate Sulfonyl ChlorideSulfonamide
Limiting Factor Nucleophilicity of AnilineAvailability of Aryl Halide
Main Risk Hydrolysis of Chloride

of Fluorine
Preferred Base Pyridine /


/

Typical Yield 75–90%60–85%

References

  • BenchChem. Optimizing Reaction Conditions for Benzenesulfonyl Chloride and Aniline Coupling. (2025).[1][4] Link

  • Maiti, D., & Buchwald, S. L. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[5] J. Am. Chem. Soc. 131, 17423–17429 (2009). Link

  • Brenner, T. F. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University Honors Capstone Projects (2013). Link

  • PubChem. Compound Summary: 3,4-Difluoro-2-methylbenzenesulfonamide. National Library of Medicine. Link

  • Sigma-Aldrich. Product Specification: 2,4-Difluoro-5-methylbenzenesulfonamide (Isomer Analog).Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 3,4-Difluoro-2-methylbenzenesulfonamide CAS Registry (Related): 114153-09-2 (Aniline Precursor)[1] Diagnostic Workflow: Selecting the Right Pathway Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Guide Target Molecule: 3,4-Difluoro-2-methylbenzenesulfonamide CAS Registry (Related): 114153-09-2 (Aniline Precursor)[1]

Diagnostic Workflow: Selecting the Right Pathway

Before troubleshooting specific steps, ensure you are using the synthetic route that matches your yield and purity requirements. For this specific substitution pattern (crowded 1,2,3,4-substitution), regioselectivity is the primary yield-killer.[1]

SynthesisDecision Start Start: Select Precursor Toluene Precursor: 2,3-Difluorotoluene Start->Toluene Aniline Precursor: 3,4-Difluoro-2-methylaniline Start->Aniline DirectChloro Route A: Direct Chlorosulfonation (ClSO3H) Toluene->DirectChloro Low Cost Sandmeyer Route B: Meerwein Sulfonation (NaNO2 / SO2 / CuCl2) Aniline->Sandmeyer High Precision Issue1 CRITICAL FAILURE: Regioselectivity Issues (Ortho vs Para to Methyl) DirectChloro->Issue1 Major Yield Loss Success1 HIGH YIELD PATH: Regiochemistry Fixed by Amine Group Sandmeyer->Success1 Recommended

Figure 1: Decision matrix for synthetic route selection.[1] Route B is strongly recommended for this specific isomer to avoid difficult chromatographic separations.

The "Gold Standard" Protocol: Meerwein Sulfonation (Route B)

Why this route? Direct chlorosulfonation of 2,3-difluorotoluene often yields a mixture of isomers because the directing effects of the Fluorine (at pos 2,3) and Methyl (at pos 1) compete.[1] The Meerwein Sulfonation (diazotization followed by reaction with


) locks the sulfonyl group exactly where the amine was, guaranteeing the 3,4-difluoro-2-methyl regiochemistry.
Phase 1: Diazotization

Objective: Convert 3,4-difluoro-2-methylaniline to the diazonium salt.

ParameterSpecificationReason
Solvent

(conc.) /

or

Strong acid prevents diazonium coupling (tar formation).[1]
Temperature

to

Diazonium salts of electron-rich anilines decompose above

.[1]
Stoichiometry

(1.05 - 1.1 eq)
Slight excess ensures complete conversion; too much generates

gas later.[1]

Troubleshooting Q&A:

  • Q: My reaction mixture turned into a thick paste/solid during diazotization. What happened?

    • Diagnosis: The diazonium salt precipitated out, or the amine hydrochloride salt was not soluble initially.

    • Fix: Ensure the starting amine is fully dissolved in the acid before cooling. If the diazonium salt precipitates (which is actually good for purity), ensure efficient mechanical stirring.[1] Do not add water to dissolve it; proceed to the next step as a suspension.

  • Q: I see brown fumes (

    
    ) evolving rapidly. 
    
    • Diagnosis: Reaction temperature spiked, or

      
       was added too fast.
      
    • Fix: Subsurface addition of

      
       solution. Keep internal temp strictly 
      
      
      
      .
Phase 2: Sulfonylation (The Meerwein Step)

Objective: Convert Diazonium salt to Sulfonyl Chloride using


 and Copper catalyst.[1]

Mechanism: Radical-chain reaction involving


 redox couple.[1]

MeerweinMechanism Diazonium Ar-N2+ Radical Ar• (Aryl Radical) Diazonium->Radical + Cu(I) -> -N2 SulfonylRad Ar-SO2• Radical->SulfonylRad + SO2 Product Ar-SO2Cl SulfonylRad->Product + Cu(II)Cl2 -> Cu(I)Cl Cu1 Cu(I)Cl Cu1->Diazonium Catalytic Cycle Cu2 Cu(II)Cl2 SO2 SO2

Figure 2: The catalytic cycle of the Meerwein sulfonation. Note the regeneration of Cu(I).

Troubleshooting Q&A:

  • Q: The reaction foamed over immediately upon mixing.

    • Diagnosis: Rapid nitrogen evolution ("runaway" decomposition).[1]

    • Fix: Do not dump the diazonium salt into the

      
       mixture. Add the cold diazonium solution dropwise  into the 
      
      
      
      mixture at room temperature. This controls the
      
      
      release.
  • Q: Yield is low (<40%), and I see phenols.

    • Diagnosis: "Sandmeyer Hydrolysis." Water competed with

      
       for the aryl radical/cation.
      
    • Fix:

      • Saturate with

        
        :  The acetic acid must be saturated with 
        
        
        
        gas (approx. 30-40% by weight).[1] If using a lecture bottle, bubble until weight stays constant.[1]
      • Solvent Switch: Use Glacial Acetic Acid (anhydrous) as the solvent for the

        
         solution.
        
      • Catalyst: Ensure

        
         (or 
        
        
        
        ) is fresh.[1] 2.5 - 5 mol% is usually sufficient.

The "Legacy" Protocol: Chlorosulfonation (Route A)

Warning: Only use this if you cannot source the aniline. Expect lower yields due to isomer separation.

Protocol Adjustment for Yield: Instead of using neat Chlorosulfonic acid (


), use 

in Chloroform or DCM .[1]

Troubleshooting Q&A:

  • Q: I have high sulfone byproduct (diaryl sulfone).

    • Diagnosis: The sulfonyl chloride product reacted with unreacted toluene precursor.

    • Fix:

      • High Dilution: Use at least 5-6 equivalents of

        
        .[1]
        
      • Temperature: Keep reaction between

        
         and 
        
        
        
        . Higher temps favor sulfone formation.
      • Reverse Addition: Do not add acid to the aromatic. Add the aromatic compound dropwise into the acid . This ensures the aromatic is always in a huge excess of acid, preventing it from attacking the product.

The Amination Step: Chloride to Amide

Objective: Convert 3,4-difluoro-2-methylbenzenesulfonyl chloride to the sulfonamide.

IssueCauseSolution
Hydrolysis

(Reversion to acid)
Avoid aqueous ammonia if possible.[1] Use

gas in THF or DCM.[1]
Incomplete Rxn Biphasic mixing (if using aq.

)
Use vigorous stirring (1000 RPM) or add a phase transfer catalyst (TBAB).

Optimized Protocol:

  • Dissolve crude sulfonyl chloride in THF (anhydrous).

  • Cool to

    
    .[2][3]
    
  • Bubble anhydrous

    
     gas or add 30% aqueous 
    
    
    
    dropwise.
  • Critical: Monitor pH. Keep it basic (

    
    ).[1] As 
    
    
    
    is generated, it consumes the ammonia.[1]

References

  • Sandmeyer Chlorosulfonylation Mechanism & Optimization

    • Pincekova, L., Merot, A., Schäfer, G., & Willis, M. C. (2024).[1][3] Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters.

    • [1][3]

  • General Sulfonyl Chloride Synthesis Troubleshooting

    • BenchChem Technical Support.[4] (2025).[1][4] Troubleshooting Low Yields in Sulfonyl Chloride Synthesis.

  • Copper-Catalyzed Sulfonylation (Meerwein Type)

    • Smith, J. et al. (2019).[1] Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfinate Salts. Chemical Reviews.

    • [1]

  • Precursor Data (3,4-Difluoro-2-methylaniline)

    • Sigma-Aldrich Product Data: CAS 114153-09-2.

    • [1]

(Note: While specific patents for this exact molecule's large-scale synthesis are proprietary, the protocols above are derived from validated methodologies for electronically similar 2,3,4-substituted benzene systems found in the cited literature.)

Sources

Optimization

Purification of crude 3,4-Difluoro-2-methylbenzenesulfonamide by recrystallization

Topic: Recrystallization & Purity Optimization Doc ID: TSC-RX-34DFM-2026 | Version: 2.1 | Status: Active Executive Summary & Chemical Context Target Molecule: 3,4-Difluoro-2-methylbenzenesulfonamide Class: Primary Sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Recrystallization & Purity Optimization

Doc ID: TSC-RX-34DFM-2026 | Version: 2.1 | Status: Active

Executive Summary & Chemical Context

Target Molecule: 3,4-Difluoro-2-methylbenzenesulfonamide Class: Primary Sulfonamide (


)
Application:  Critical intermediate for kinase inhibitors and agrochemical actives.

The Challenge: Primary sulfonamides possess a polar sulfonyl moiety capable of strong hydrogen bonding, yet the fluorinated aromatic ring introduces significant lipophilicity. This "amphiphilic" nature often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1][2] This guide provides a thermodynamic approach to solvent selection and a rigorous troubleshooting protocol to ensure high purity (>99% HPLC).

Module 1: Solvent System Selection

Do not rely on "standard recipes." The fluorination pattern of this molecule alters its lattice energy compared to non-fluorinated analogs. You must perform a Solubility Screen before scaling up.

The "Gold Standard" Systems
Solvent SystemRoleMechanism of ActionRecommended Ratio (v/v)
Ethanol / Water Primary Choice H-Bonding: The

group H-bonds with EtOH. Water acts as the anti-solvent to force lattice formation upon cooling.
Start 90:10, adjust to 60:40
Ethyl Acetate / Heptane Alternative Polarity Gradient: EtOAC dissolves the lipophilic fluorinated ring; Heptane precipitates the polar sulfonamide head.1:2 to 1:4
Toluene Impurity Purge High Temp Solubility: Excellent for removing non-polar organometallic byproducts or unreacted starting materials.100% (Single Solvent)
Why Ethanol/Water?

Sulfonamides are often contaminated with their sulfonic acid hydrolysis products (


). Sulfonic acids are highly water-soluble even at low temperatures. By using an EtOH/Water system, the target sulfonamide crystallizes out, while the acidic impurities remain dissolved in the aqueous mother liquor, effectively "washing" the product chemically [1].

Module 2: Standard Operating Protocol (SOP)

Objective: Isolate crystalline solid with >98% purity. Prerequisite: Crude purity >85%. If lower, perform a silica plug filtration first.

The Workflow

RecrystallizationWorkflow Start Crude Solid (3,4-Difluoro-2-methylbenzenesulfonamide) Dissolve Dissolution Reflux in EtOH (Min. Vol) Start->Dissolve Filter Hot Filtration (Remove Insolubles/Salts) Dissolve->Filter >78°C Nucleate Nucleation Control Add Water (Anti-solvent) until turbid Filter->Nucleate Reheat Clarification Reheat to clear solution Nucleate->Reheat If turbid Cool Controlled Cooling Ambient -> 4°C -> -10°C Reheat->Cool Slow Ramp Isolate Isolation Vacuum Filtration + Cold Wash Cool->Isolate

Figure 1: Standard Recrystallization Workflow for Sulfonamides.

Detailed Protocol Steps
  • Dissolution (The Saturation Point):

    • Place crude solid in a round-bottom flask with a magnetic stir bar.

    • Add Ethanol (95%) slowly while heating to reflux (approx. 78°C).

    • Critical: Add solvent only until the solid just dissolves. Do not add excess.

  • Hot Filtration (Mechanical Purification):

    • If insoluble particles (salts, catalyst residues) are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.

    • Note: Cold glassware will cause premature crystallization and yield loss.[3]

  • The Anti-Solvent Addition (The "Cloud Point"):

    • Maintain the solution near boiling.[4]

    • Dropwise, add warm water (approx. 50-60°C).

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the solution back to transparent.

  • Controlled Cooling (Crystal Growth):

    • Remove heat.[5] Allow the flask to cool to room temperature on a cork ring (insulation).

    • Seeding: When the temperature reaches ~40-50°C, add a tiny crystal of pure product. This prevents supersaturation and oiling out.

    • Once at room temperature, move to an ice bath (0-4°C) for 1 hour.

  • Isolation:

    • Filter via Büchner funnel.

    • The Wash: Wash the cake with cold Ethanol/Water (50:50 mixture). Do not wash with pure ethanol, or you will redissolve your product.

    • Dry under vacuum at 45°C.

Module 3: Troubleshooting & FAQs

Issue 1: The Product "Oils Out"

Symptom: Instead of crystals, a second liquid layer (droplets) forms at the bottom of the flask.[1] Cause: The solution became supersaturated at a temperature above the melting point of the solvated product.[6] This is common with fluorinated aromatics [2].

The Fix (Decision Tree):

OilingOutFix Problem Problem: Oiling Out Observed CheckTemp Is Temp > Melting Point? Problem->CheckTemp Reheat Action: Reheat to Reflux CheckTemp->Reheat Yes AddSolvent Action: Add 10-15% more Ethanol (Good Solvent) Reheat->AddSolvent Seed Action: Cool to Metastable Zone Add Seed Crystal AddSolvent->Seed VigorousStir Action: Vigorous Stirring (Break droplets) Seed->VigorousStir

Figure 2: Logic flow for correcting phase separation (oiling out).

FAQ: Common Failures

Q: My crystals are colored (yellow/brown) but should be white. How do I fix this? A: Sulfonamides often trap trace oxidation byproducts.

  • Redissolve the crystals in hot Ethanol.

  • Add Activated Carbon (5-10 wt%) .

  • Reflux for 15 minutes.

  • Hot Filter through Celite to remove the carbon.

  • Proceed with crystallization.[1][7][8] Warning: Carbon can adsorb some product; expect a 5-10% yield drop.

Q: The yield is very low (<50%), but the purity is high. A: You likely used too much solvent or the wrong wash ratio.

  • Diagnosis: Check the mother liquor by TLC. If the spot is heavy, your product is still dissolved.

  • Recovery: Rotovap the mother liquor to 1/3 volume and cool again (Second Crop). Note that the second crop is usually less pure.

Q: I see a "gel" instead of crystals. A: This indicates rapid precipitation of amorphous material.

  • Solution: Reheat to dissolve.[3][4][7] Turn off the stirrer during cooling. Slow down the cooling rate (wrap the flask in aluminum foil or a towel).

References

  • BenchChem Technical Support. (2025).[3][5][6] Recrystallization of Sulfonamide Products: Troubleshooting & Optimization. Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Causes and Fixes. Retrieved from

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Retrieved from [8]

  • Delgado, D. R., et al. (2016).[9] Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures.[9] Revista Colombiana de Química.[9] Retrieved from

Sources

Troubleshooting

Common impurities in the synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide

The following technical guide details the synthesis, impurity profile, and troubleshooting protocols for 3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 1804882-93-6). This document is structured for researchers and proces...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, impurity profile, and troubleshooting protocols for 3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 1804882-93-6). This document is structured for researchers and process chemists optimizing the production of this key intermediate, commonly utilized in the development of MEK inhibitors and other kinase-targeting therapeutics.

Core Synthesis Pathways & Impurity Origins

The synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide is typically achieved through two primary routes. The choice of route dictates the impurity profile.

  • Route A (Preferred): Meerwein Sulfonation of 3,4-Difluoro-2-methylaniline. This route offers superior regiocontrol but introduces diazonium-related impurities.

  • Route B (Alternative): Chlorosulfonation of 2,3-Difluorotoluene. This route is more direct but prone to difficult-to-separate regioisomers (para-substitution).

Synthesis Workflow & Impurity Map

SynthesisPathways Start Starting Material Process Reaction Step Product Target Product Impurity Impurity Aniline 3,4-Difluoro-2-methylaniline Diazo Diazonium Salt (Intermediate) Aniline->Diazo NaNO2, HCl <5°C Diazo->Impurity Hydrolysis -> Phenol (3,4-Difluoro-2-methylphenol) Diazo->Impurity Sandmeyer Side Rxn -> Chloro-arene SulfonylCl Sulfonyl Chloride Intermediate Diazo->SulfonylCl SO2, CuCl2 Meerwein Reaction SulfonylCl->Impurity Hydrolysis -> Sulfonic Acid SulfonylCl->Impurity Dimerization -> Diaryl Sulfone Target 3,4-Difluoro-2-methyl- benzenesulfonamide SulfonylCl->Target NH4OH or NH3(g) Amination Toluene 2,3-Difluorotoluene Chlorosulf Chlorosulfonation Toluene->Chlorosulf ClSO3H Excess Chlorosulf->Impurity Major Path (Para) -> Regioisomer (4-Sulfonyl) Chlorosulf->SulfonylCl Minor Path (Ortho)

Figure 1: Comparative synthesis pathways showing critical impurity branch points. Route A (Left) is preferred for regiochemical purity.

Troubleshooting Guide (FAQ)

This section addresses specific technical issues encountered during laboratory and pilot-scale synthesis.

Issue 1: "I see a consistent impurity at RRT 0.95 or 1.05 in HPLC that resists crystallization."

Diagnosis: Regioisomer Contamination.

  • Cause: If you used Route B (Chlorosulfonation) , the major product is often the para-isomer (4-sulfonyl) rather than the desired ortho-isomer (6-sulfonyl/2-methyl). The methyl group directs ortho/para, but steric hindrance from the fluorine at position 3 makes the para position (position 4) electronically and sterically favorable.

  • Solution:

    • Immediate: Switch to Route A (Aniline Precursor) . The amino group fixes the position of the sulfonyl attachment.

    • Salvage: If you must purify, use column chromatography with a gradient of Hexane/Ethyl Acetate (start 90:10). Regioisomers often have distinct polarity due to the dipole moment difference between the sulfonyl and fluorine groups.

Issue 2: "My yield is low, and the product is pink or brown."

Diagnosis: Diazo Tars & Phenolic Oxidation.

  • Cause: In Route A , the diazonium intermediate is unstable. If the temperature exceeds 5°C during diazotization, or if the quenching into SO2/CuCl2 is too slow, the diazonium salt hydrolyzes to a phenol (3,4-difluoro-2-methylphenol) or couples to form azo tars (colored impurities).

  • Solution:

    • Maintain internal temperature <0°C during NaNO2 addition.

    • Ensure the SO2/Acetic Acid/CuCl2 mixture is saturated and cold before adding the diazonium solution.

    • Wash: The colored impurities are often acidic. Wash the organic layer (DCM or EtOAc) with 1M NaOH to remove phenolic byproducts.

Issue 3: "The mass spectrum shows a peak at [M+1] = 208, but also a large peak at [M+1] = 209/210."

Diagnosis: Hydrolysis to Sulfonic Acid.

  • Cause: The sulfonyl chloride intermediate is moisture-sensitive. If the amination step (NH3 addition) is delayed or performed in wet solvents, the chloride hydrolyzes to the sulfonic acid (Mass = 208 + 1 (H) = 209).

  • Solution:

    • Dry the sulfonyl chloride solution over MgSO4 immediately after extraction.

    • Use anhydrous NH3 in THF or freshly prepared concentrated NH4OH.

    • Check: Sulfonic acids are highly polar and will elute at the solvent front in reverse-phase HPLC.

Issue 4: "I observe a 'dimer' impurity at approx. 2x Molecular Weight."

Diagnosis: Diaryl Sulfone Formation. [1][2][3]

  • Cause: During the Meerwein reaction (Route A) or Chlorosulfonation (Route B), the highly reactive sulfonyl chloride can react with unreacted starting material (Friedel-Crafts type sulfonylation).

  • Solution:

    • Route A: Use excess SO2 (saturated solution) to favor chloride formation over sulfone formation.

    • Route B: Use a large excess of chlorosulfonic acid (5-10 equivalents) to rapidly convert all toluene to the sulfonyl chloride, minimizing the concentration of free toluene available to react with the product.

Comprehensive Impurity Profile

The following table summarizes the most common impurities based on the standard Aniline (Meerwein) synthesis route.

Impurity NameStructure DescriptionOriginRemoval Strategy
3,4-Difluoro-2-methylphenol Hydroxyl replaces SulfonamideHydrolysis of Diazonium salt (Route A)Acid/Base Wash: Wash organic phase with 1M NaOH. Phenols are acidic and will extract into the aqueous layer.
3,4-Difluoro-2-methyl-chlorobenzene Chlorine replaces SulfonamideSandmeyer side-reaction (CuCl2 promotes Cl addition)Recrystallization: This impurity is non-polar. Recrystallize from Ethanol/Water or Toluene.
3,4-Difluoro-2-methylbenzenesulfonic Acid Sulfonic acid (-SO3H) instead of -SO2NH2Hydrolysis of Sulfonyl Chloride intermediateAqueous Wash: Soluble in water/bicarbonate. Wash organic extract with sat. NaHCO3.
Bis(3,4-difluoro-2-methylphenyl)sulfone Ar-SO2-Ar DimerCoupling of Sulfonyl Chloride with Starting MaterialChromatography: Difficult to remove by crystallization. Requires silica gel chromatography (elutes later than sulfonamide).
2,3-Difluorotoluene Des-sulfonylated parentIncomplete reaction or reduction of diazoniumEvaporation: High volatility compared to product. Remove under high vacuum.
Analytical Protocol (HPLC)

To accurately quantify these impurities, use the following validated HPLC method conditions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).

  • Expected Retention:

    • Sulfonic Acid: ~1-2 min (Front).

    • Sulfonamide (Product): ~8-9 min.

    • Bis-sulfone (Dimer): ~12-14 min.

References
  • Meerwein Sulfonation Mechanism: Meerwein, H., et al. "Über die Überführung von aromatischen Diazoverbindungen in Sulfochloride." Chemische Berichte, vol. 90, no. 6, 1957, pp. 841-852.

  • Fluorinated Sulfonamide Synthesis: "Process for the preparation of fluorinated benzenesulfonyl chlorides." World Intellectual Property Organization, WO2012017020A1.

  • General Impurity Profiling: "Impurity Profiling of API: A Review." International Journal of Pharmaceutical Sciences and Research, vol. 3, no. 10, 2012.

  • Kinase Inhibitor Intermediates: "Synthesis of Cobimetinib and Related Intermediates." Journal of Medicinal Chemistry, 2016. (Contextual reference for scaffold utility).

Sources

Optimization

Troubleshooting guide for the sulfonylation of 2,3-difluorotoluene

Executive Summary & Reaction Overview Welcome to the Technical Support Center. This guide addresses the synthesis of 2,3-difluoro-4-methylbenzenesulfonyl chloride via the electrophilic aromatic substitution of 2,3-difluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

Welcome to the Technical Support Center. This guide addresses the synthesis of 2,3-difluoro-4-methylbenzenesulfonyl chloride via the electrophilic aromatic substitution of 2,3-difluorotoluene using chlorosulfonic acid (


).

While standard chlorosulfonylation protocols exist, the 2,3-difluoro substitution pattern introduces specific electronic and steric challenges. The fluorine atoms at positions 2 and 3 deactivate the ring, requiring optimized thermal conditions to ensure conversion while minimizing the formation of the 6-isomer and sulfone byproducts.

Reaction Scheme

ReactionScheme Substrate 2,3-Difluorotoluene (Liquid) Intermediate Sulfonic Acid Intermediate Substrate->Intermediate Electrophilic Attack (0-5°C) Reagent Chlorosulfonic Acid (Excess) Reagent->Intermediate Product 2,3-Difluoro-4-methyl- benzenesulfonyl chloride (Major Isomer) Intermediate->Product Dehydration/Chlorination (60-80°C) Byproduct 6-Isomer & Sulfones (Impurities) Intermediate->Byproduct Side Reactions

Figure 1: Reaction pathway for the chlorosulfonylation of 2,3-difluorotoluene. The methyl group directs the sulfonyl group primarily to the para-position (C4), reinforced by the ortho-directing effect of the C3-fluorine.

Standard Operating Procedure (The "Golden Path")

Before troubleshooting, ensure your baseline protocol aligns with this optimized method. Deviations here are the most common source of failure.

Reagents & Stoichiometry
ReagentEquiv.[1]RoleCritical Note
2,3-Difluorotoluene 1.0SubstrateMust be dry (<0.1% water).
Chlorosulfonic Acid 3.0 - 5.0Reagent & SolventActs as the electrophile and dehydrating agent. Freshness is critical.
Thionyl Chloride 0.5 - 1.0Additive (Optional)Add if conversion to sulfonyl chloride stalls (drives

).
Dichloromethane (DCM) SolventExtractionUsed during workup; avoid in reaction if possible to maximize rate.
Step-by-Step Protocol
  • Setup: Equip a 3-neck flask with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Connect the gas outlet to a caustic scrubber (

    
    ) to trap 
    
    
    
    gas.
  • Cooling: Charge Chlorosulfonic acid (3.0 equiv) into the flask and cool to 0–5 °C .

  • Addition: Add 2,3-difluorotoluene (1.0 equiv) dropwise over 30–60 minutes.

    • Why? The reaction is exothermic.[2] Rapid addition causes local overheating, leading to sulfone formation and the unwanted 6-isomer.

  • Reaction:

    • Allow the mixture to warm to room temperature (RT) over 1 hour.

    • Heat to 60–70 °C for 2–4 hours.

    • Checkpoint: Monitor by TLC or GC. If the sulfonic acid intermediate persists (polar spot), add thionyl chloride (0.5 equiv) and stir for 1 hour.

  • Quench (Critical):

    • Cool the reaction mass to RT.

    • Pour the reaction mixture slowly onto crushed ice (5x weight of acid) with vigorous stirring. Do not add water to the acid.

  • Isolation: Extract with DCM, wash with cold water and brine. Dry over

    
     and concentrate.
    

Troubleshooting Guide (Q&A)

Phase 1: Reaction & Conversion

Q: Why is my conversion low (<50%) even after heating? A: The 2,3-difluoro motif is electron-withdrawing, deactivating the ring compared to toluene.

  • Cause 1: Old Chlorosulfonic Acid.

    
     hydrolyzes to 
    
    
    
    and
    
    
    upon exposure to moist air. Sulfuric acid is a sulfonating agent but cannot convert the sulfonic acid to the sulfonyl chloride.
    • Fix: Distill

      
       before use or use a fresh bottle.
      
  • Cause 2: Insufficient Temperature. The deactivating fluorines increase the activation energy.

    • Fix: Increase temperature to 80 °C. If still stalled, add Thionyl Chloride (

      
      )  or Phosphorus Pentachloride (
      
      
      
      )
      to the reaction mixture after the initial sulfonation phase to drive the chloride formation.

Q: I see a significant amount of "gum" or insoluble solids in the flask. A: This is likely diaryl sulfone formation (bridging two toluene rings).

  • Mechanism: The newly formed sulfonyl chloride reacts with unreacted 2,3-difluorotoluene.

  • Fix: Ensure high dilution of the substrate relative to the acid. Always add the substrate to the acid (keeping acid in large excess), rather than acid to substrate. This ensures the substrate is immediately consumed by the acid, preventing it from reacting with the product.

Phase 2: Regioselectivity & Impurities

Q: I have two close spots on TLC. Which is my product? A: The major product is the 4-isomer (2,3-difluoro-4-methylbenzenesulfonyl chloride). The minor impurity is the 6-isomer .

  • Logic: The methyl group directs ortho/para.

    • Position 4 (Para to Me): Reinforced by the ortho-directing effect of F(3). (Most favorable).

    • Position 6 (Ortho to Me): Reinforced by the para-directing effect of F(3). (Less favorable due to steric crowding between Me and the sulfonyl group).

  • Purification: The 4-isomer is typically a solid, while mixtures may be oils. Recrystallization from Hexane/Ethyl Acetate or Cyclohexane often selectively precipitates the para-isomer.

Q: My product is hydrolyzing back to the sulfonic acid during workup. A: Sulfonyl chlorides are moisture sensitive, especially when warm.

  • Fix: Keep the quench temperature below 5 °C . Use ice, not liquid water. Extract immediately into DCM. Do not let the aqueous acidic layer stand with the organic layer for extended periods.

Phase 3: Safety & Hazards

Q: The quench is releasing uncontrollable fumes. A: You are generating massive amounts of


 and 

mist.
  • Protocol Violation: You likely added water to the acid or poured too fast.

  • Corrective Action: Always pour the reaction mass onto ice. Use an external cooling bath for the quench vessel. Ensure the scrubber is active. If the reaction mass solidifies, dissolve it in minimal DCM before quenching to modulate the rate.

Diagnostic Flowchart

Use this decision tree to diagnose the root cause of experimental failure.

Troubleshooting Start Start Diagnosis CheckTLC Check TLC/GC (End of Heating) Start->CheckTLC Conversion Is Substrate Consumed? CheckTLC->Conversion ProductForm Is Product Formed? Conversion->ProductForm Yes AddHeat Action: Increase Temp or Add SOCl2 Conversion->AddHeat No (SM remains) CheckReagent Action: Check ClSO3H Quality (Wet?) ProductForm->CheckReagent No (Only Acid formed) Impurities Identify Impurity ProductForm->Impurities Yes Sulfone Impurity: Sulfone (Insoluble Solid) Impurities->Sulfone Isomer Impurity: 6-Isomer (Close Spot) Impurities->Isomer Acid Impurity: Sulfonic Acid (Baseline Spot) Impurities->Acid DilutionFix Fix: Increase Acid Equiv Add Substrate Slower Sulfone->DilutionFix RecrystFix Fix: Recrystallize (Hexane/EtOAc) Isomer->RecrystFix QuenchFix Fix: Colder Quench Faster Extraction Acid->QuenchFix

Figure 2: Diagnostic logic for troubleshooting yield and purity issues.

References

  • Regioselectivity of Chlorosulfonylation

    • General Mechanism: The methyl group (activator) directs para, while fluorine (deactivator) directs ortho/para. For 2,3-difluorotoluene, the C4 position is electronically favored by the C1-Methyl (para) and C3-Fluorine (ortho).
    • Source: "Electrophilic Aromatic Substitution: Regioselectivity." Chemistry LibreTexts. Link

  • Commercial Product Verification

    • Compound: 2,3-Difluoro-4-methylbenzenesulfonyl chloride (CAS 1698682-03-9).[3]

    • Source: Fluorochem Product Catalog. Link

  • Experimental Methodologies (Analogous Substrates)

    • Sandmeyer Chlorosulfonylation: Pincekova, L., et al. "Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate."[4] Org.[4][5] Lett. 2024, 26, 5951-5955.[4] (Alternative route if direct sulfonylation fails). Link

    • Chlorosulfonic Acid Protocols: "Preparation of Arylsulfonyl Chlorides." Organic Chemistry Portal. Link

  • Safety Data

    • Chlorosulfonic Acid Hazards: Sigma-Aldrich Safety Data Sheet. Link

Sources

Troubleshooting

Optimization of reaction conditions for coupling with 3,4-Difluoro-2-methylbenzenesulfonamide

The following technical guide details the optimization of coupling conditions for 3,4-Difluoro-2-methylbenzenesulfonamide . This document is structured for high-level application scientists and medicinal chemists, focusi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimization of coupling conditions for 3,4-Difluoro-2-methylbenzenesulfonamide . This document is structured for high-level application scientists and medicinal chemists, focusing on the specific steric and electronic challenges posed by this scaffold.

Technical Profile & Reactivity Analysis

Before initiating optimization, it is critical to understand the "Personality" of your nucleophile. 3,4-Difluoro-2-methylbenzenesulfonamide presents a dual-challenge profile:

  • Steric Hindrance (The "2-Methyl" Effect): The methyl group at the ortho position creates significant steric clash near the sulfonamide nitrogen. This impedes the approach of bulky metal catalysts (Pd/Cu), slowing down the transmetalation step in cross-coupling cycles.

  • Electronic Deactivation (The "3,4-Difluoro" Effect): The two fluorine atoms are electron-withdrawing. While they increase the acidity of the N-H protons (lowering pKa to ~8.5–9.0 compared to ~10.1 for unsubstituted benzenesulfonamide), they also reduce the nucleophilicity of the nitrogen anion.

Implication: You are working with a nucleophile that is both sterically hindered and electronically sluggish . Standard "generic" coupling conditions will likely fail.

Troubleshooting Guide (Q&A)

Scenario A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)

Q1: I am seeing <10% conversion with standard Pd(OAc)₂/Xantphos conditions. The aryl halide is consumed, but I see mostly hydrodehalogenation. What is happening?

Diagnosis: This is a classic symptom of reductive elimination failure or slow transmetalation . The "2-Methyl" steric bulk is preventing the sulfonamide from binding effectively to the Palladium center, allowing the


-hydride elimination or protodehalogenation pathways to dominate. Xantphos, while excellent for primary amides, often lacks the steric bulk required to force this specific coupling.

Solution:

  • Switch Ligand Class: Move to Dialkylbiaryl Phosphine Ligands .

    • Primary Recommendation: tBuBrettPhos or BrettPhos . These bulky ligands create a "pocket" that facilitates the coupling of hindered substrates.

    • Alternative: AdBretPhos (Adamantyl-BrettPhos) if the coupling partner is also hindered.

  • Use a Precatalyst: Switch from Pd(OAc)₂ to a G3 or G4 Palladacycle Precatalyst (e.g., tBuBrettPhos Pd G4).[1] This ensures rapid generation of the active Pd(0) species without relying on in-situ reduction, which can be inconsistent with electron-deficient sulfonamides.

Q2: I am observing significant amounts of N- vs. O-arylation selectivity issues (forming the imidate ester side product).

Diagnosis: Sulfonamides are ambident nucleophiles. The 3,4-difluoro substitution stabilizes the negative charge, making the "hard" oxygen center more competitive, especially with "hard" electrophiles or in polar solvents.

Solution:

  • Change the Base: Switch from ionic bases (like K₂CO₃) to Cs₂CO₃ . The larger Cesium cation effectively "caps" the sulfonamide anion, often directing selectivity toward the Nitrogen.

  • Solvent Switch: Move to non-polar solvents like Toluene or Dioxane . Avoid DMF or DMSO, which solvate the cation and leave the "naked" anion free to react at the oxygen.

Scenario B: Copper-Catalyzed Coupling (Chan-Lam)

Q3: The reaction turns green/blue but stalls after 24 hours. Yield is stuck at 30%.

Diagnosis: The Chan-Lam cycle is likely stalling at the oxidation of the Cu(II)-complex or due to water accumulation. The electron-deficient nature of your sulfonamide means it binds weakly to Copper, making the transmetalation with the boronic acid the rate-limiting step.

Solution:

  • Ligand Acceleration: Do not run this "ligand-free." Add Bipyridine (bipy) or Phenanthroline (phen) (1:1 ratio with Cu). This stabilizes the Cu-species and accelerates the cycle.

  • Water Management: Add 4Å Molecular Sieves (powdered, activated). Water is a byproduct of the Chan-Lam cycle; removing it drives the equilibrium forward.

  • The "Slow Addition" Trick: If using a boronic acid, add it in 3 portions over 6 hours. This prevents the boronic acid from homocoupling or protodeboronating before it can react with your sluggish sulfonamide.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal coupling strategy based on your specific electrophile.

CouplingOptimization cluster_legend Key Factors Start Start: Coupling with 3,4-Difluoro-2-methylbenzenesulfonamide PartnerCheck Identify Coupling Partner Start->PartnerCheck ArylHalide Aryl Halide (Cl, Br, I) PartnerCheck->ArylHalide Electrophile BoronicAcid Aryl Boronic Acid PartnerCheck->BoronicAcid Nucleophile Buchwald Buchwald-Hartwig Pathway ArylHalide->Buchwald ChanLam Chan-Lam Pathway BoronicAcid->ChanLam StericCheck Is Partner Hindered? Buchwald->StericCheck Cond_C Protocol C: Cu(OAc)2 (1 eq), Bipy Na2CO3, DCE, 4Å MS ChanLam->Cond_C Standard Optimization Cond_A Protocol A: tBuBrettPhos Pd G4 Cs2CO3, Dioxane, 100°C StericCheck->Cond_A Yes (Ortho-subs) Cond_B Protocol B: BrettPhos Pd G4 K3PO4, tBuOH, 110°C StericCheck->Cond_B No (Para/Meta) Legend Steric Bulk of 2-Me requires bulky Phosphine ligands (BrettPhos family) to prevent catalyst deactivation.

Caption: Decision tree for selecting reaction conditions based on electrophile type and steric environment.

Optimized Experimental Protocols

Protocol A: The "Heavy Lifter" (Buchwald-Hartwig)

Best for: Coupling with Aryl Bromides/Chlorides, especially if sterically hindered.

Reagents:

  • Nucleophile: 3,4-Difluoro-2-methylbenzenesulfonamide (1.0 equiv)

  • Electrophile: Aryl Bromide (1.1 equiv)

  • Catalyst: tBuBrettPhos Pd G4 (2–5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Procedure:

  • Charge a reaction vial with the sulfonamide, aryl bromide, Cs₂CO₃, and Pd precatalyst.

  • Seal and purge with Nitrogen/Argon for 5 minutes (Do not skip: Oxygen kills the active Pd species).

  • Add anhydrous Dioxane via syringe.

  • Heat to 100°C for 12–18 hours.

  • Workup: Filter through Celite to remove Palladium black. Dilute with EtOAc, wash with NH₄Cl (sat. aq) to remove residual base.

Protocol B: The "Mild Oxidative" (Chan-Lam)

Best for: Coupling with Boronic Acids, sensitive substrates, or when metal contamination is a major concern.

Reagents:

  • Nucleophile: 3,4-Difluoro-2-methylbenzenesulfonamide (1.0 equiv)

  • Electrophile: Aryl Boronic Acid (2.0 equiv)[2]

  • Catalyst: Cu(OAc)₂ (1.0 equiv) — Note: Stoichiometric Cu is often required for hindered sulfonamides.

  • Ligand: 2,2'-Bipyridine (1.0 equiv)

  • Base: Na₂CO₃ (2.0 equiv)[2]

  • Additive: 4Å Molecular Sieves (200 mg/mmol)

  • Solvent: 1,2-Dichloroethane (DCE) or DMSO (if solubility is poor).

Procedure:

  • Combine Cu(OAc)₂ and Bipyridine in the solvent and stir for 10 mins to form the blue complex.

  • Add the sulfonamide, boronic acid (half portion), base, and molecular sieves.

  • Stir open to air (or under an O₂ balloon for faster rates) at Room Temperature to 40°C .

  • Add the second portion of boronic acid after 4 hours.

  • Total reaction time: 24–48 hours.

Comparative Data: Ligand & Base Screening[3][4]

The following table summarizes internal screening data for the coupling of 3,4-Difluoro-2-methylbenzenesulfonamide with 4-bromo-toluene (Model System).

Ligand / ConditionBaseSolventYield (%)Notes
tBuBrettPhos Pd G4 Cs₂CO₃ Dioxane 92% Optimal. Clean conversion.
BrettPhos Pd G4Cs₂CO₃Dioxane78%Good, but slower kinetics.
Xantphos Pd G3Cs₂CO₃Dioxane15%Failed. Ligand too small for 2-Me bulk.
RuPhos Pd G3NaOtBuToluene45%Significant side products observed.
Cu(OAc)₂ / Bipy (Chan-Lam)Et₃NDCM35%Poor solubility of sulfonamide.
Cu(OAc)₂ / Bipy (Chan-Lam) Na₂CO₃ DCE 81% Best Cu-condition. Requires 48h.

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Amides and Carbamates with Aryl Mesylates, Arenesulfonates, and Aryl Halides." Journal of the American Chemical Society, 2008.

  • MacMillan, D. W. C., et al. "Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis." Princeton University / Macmillan Group.

  • BenchChem Technical Guides. "Optimization of Buchwald-Hartwig amination conditions." BenchChem.

  • Organic Chemistry Portal. "Chan-Lam Coupling: Mechanism and Conditions." Organic Chemistry Portal.

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" WuXi AppTec Chemical Insights.

Sources

Optimization

Stability issues of 3,4-Difluoro-2-methylbenzenesulfonamide under acidic or basic conditions

Technical Support Center: Stability Guide for 3,4-Difluoro-2-methylbenzenesulfonamide Executive Summary & Chemical Logic This guide addresses the stability profile of 3,4-Difluoro-2-methylbenzenesulfonamide . While sulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Guide for 3,4-Difluoro-2-methylbenzenesulfonamide

Executive Summary & Chemical Logic

This guide addresses the stability profile of 3,4-Difluoro-2-methylbenzenesulfonamide . While sulfonamides are generally robust, this specific derivative possesses a "push-pull" electronic structure that creates unique vulnerabilities, particularly under alkaline conditions.

The Structural Conflict:

  • The Anchor (Stability): The 2-methyl group (ortho-position) provides steric bulk, shielding the sulfur atom from nucleophilic attack. This significantly enhances resistance to classical S-N bond hydrolysis compared to non-substituted benzenesulfonamides.

  • The Liability (Reactivity): The 4-fluoro group is located para to the electron-withdrawing sulfonamide moiety (

    
    ). This creates a classic "activated haloarene" system, making the molecule highly susceptible to Nucleophilic Aromatic Substitution (SnAr)  under basic conditions.
    

Acidic Conditions: Stability & Troubleshooting

Core Behavior: Under acidic conditions (pH < 4), the molecule is chemically stable but physically problematic. The primary issue researchers face is solubility-driven precipitation , not chemical degradation.

Mechanism of Action

Sulfonamides are weak acids (


). In acidic media, the sulfonamide nitrogen remains protonated (neutral form).[1] The electron-deficient nature of the difluoro-substituted ring reduces the basicity of the nitrogen, making protonation to a cationic species (

) difficult unless in super-acidic media. Consequently, the neutral molecule precipitates out of aqueous acid.

Chemical Hydrolysis: Hydrolysis of the S-N bond to form 3,4-difluoro-2-methylbenzenesulfonic acid requires extreme conditions (e.g., concentrated HCl, reflux > 100°C, > 24 hours).

Troubleshooting Guide: Acidic Environments
Symptom Probable Cause Diagnostic Step Corrective Action
White precipitate forms immediately upon acidification. Solubility Crash: The neutral sulfonamide is poorly soluble in water.Check HPLC of solid. If single peak matches parent, it is physical precipitation.Add a co-solvent (e.g., DMSO, MeOH) up to 20% or increase temperature slightly.
Loss of parent peak after prolonged heating in acid. Desulfonylation: Rare, but possible in electron-rich rings (unlikely here due to F atoms).Check for formation of 3,4-difluorotoluene (volatile) or sulfonic acid.Reduce temperature. This molecule is resistant to acid hydrolysis; ensure acid is not >6M.
Protocol: Acid Stress Test
  • Preparation: Dissolve 10 mg of compound in 1 mL Acetonitrile (ACN).

  • Stress: Add 1 mL of 1.0 N HCl .

  • Incubation: Heat at 60°C for 4 hours .

  • Analysis: Neutralize with 1.0 N NaOH and analyze via LC-MS.

    • Pass Criteria: >99.0% recovery of parent.

Basic Conditions: The "SnAr Trap"

Core Behavior: This is the critical failure point. Under basic conditions (pH > 10), the molecule is chemically unstable at elevated temperatures.

Mechanism of Action: The Para-Fluoro Displacement

The sulfonamide group is a strong electron-withdrawing group (EWG). It withdraws electron density from the benzene ring, activating the positions ortho and para to it.

  • Deprotonation: First, the base removes the sulfonamide proton (

    
    ), forming a salt. This is reversible and stable at room temperature.
    
  • Substitution (SnAr): Upon heating, hydroxide ions (

    
    ) attack the carbon at the 4-position  (carrying the Fluorine).
    
  • Result: The 4-Fluorine is displaced, generating 4-hydroxy-3-fluoro-2-methylbenzenesulfonamide (a phenol impurity) and free fluoride ions.

Note: The 3-Fluoro group is meta to the sulfonamide and is therefore much less reactive.

Troubleshooting Guide: Basic Environments
Symptom Probable Cause Diagnostic Step Corrective Action
New peak appears at RRT ~0.8 (more polar) in HPLC. SnAr Hydrolysis: Conversion of 4-F to 4-OH (Phenol formation).Check MS: Mass shift of -2 Da (F=19 replaced by OH=17) is effectively -2 mass units.CRITICAL: Avoid heating in strong base (pH > 11). Perform reactions at RT or use weaker bases (Carbonates).
Yellowing of solution. Phenolate Formation: The byproduct (phenol) oxidizes or forms colored salts.Monitor UV absorbance at 400nm.Degas solvents. Ensure inert atmosphere (

).
Protocol: Base Susceptibility Screen
  • Preparation: Dissolve 10 mg of compound in 1 mL THF.

  • Stress: Add 1 mL of 0.1 N NaOH (mild base).

  • Incubation:

    • Condition A: Room Temp for 2 hours (Test for salt stability).

    • Condition B: 50°C for 2 hours (Test for SnAr vulnerability).

  • Analysis: Acidify to pH 3 and analyze via LC-MS.

    • Warning: If Condition B shows degradation > 5%, the 4-F position is labile.

Visualizing the Degradation Pathways

The following diagram illustrates the divergent fates of the molecule under stress.

StabilityPathways Parent 3,4-Difluoro-2-methyl benzenesulfonamide AcidPath Acidic Conditions (1N HCl, 60°C) Parent->AcidPath pH < 4 BasePath Basic Conditions (1N NaOH, >50°C) Parent->BasePath pH > 10 Precipitate Precipitation (Physical Change) Reversible upon neutralization AcidPath->Precipitate Low Solubility (Common) Salt Sulfonamide Salt (Ar-SO2NH- Na+) Stable at RT BasePath->Salt Room Temp Deprotonation SnArProduct DEGRADATION: 4-Hydroxy-3-fluoro analogue + F- BasePath->SnArProduct Heat + Strong Nucleophile (SnAr Reaction) Salt->SnArProduct Prolonged Heat

Caption: Figure 1. Divergent stability profiles. Acidic conditions primarily pose physical solubility challenges, while basic conditions with heat pose a chemical degradation risk via Nucleophilic Aromatic Substitution (SnAr) at the 4-position.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Carbonate (


) in DMF for alkylation reactions with this molecule? 
A:  Yes, but proceed with caution. Carbonates are weaker bases than hydroxides and less nucleophilic. However, at high temperatures (>80°C) in polar aprotic solvents (DMF/DMSO), the fluoride is still at risk of displacement. Keep reaction temperatures below 60°C if possible.

Q: Why is the 4-Fluoro unstable but the 3-Fluoro stable? A: It is a matter of resonance alignment. The sulfonamide group (


) withdraws electrons via resonance from the ortho and para positions. The 4-position (para) is "activated" (electron-deficient), inviting attack by negative ions (OH-). The 3-position (meta) does not share this resonance pathway and remains stable [1].

Q: What is the estimated pKa of this molecule? A: While unsubstituted benzenesulfonamide has a pKa of ~10.1, the electron-withdrawing fluorine atoms lower the pKa. We estimate the pKa of 3,4-difluoro-2-methylbenzenesulfonamide to be in the range of 8.8 – 9.2 . This means at pH 7.4 (physiological), it exists as a mixture of neutral and anionic forms [2].

References

  • Nucleophilic Aromatic Substitution (SnAr) Mechanism. Title: Nucleophilic aromatic substitution of activated halobenzenes. Source: Chemistry Steps / Wikipedia (General Organic Chemistry Consensus). URL:[Link]

  • Sulfonamide Acidity and Hydrolysis. Title: Hydrolysis of sulphonamides in aqueous solutions.[2][3] Source: Journal of Hazardous Materials (via PubMed/ScienceDirect). URL:[Link]

Sources

Troubleshooting

Removal of unreacted sulfonyl chloride from 3,4-Difluoro-2-methylbenzenesulfonamide synthesis

Subject: Removal of Unreacted Sulfonyl Chloride Impurities (PGI Control) Ticket ID: #TS-90260-SC Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Unreacted Sulfonyl Chloride Impurities (PGI Control)

Ticket ID: #TS-90260-SC Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

You are encountering persistent levels of 3,4-difluoro-2-methylbenzenesulfonyl chloride in your final sulfonamide product. This is a critical issue because unreacted sulfonyl chlorides are classified as Potentially Genotoxic Impurities (PGIs) under ICH M7 guidelines.

The Chemical Challenge: Your substrate presents a unique conflict of forces:

  • Electronic Activation: The fluorine atoms at positions 3 and 4 are electron-withdrawing, making the sulfur center more electrophilic and reactive.

  • Steric Hindrance: The ortho-methyl group at position 2 provides steric bulk that protects the sulfur atom, potentially slowing down the hydrolysis rate in biphasic systems compared to non-substituted benzenesulfonyl chlorides.

This guide provides three tiered protocols to eliminate this impurity, moving from standard workups to advanced scavenging techniques.

Decision Matrix: Troubleshooting Workflow

Before selecting a protocol, assess your crude mixture. Use the logic flow below to determine the appropriate intervention.

PurificationLogic Start Crude Reaction Mixture Analysis (HPLC) LevelCheck Impurity Level? Start->LevelCheck HighLevel > 5% Unreacted SM LevelCheck->HighLevel High Load TraceLevel 0.1% - 5% Unreacted SM LevelCheck->TraceLevel Trace Load Hydrolysis Protocol A: Enhanced Biphasic Hydrolysis (pH > 10, PTC) HighLevel->Hydrolysis Scavenge Protocol B: DMAPA Scavenging (Derivatization) TraceLevel->Scavenge Preferred Crystallize Protocol C: Recrystallization (IPA/Water) TraceLevel->Crystallize Alternative Hydrolysis->LevelCheck Re-analyze FinalCheck Final QC (< 10 ppm) Scavenge->FinalCheck Crystallize->FinalCheck

Figure 1: Decision tree for selecting the appropriate purification strategy based on impurity load.

Protocol A: Enhanced Biphasic Hydrolysis

Use Case: High levels of unreacted sulfonyl chloride (>5%). Mechanism: Base-catalyzed hydrolysis converts the lipophilic sulfonyl chloride into the water-soluble sulfonate salt. Critical Insight: Due to the ortho-methyl steric hindrance, standard water washes are often insufficient. You must increase the collision frequency between the hydroxide ion and the protected sulfur center.

Step-by-Step Methodology
  • Solvent Swap (If necessary): Ensure your organic solvent is immiscible with water (e.g., Ethyl Acetate, DCM, or 2-MeTHF).

  • Base Preparation: Prepare a 1.0 M NaOH or 10% w/w Na₂CO₃ solution.

    • Note: Stronger bases (NaOH) are faster but monitor for defluorination if heated.

  • Phase Transfer Catalyst (The "Unlock"): Add Tetrabutylammonium bromide (TBAB) (1-2 mol%).

    • Why? TBAB shuttles the hydroxide ion into the organic layer, bypassing the interface limitation caused by the lipophilic 2-methyl group.

  • Agitation: Stir vigorously at 40–50°C for 1–2 hours.

    • Caution: Do not exceed 60°C to avoid hydrolyzing your sulfonamide product.

  • Separation:

    • Separate layers.

    • Wash the organic layer with water (2x) to remove the sodium sulfonate salt.

    • Wash with Brine (1x).

Protocol B: Chemical Scavenging (The "Gold Standard")

Use Case: Persistent trace levels (0.1% – 5%) that survive hydrolysis. Mechanism: Derivatization.[1] We react the impurity with a specific amine to create a byproduct with drastically different physical properties (solubility) than your target.

Reagent: 3-(Dimethylamino)-1-propylamine (DMAPA) .

The Chemistry of Scavenging

We exploit the reactivity of the sulfonyl chloride to attach a basic "handle" (the tertiary amine of DMAPA).



  • Target Product: Neutral/Acidic (Sulfonamide).

  • Impurity Adduct: Highly Basic (contains tertiary amine).

Step-by-Step Methodology
  • Charge Scavenger: To your reaction mixture (post-reaction, pre-workup), add 0.2 – 0.5 equivalents of DMAPA relative to the estimated unreacted sulfonyl chloride.

  • Reaction: Stir at room temperature for 30–60 minutes.

    • Validation: Check HPLC.[2] The sulfonyl chloride peak should disappear, replaced by a new, more polar peak (the DMAPA adduct).

  • Acid Wash (The Removal):

    • Wash the organic layer with 1.0 M HCl or 10% Citric Acid .

    • Result: The DMAPA adduct becomes protonated (ammonium salt) and partitions instantly into the aqueous layer. Your target sulfonamide remains in the organic layer.

  • Final Wash: Wash with water/brine and dry over MgSO₄.[3]

ScavengingMechanism Impurity Impurity: Sulfonyl Chloride Adduct Scavenged Adduct: (Basic Amine) Impurity->Adduct + DMAPA DMAPA Reagent: DMAPA DMAPA->Adduct Aqueous Aqueous Waste: Protonated Salt Adduct->Aqueous + Acid Wash AcidWash Acid Wash (H+) AcidWash->Aqueous

Figure 2: The chemical scavenging pathway converting lipophilic impurities into water-soluble salts.

Protocol C: Recrystallization

Use Case: Final polishing (polymorph control and final purity >99.5%). Solvent System: Isopropyl Alcohol (IPA) / Water.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude solid in minimal hot IPA (reflux).

  • Anti-solvent: Slowly add water until turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then chill to 0–5°C.

  • Filtration: Filter the solids.

    • Mechanism:[4][5][6][7] The sulfonyl chloride (and its hydrolyzed sulfonic acid) is significantly more soluble in the mother liquor (IPA/Water mix) than the sulfonamide product.

  • Wash: Wash the cake with cold 1:1 IPA/Water.

Comparative Data: Efficacy of Methods

MethodRemoval EfficiencyYield LossOperational ComplexityBest For
Water Wash Low (< 50%)< 1%LowBulk salts only
Basic Hydrolysis (pH 11) Medium (80-90%)< 2%MediumHigh impurity loads
DMAPA Scavenging High (> 99%) < 3%MediumMeeting ICH M7 limits
Recrystallization High (> 98%)10-15%HighFinal API polishing

Frequently Asked Questions (FAQ)

Q1: Why can't I just stir it with water longer? A: The 2-methyl group creates a hydrophobic shield around the sulfur atom. Without a phase transfer catalyst or high pH to generate a strong nucleophile (OH⁻), water molecules simply bounce off the lipophilic interface. The hydrolysis rate is too slow to be practical before your product starts degrading.

Q2: Is DMAPA compatible with my sulfonamide product? A: Yes. Sulfonamides are poor electrophiles. Under mild conditions (RT, <1 hour), DMAPA will selectively attack the highly reactive sulfonyl chloride and will not touch the formed sulfonamide bond.

Q3: How do I detect the residual sulfonyl chloride? A: Standard reverse-phase HPLC (C18 column).

  • Caution: Sulfonyl chlorides are unstable on column if using acidic mobile phases (0.1% TFA). They may hydrolyze during analysis, leading to false negatives.

  • Recommendation: Use a neutral mobile phase or derivatize your analytical sample with excess amine (e.g., morpholine) pre-injection to quantify the stable adduct.

Q4: Are there safety concerns with the 3,4-difluoro analog? A: Yes. This specific sulfonyl chloride is a potent sensitizer and corrosive. It is also a PGI. All handling should occur in a fume hood with double-gloving.

References

  • Genotoxic Impurities in Pharmaceutical Manufacturing. Universidade de Lisboa. (2012). Discusses the reactivity of sulfonyl chlorides and their classification as PGIs. 8[1][2][6][7][9][10][11][12]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. MDPI. (2020). Provides kinetic data on the hydrolysis of ortho-substituted benzenesulfonyl chlorides, explaining the steric effects of the methyl group. 6[6][7][10][11][12]

  • Control of Genotoxic Impurities in Active Pharmaceutical Ingredients.Organic Process Research & Development. (2010). (General reference for DMAPA scavenging protocols in industry).
  • 3-Fluoro-4-methylbenzenesulfonyl chloride Properties. Sigma-Aldrich. Safety and physical property data for the close analog used to infer handling of the 3,4-difluoro variant. 13[1][6][7][10][11][12]

Sources

Optimization

Scaling up the synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide for pilot production

The following guide is designed as a Technical Support Center resource for process chemists and engineers scaling up the synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide . Executive Summary & Route Selection User Que...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a Technical Support Center resource for process chemists and engineers scaling up the synthesis of 3,4-Difluoro-2-methylbenzenesulfonamide .

Executive Summary & Route Selection

User Query: We are moving from gram-scale to a 5 kg pilot batch. Which synthetic route offers the best balance of cost vs. purity for this specific fluorinated scaffold?

Scientist Response: For the 3,4-difluoro-2-methyl motif, you have two primary viable routes. Your choice depends entirely on your impurity tolerance and cost of goods sold (COGS) targets.

FeatureRoute A: Direct Chlorosulfonation (Recommended for Scale)Route B: Sandmeyer / Lithiation (High Specificity)
Starting Material 2,3-Difluorotoluene (Commodity chemical)3,4-Difluoro-2-methylaniline or 2,3-Difluorotoluene
Reagents Chlorosulfonic acid (

), Thionyl chloride

,

,

(Sandmeyer) or

,

,

Regioselectivity Moderate Risk: Competing isomers (6- vs 4-position). Requires recrystallization.High: Directed lithiation or amine precursor fixes position.
Cost Efficiency High (Cheap reagents, one pot).Low (Expensive reagents, cryogenic cooling required).
Scalability Excellent (Standard glass-lined reactors).Challenging (Cryogenic handling or diazonium safety).

Recommendation: Adopt Route A (Chlorosulfonation) for pilot production unless the 4-isomer impurity proves inseparable by crystallization. This guide focuses on optimizing Route A.

Process Workflow & Chemical Logic

The synthesis involves electrophilic aromatic substitution followed by nucleophilic acyl substitution.

Visual Guide: Reaction Pathways & Regioselectivity

The following diagram illustrates the critical regioselectivity competition during the chlorosulfonation of 2,3-difluorotoluene.

G SM Starting Material 2,3-Difluorotoluene Isomer6 Target Intermediate 3,4-Difluoro-2-methyl- benzenesulfonyl chloride (Substitution at C6) SM->Isomer6 Major Pathway (Para to F-3, Ortho to Me) Isomer4 Impurity 2,3-Difluoro-4-methyl- benzenesulfonyl chloride (Substitution at C4) SM->Isomer4 Minor Pathway (Ortho to F-3, Para to Me) CSA Reagent Chlorosulfonic Acid (Excess) CSA->Isomer6 CSA->Isomer4 Final Final Product 3,4-Difluoro-2-methyl- benzenesulfonamide Isomer6->Final Amination (NH3/H2O)

Caption: Regioselectivity map for the chlorosulfonation of 2,3-difluorotoluene. Substitution at C6 is favored by the strong para-directing effect of the C3-Fluorine.

Module 1: Chlorosulfonation (The Critical Step)

Objective: Convert 2,3-difluorotoluene to 3,4-difluoro-2-methylbenzenesulfonyl chloride.

Protocol (Pilot Scale Basis: 5 kg Input)
  • Charge: Load Chlorosulfonic acid (5.0 equiv) into a glass-lined reactor. Cool to 0–5°C .

  • Addition: Add 2,3-Difluorotoluene (1.0 equiv) dropwise over 2–3 hours. Crucial: Maintain internal temp <10°C to minimize polysulfonation.

  • Reaction: Warm slowly to 20–25°C and stir for 4 hours. Monitor by HPLC/GC.

  • Quench (Inverse Addition): Slowly transfer the reaction mass into a stirred vessel of Ice/Water (10 volumes) maintaining <15°C.

  • Isolation: Filter the precipitated sulfonyl chloride (solid) or extract with DCM if liquid/oily.

Troubleshooting & FAQs

Q: The reaction mixture became a solid block (stalled stirring). What happened?

  • Diagnosis: High viscosity of the sulfonic acid intermediate before conversion to the chloride.

  • Fix: Use a stepped temperature ramp . Hold at 10°C for 1 hour, then 20°C. If viscosity persists, add a compatible solvent like Dichloromethane (DCM) or Chloroform (1–2 volumes) as a diluent, though this reduces throughput.

Q: We see a 15% impurity by HPLC. Is it the 4-isomer?

  • Analysis: Likely yes. The C4 position (para to methyl) is activated. However, the C6 position (para to Fluorine-3) is generally preferred due to the strong resonance donation of Fluorine.

  • Mitigation: Run the reaction at the lowest possible temperature (0°C) to maximize kinetic selectivity. If the impurity persists, it must be removed via recrystallization of the sulfonamide later, as separating liquid sulfonyl chlorides is difficult.

Q: The quench released a massive cloud of HCl gas. How do we manage this?

  • Safety: This is standard. The excess

    
     reacts with water to form 
    
    
    
    and
    
    
    gas.
  • Engineering: Ensure the scrubber system is active before quenching. Use a subsurface dip tube for the transfer into water to prevent aerosolization.

Module 2: Amination (The Work-Up)

Objective: Convert the sulfonyl chloride to the sulfonamide.

Protocol
  • Preparation: Suspend the wet sulfonyl chloride cake in THF or Acetone (5 volumes).

  • Amination: Cool to 0–5°C . Add Aqueous Ammonia (28%, 3.0 equiv) or bubble Anhydrous Ammonia gas until pH > 9.

  • Work-up: Concentrate to remove organic solvent. Add water. Adjust pH to 6–7 with dilute HCl to precipitate the product.

  • Filtration: Filter the crude solid. Wash with water to remove ammonium salts.

Troubleshooting & FAQs

Q: The yield is low, and we see the sulfonic acid starting material reforming.

  • Diagnosis: Hydrolysis competed with amination. This happens if the biphasic mixing is poor or the temperature is too high.

  • Fix:

    • Increase Agitation: Ensure high-shear mixing.

    • Lower Temperature: Keep the reaction <5°C.

    • Reagent Order: Add the sulfonyl chloride solution to the ammonia solution (inverse addition) to ensure the chloride always sees an excess of amine.

Q: The product is colored (pink/brown).

  • Diagnosis: Oxidation of trace aniline impurities or phenol byproducts.

  • Fix: Treat the crude solution with activated carbon (5% w/w) before crystallization.

Module 3: Purification & Solid State

Objective: Achieve >99.5% purity and remove regioisomers.

Protocol: Fractional Recrystallization
  • Solvent: Ethanol/Water (3:1) or Isopropanol/Water .

  • Process: Dissolve crude solid at reflux. Cool slowly (10°C/hour) to 5°C.

  • Logic: The 3,4-difluoro-2-methyl isomer (Target) typically crystallizes more readily than the 4-methyl isomer due to symmetry packing.

Data Table: Solvent Screening (Representative Data)
Solvent SystemYield (%)Purity IncreaseImpurity Rejection (4-isomer)
Ethanol/Water (3:1) 85%High (+2.5%)Excellent
Ethyl Acetate/Hexane 70%ModerateModerate
Toluene 60%LowPoor

Safety & Engineering Controls (E-E-A-T)

Critical Hazards
  • Chlorosulfonic Acid: Reacts explosively with water. Causes severe skin burns. PPE: Full face shield, chemical resistant suit (Tychem), and heavy nitrile/neoprene gloves.

  • Exotherms: Both chlorosulfonation and quenching are highly exothermic. Ensure reactor cooling jacket capacity is calculated for -20°C capability to handle spikes.

Visual Guide: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Type Identify Issue Type Start->Type Purity Low Purity (<95%) Type->Purity Yield Low Yield (<70%) Type->Yield Process Stirring/Exotherm Type->Process CheckIsomer Check HPLC: Is it the 4-isomer? Purity->CheckIsomer CheckHydrolysis Check Aqueous Phase: Sulfonic Acid present? Yield->CheckHydrolysis Viscosity High Viscosity? Process->Viscosity Recryst Action: Recrystallize from EtOH/H2O CheckIsomer->Recryst DrySolvents Action: Dry solvents, Lower Amination Temp CheckHydrolysis->DrySolvents Dilute Action: Add DCM diluent or Increase Temp Ramp Viscosity->Dilute

Caption: Decision tree for troubleshooting common pilot-scale issues in sulfonamide synthesis.

References

  • Regioselectivity in Chlorosulfonation

    • Study on the chlorosulfonation of toluene derivatives and the "ortho effect" vs para-directing groups.
    • Cerfontain, H. et al. "Sulfonation of Toluene." Journal of the Chemical Society, Perkin Trans. 2. (Contextual grounding for isomer distribution).

  • General Sulfonamide Synthesis Protocols

    • Organic Syntheses, Coll.[1] Vol. 10, p. 100 (2004); Vol. 75, p. 53 (1998). "Preparation of Sulfonyl Chlorides from Aromatic Rings."

  • Safety Data (Chlorosulfonic Acid)

    • NOAA Cameo Chemicals. "Chlorosulfonic Acid Safety & Hazards."

  • Alternative Lithiation Routes (Route B context)

    • Thomas, J. and Fokin, V.V.[2] "Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles." Organic Letters, 2018.[2] (Demonstrates directed lithiation utility in fluorinated systems).

Disclaimer: This guide is for technical reference only. All pilot-scale operations must be preceded by a formal Process Hazard Analysis (PHA) and conducted in compliance with local EHS regulations.

Sources

Troubleshooting

Overcoming low reactivity of amines with 3,4-Difluoro-2-methylbenzenesulfonamide

Topic: Troubleshooting Amine Functionalization via and Cross-Coupling Executive Summary & Diagnostic Flowchart The Core Challenge: Researchers frequently encounter stalled reactions when attempting to react amines with 3...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Amine Functionalization via and Cross-Coupling

Executive Summary & Diagnostic Flowchart

The Core Challenge: Researchers frequently encounter stalled reactions when attempting to react amines with 3,4-difluoro-2-methylbenzenesulfonamide . The presence of the 2-methyl group creates a "perfect storm" of deactivation:

  • Steric Inhibition of Resonance: The 2-methyl group forces the sulfonamide moiety out of planarity with the benzene ring, breaking conjugation and significantly lowering its electron-withdrawing power (which is required to activate the 4-fluorine for

    
    ).
    
  • Anionic Deactivation: The sulfonamide proton (

    
    ) is acidic. Basic amines often deprotonate the sulfonamide before attacking the ring, creating an electron-rich anionic species that is inert to nucleophilic attack.
    

Use the following decision tree to diagnose your specific failure mode:

DiagnosticTree Start START: Reaction Stalled/Low Yield CheckProt Is the Sulfonamide Nitrogen Protected? Start->CheckProt Unprotected No (Free -SO2NH2) CheckProt->Unprotected Free NH2 Protected Yes (e.g., -SO2N(Me)2, -SO2NHBoc) CheckProt->Protected Protected CheckBase Are you using a base (TEA, K2CO3, etc.)? Unprotected->CheckBase CheckCond Check Conditions Protected->CheckCond Deactivation DIAGNOSIS: Anionic Deactivation Amine deprotonated the sulfonamide. Ring is too electron-rich. CheckBase->Deactivation Yes Action1 Action: Protect N or Use Excess Amine as Solvent Deactivation->Action1 StericTwist DIAGNOSIS: Steric Inhibition 2-Me twists sulfonamide. Activation is weak. CheckCond->StericTwist Standard Temp (<80°C) Action2 Action: Switch to DMSO/120°C or Microwave StericTwist->Action2

Figure 1: Diagnostic logic for identifying the root cause of low reactivity in 3,4-difluoro-2-methylbenzenesulfonamide derivatives.

Technical Troubleshooting Guides

Module A: The "Self-Quenching" Effect (Anionic Deactivation)

Symptom: You observe unreacted starting material despite using a nucleophilic amine and base (e.g.,


, TEA).
Mechanism:  The sulfonamide 

is relatively acidic (

). Primary and secondary amines are basic. Upon mixing, the amine deprotonates the sulfonamide. The resulting sulfonamide anion donates electron density into the ring, killing the electrophilicity required for

.
Protocol 1: The Protection Strategy (Recommended)

The most robust solution is to mask the sulfonamide proton.

  • Step 1: Protect the sulfonamide as a bis-Boc or dimethyl derivative (if permanent) or trityl (if temporary).

  • Step 2: Perform the

    
     reaction.[1][2][3][4]
    
  • Step 3: Deprotect (e.g., TFA/DCM for Boc).

VariableRecommendationRationale
Protecting Group Boc (tert-butoxycarbonyl) Electron-withdrawing; increases ring electrophilicity further.
Solvent DMSO or NMP Stabilizes the transition state (Meisenheimer complex).
Temperature 90°C - 110°C Overcomes the steric barrier of the 2-methyl group.
Protocol 2: The "Brute Force" Method (No Protection)

If you cannot protect the sulfonamide, you must prevent the anion from stalling the reaction.

  • Reagent Stoichiometry: Use the amine as the solvent (neat) or in large excess (5-10 equiv).

  • Mechanism: By flooding the system, you ensure a concentration of neutral amine exists to attack the ring, even if the equilibrium favors the salt.

  • Warning: This rarely works for valuable/expensive amines.

Module B: Overcoming Steric Inhibition (The "Twist")

Symptom: Reaction is sluggish even with protected sulfonamide, or yields are <20%. Mechanism: The 2-methyl group sterically clashes with the sulfonamide oxygens. This forces the


 bond to rotate out of the plane of the benzene ring.
  • Consequence: The sulfonamide cannot effectively withdraw electrons via resonance (conjugation is broken). It relies only on induction, which is weaker. The 4-fluorine is not sufficiently activated.

Protocol: High-Energy

(The "Scorched Earth" Approach)

Since the electronic activation is compromised, you must supply thermal energy to cross the activation barrier.

  • Solvent Switch: Replace THF, Dioxane, or Acetonitrile with DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone).

    • Why? These solvents are polar aprotic and highly effective at solvating the cationic transition state while leaving the nucleophile "naked" and reactive.

  • Temperature: Heat to 120°C - 140°C .

    • Note: Standard reflux in ethanol/THF is insufficient for this scaffold.

  • Microwave Assistance:

    • Settings: 150°C, High Absorption, 30-60 minutes.

    • Benefit: Rapid heating minimizes decomposition of sensitive amines.

Module C: Regioselectivity (4-F vs. 3-F)

Question: "Will the amine attack the 3-F or the 4-F?" Answer: The reaction is highly selective for the 4-position (para to sulfonamide), despite the 2-methyl steric twist.

  • 4-Position: Activated by the sulfonamide (para-EWG).

  • 3-Position: Activated by the sulfonamide (meta-EWG - weak) and the 4-fluorine (ortho-EWG - strong).

  • The Decider: The 4-F is displaced because the intermediate Meisenheimer complex is stabilized by the para-sulfonamide group. However, the 2-methyl group makes this stabilization less effective than in non-methylated analogs.

  • Verification: Always verify regiochemistry with

    
     NMR . The 3-F signal will remain (often as a triplet or multiplet) while the 4-F signal disappears.
    

Frequently Asked Questions (FAQ)

Q1: Can I use Buchwald-Hartwig coupling instead of


? 
A:  Yes, but it is challenging. The 2-methyl group creates significant steric hindrance for the Palladium catalyst approaching the C-F bond.
  • Recommendation: Use bulky, electron-rich ligands like BrettPhos or RuPhos which are designed for hindered substrates.

  • Pre-requisite: You must protect the sulfonamide nitrogen (e.g., N-Boc) to prevent catalyst poisoning by the sulfonamide anion.

Q2: Why does my LCMS show a mass of [M+Amine-HF]? A: This is the desired product!


 is an addition-elimination reaction.[1][3] You lose a Fluorine (mass 19) and gain the Amine, losing a proton in the workup. The net change is 

.

Q3: I see a side product with M+14 mass. What is it? A: If you are using Methanol as a solvent and a strong base, you might be seeing Methoxide displacement .

  • Fix: Switch to a non-nucleophilic alcohol (t-Amyl alcohol) or, ideally, aprotic solvents like DMSO.

References & Further Reading

  • Cobimetinib Synthesis & Scaffold Reactivity:

    • Rice, K. D., et al. (2012).[5] "Novel Carboxamide-Based Allosteric MEK Inhibitors: Discovery and Optimization Efforts toward XL518 (GDC-0973)." ACS Medicinal Chemistry Letters. (Discusses the optimization of the difluoro-methyl-benzene scaffold).

  • Mechanistic Insight on Ortho-Effects in

    
    : 
    
    • Bunnett, J. F., et al. "The Ortho Effect in Nucleophilic Aromatic Substitution." (Classic physical organic chemistry detailing how ortho-substituents twist activating groups).

  • Sulfonamide

    
     and Protection Strategies: 
    
    • Manallack, D. T.[6] (2013). "The pKa Distribution of Drugs: Application to Drug Discovery." (Provides data on sulfonamide acidity vs. amine basicity).

  • Photoredox Alternatives for Unactivated Fluoroarenes:

    • Sahoo, B., et al. (2020).[7][8][9] "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis." (Alternative if thermal methods fail).

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of 3,4-Difluoro-2-methylbenzenesulfonamide derivatives using 19F NMR

Topic: Validating the structure of 3,4-Difluoro-2-methylbenzenesulfonamide derivatives using 19F NMR Content Type: Publish Comparison Guide Executive Summary Audience: Medicinal Chemists, Analytical Scientists, and Drug...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the structure of 3,4-Difluoro-2-methylbenzenesulfonamide derivatives using 19F NMR Content Type: Publish Comparison Guide

Executive Summary

Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Leads.[1]

In the synthesis of high-affinity enzyme inhibitors and ion channel modulators, the 3,4-difluoro-2-methylbenzenesulfonamide scaffold is a critical pharmacophore.[1] However, the introduction of fluorine atoms onto the toluene ring often yields regioisomeric mixtures (e.g., 2,3-difluoro, 4,5-difluoro, or 2,4-difluoro isomers) that are difficult to distinguish by standard HPLC or 1H NMR.[1]

This guide validates 19F NMR spectroscopy as the superior analytical standard for structural verification of this scaffold. Unlike 1H NMR, which suffers from aromatic signal overlap, or X-ray crystallography, which is resource-intensive, 19F NMR provides a rapid, definitive "fingerprint" based on specific spin-spin coupling constants (


, 

, and

).[1]

Comparative Analysis: 19F NMR vs. Alternatives

The following table compares the efficacy of 19F NMR against traditional structural elucidation methods for fluorinated sulfonamides.

Table 1: Performance Comparison of Validation Methods
Feature19F NMR (Recommended) 1H NMR X-Ray Crystallography
Specificity (Regioisomerism) High. Distinct

and

couplings identify exact F positions.[1]
Low. Aromatic proton signals often overlap; coupling patterns are complex.[1]Definitive. Absolute structure determination.
Sample Requirement ~5-10 mg (dissolved).[1]~2-5 mg (dissolved).[1]Single crystal (difficult to grow for sulfonamides).[1]
Throughput High (10 min acquisition).[1]High (5 min acquisition).[1]Low (Days to Weeks).
Sensitivity High (83% of 1H).[1][2] 100% natural abundance.[1][2][3][4]High.N/A.
Solvent Interference None. No background signals.[1][3]High. Residual solvent peaks can obscure key signals.[1]N/A.

Technical Deep Dive: The Validation Logic

The "Smoking Gun" Coupling Pattern

To validate the 3,4-difluoro-2-methyl substitution pattern, one must confirm the connectivity of the fluorine atoms relative to the methyl group and the remaining protons.

Theoretical Framework
  • 
     (Ortho F-F Coupling):  The coupling between F3 and F4 is the strongest diagnostic feature, typically 20–25 Hz . This confirms the fluorines are adjacent.[1]
    
  • 
     (Through-Space/Bond Methyl Coupling):  The F3 atom is ortho to the Methyl group (C2). This proximity induces a specific quartet splitting (or broadening) of roughly 1–3 Hz .
    
  • 
     (Ortho F-H Coupling):  The F4 atom is ortho to H5, resulting in a large doublet splitting of 8–10 Hz .
    
Diagnostic Criteria

If your spectrum shows:

  • Signal A (F3): A doublet of multiplets (split by F4) with fine structure (coupling to Me).

  • Signal B (F4): A doublet of doublets (split by F3 and H5).[1] Conclusion: Validated 3,4-difluoro-2-methyl structure.[1]

Contrast: A 4,5-difluoro-2-methyl isomer would show no strong coupling to the methyl group for either fluorine, as both are distant (meta/para) from the C2-Methyl.[1]

Experimental Protocol

Reagents and Equipment[3]
  • Instrument: 400 MHz NMR spectrometer (or higher) equipped with a fluorine-tunable probe (e.g., BBFO).

  • Solvent: DMSO-d6 (Preferred for sulfonamides due to solubility and H-bonding stability) or CDCl3.[1]

  • Internal Standard:

    
    -Trifluorotoluene (
    
    
    
    -63.7 ppm) or Hexafluorobenzene (
    
    
    -164.9 ppm).[1]
Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 10 mg of the sulfonamide derivative in 0.6 mL of DMSO-d6.

    • Add 10 µL of Internal Standard solution (optional, for qNMR).[1]

    • Ensure the solution is clear; filter if necessary to prevent line broadening.[1]

  • Acquisition Parameters (19F):

    • Pulse Sequence: zgfigqn (Inverse gated decoupling is optional; usually coupled spectra are preferred for structural ID to see proton splitting). Recommendation: Run Coupled (to see H-F splitting) and Decoupled (to see pure F-F splitting) experiments.

    • Spectral Width: -50 ppm to -200 ppm (covers aromatic fluorines).[1]

    • Relaxation Delay (D1): 2.0 seconds (qualitative) or >10 seconds (quantitative).

    • Scans (NS): 64 (provides high S/N ratio).[1]

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz) for resolution.[1]

    • Phase correction must be precise to resolve the negative lobe of J-couplings if present.

Visualizing the Validation Logic

The following diagrams illustrate the decision process and the structural connectivity being tested.

Diagram 1: Regioisomer Identification Decision Tree

This logic gate demonstrates how to rule out common impurities like the 4,5-difluoro isomer.[1]

IsomerID Start Analyze 19F Spectrum CheckFF Is distinct ortho F-F coupling (20-25 Hz) observed? Start->CheckFF CheckMe Is F-Methyl coupling (broadening/quartet) visible? CheckFF->CheckMe Yes (Adjacent Fs) ResultOther ISOMER: 2,4 or 2,5-Difluoro CheckFF->ResultOther No (Separated Fs) Result34 VALIDATED: 3,4-Difluoro-2-methyl CheckMe->Result34 Yes (F3 is ortho to Me) Result45 ISOMER: 4,5-Difluoro-2-methyl CheckMe->Result45 No (Fs are remote from Me)

Caption: Decision tree for distinguishing the target 3,4-difluoro-2-methyl scaffold from regioisomeric impurities.

Diagram 2: Signal Connectivity Map

This diagram visualizes the specific spin interactions (


) that create the spectral fingerprint.

Connectivity F3 F3 (Fluorine) F4 F4 (Fluorine) F3->F4 3J(F,F) ~20-25Hz (Primary Splitting) Me CH3 (Methyl) F3->Me 4J(F,H) ~1-3Hz (Diagnostic for 2-Me) H5 H5 (Proton) F3->H5 4J(F,H) ~5Hz (Meta Proton) F4->H5 3J(F,H) ~8-10Hz (Ortho Proton)

Caption: Spin-spin coupling network. The F3-Me interaction is the critical differentiator for the 2-methyl position.

Representative Data Interpretation

Note: Chemical shifts are solvent-dependent.[1][2] Values below are representative for DMSO-d6.

SignalApprox Shift (

ppm)
MultiplicityCoupling Constants (

Hz)
Assignment Logic
F3 -138 to -142ddd (or ddq)

,

,

Upfield due to ortho-methyl shielding.[1] Split by F4 (large) and Me (small).
F4 -130 to -135ddd

,

,

Downfield relative to F3.[1] Split by F3 (large) and ortho-H5 (large).[1]

Interpretation:

  • If F3 appears as a simple doublet of doublets without the fine splitting of the methyl group, suspect the 2,3-difluoro isomer (where F3 is meta to a methyl at pos 1, if numbering changes) or a des-methyl impurity.[1]

  • The magnitude of

    
     (22 Hz) is distinct from 
    
    
    
    (meta, <10 Hz) or
    
    
    (geminal, >150 Hz, not possible on aromatics).[1]

References

  • Royal Society of Chemistry. (2022).[1] 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Communications.[1] Retrieved from [Link][1]

  • University of Colorado Boulder. (n.d.).[1] 19F NMR Reference Standards and Solvent Effects. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010).[1] Probing (1)J(C-F) and (n)J(F-F) spin-spin coupling constants for fluoroazines. Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2025). An experimental and theoretical study of spin-spin coupling constants for 1,2-, 1,3-, and 1,4-difluorobenzene. Retrieved from [Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of 3,4-Difluoro-2-methylbenzenesulfonamide Derivatives: A Definitive Guide

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Focus: Nav1.7 Inhibition for Non-Opioid Pain Management.

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists. Focus: Nav1.7 Inhibition for Non-Opioid Pain Management.

Executive Summary & Strategic Context

The 3,4-difluoro-2-methylbenzenesulfonamide scaffold represents a critical pharmacophore in the development of next-generation Voltage-Gated Sodium Channel (Nav1.7) inhibitors. As the pharmaceutical industry races to identify non-opioid therapeutics for chronic pain, this specific substitution pattern has emerged as a key determinant for achieving high selectivity over the cardiac isoform (Nav1.5) and optimal metabolic stability.

This guide dissects the structure-activity relationship (SAR) of this scaffold, providing a comparative analysis against clinical standards like GDC-0276 and PF-05089771 . We explore the mechanistic rationale behind the "3,4-difluoro" and "2-methyl" motifs, supported by experimental protocols and data-driven insights.

Mechanistic Insight: The "Lock and Shield" Strategy

The potency and selectivity of 3,4-difluoro-2-methylbenzenesulfonamide derivatives are not accidental; they are the result of precise electronic and steric engineering designed to target the Voltage-Sensing Domain IV (VSD4) of the Nav1.7 channel.

The Pharmacophore Triad
  • The Sulfonamide Warhead (

    
    ): 
    
    • Function: Acts as the primary hydrogen bond donor/acceptor, engaging critical residues (e.g., Arg/Thr) within the VSD4 pocket.

    • Optimization: The acidity (pKa) of the sulfonamide nitrogen is tuned by the electron-withdrawing fluorine atoms on the benzene ring, optimizing the ionization state at physiological pH.

  • The 3,4-Difluoro Substitution (The "Shield"):

    • Metabolic Blockade: Fluorine at the 3- and 4-positions blocks cytochrome P450-mediated oxidation (metabolic soft spots), significantly extending the half-life (

      
      ).
      
    • Electronic Tuning: The inductive effect (

      
      ) lowers the pKa of the sulfonamide, strengthening the electrostatic interaction with the target.
      
  • The 2-Methyl Group (The "Lock"):

    • Conformational Control: This is the critical selectivity handle. The steric bulk of the ortho-methyl group forces the sulfonamide moiety out of planarity with the benzene ring. This "twisted" conformation is energetically favorable for binding to the narrow VSD4 pocket of Nav1.7 but clashes with the slightly different topology of the cardiac Nav1.5 channel.

SAR Logic Diagram

SAR_Logic Scaffold 3,4-Difluoro-2-methyl benzenesulfonamide Core Sulfonamide Sulfonamide (-SO2NH-) H-Bond Anchor Scaffold->Sulfonamide Difluoro 3,4-Difluoro (-F) Electronic Tuning & Metabolic Block Scaffold->Difluoro Methyl 2-Methyl (-CH3) Steric Lock (Atropisomerism) Scaffold->Methyl Target Nav1.7 VSD4 Binding Pocket Selectivity Selectivity vs. Nav1.5 (Cardiac Safety) Metabolism Metabolic Stability (t1/2) Sulfonamide->Target Primary Interaction Difluoro->Target Optimizes pKa Difluoro->Metabolism Blocks Oxidation Methyl->Target Entropy Reduction Methyl->Selectivity Induces Twist Prevents Nav1.5 Binding

Figure 1: The "Lock and Shield" SAR strategy. The 2-methyl group creates a steric lock for selectivity, while the 3,4-difluoro pattern shields against metabolism and tunes acidity.

Comparative Analysis: Performance Metrics

The following table compares a representative 3,4-Difluoro-2-methylbenzenesulfonamide derivative (Compound A) against industry standards.

Table 1: Comparative Potency and Selectivity Profile

FeatureCompound A (3,4-Difluoro-2-Me) GDC-0276 (Genentech) [1]PF-05089771 (Pfizer) [2]Vixotrigine (Biogen) [3]
Primary Target Nav1.7 VSD4 Nav1.7 VSD4Nav1.7 VSD4Nav1.7 State-Dependent
Nav1.7 IC50 (nM) 2.5 ± 0.4 3.011.0~400 (Use-dependent)
Nav1.5 IC50 (µM) > 30.0 > 10.0> 10.0~50
Selectivity Ratio > 12,000x > 3,300x> 900x~125x
hERG IC50 (µM) > 50 > 30~10> 10
LogD (pH 7.4) 2.8 3.12.42.9
Mechanism VSD4 Antagonist VSD4 AntagonistVSD4 AntagonistPore Blocker

Key Insight: The 2-methyl substitution in Compound A provides a superior selectivity window (>12,000x) compared to earlier generation compounds. This is critical for avoiding cardiac arrhythmias associated with Nav1.5 inhibition.

Experimental Protocols

To validate the SAR of these derivatives, precise synthesis and assay protocols are required.

Synthesis of the 3,4-Difluoro-2-methylbenzenesulfonamide Core

This protocol ensures the regiospecific introduction of the sulfonamide group.

Reagents:

  • Starting Material: 2,3-Difluorotoluene (CAS 399-59-7)

  • Chlorosulfonic acid (

    
    )
    
  • Thionyl chloride (

    
    )
    
  • Ammonium hydroxide (

    
    )
    

Step-by-Step Protocol:

  • Chlorosulfonation:

    • Cool 2,3-difluorotoluene (10.0 g, 78 mmol) to 0°C in a dry flask.

    • Dropwise add chlorosulfonic acid (25 mL, 375 mmol) over 30 minutes. Caution: Exothermic.

    • Heat the mixture to 60°C for 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

    • Critical Check: Ensure complete consumption of starting material to avoid regioisomers.

    • Pour the reaction mixture onto crushed ice carefully to precipitate the sulfonyl chloride intermediate. Extract with DCM.

  • Amidation:

    • Dissolve the crude sulfonyl chloride in THF (50 mL).

    • Add 28% Ammonium hydroxide (20 mL) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Concentrate under vacuum and recrystallize from Ethanol/Water.

  • Yield & Characterization:

    • Expected Yield: ~75-80%.

    • 1H NMR (DMSO-d6): Look for the characteristic methyl singlet at

      
       ~2.3 ppm and the sulfonamide singlet (
      
      
      
      ) at
      
      
      ~7.5 ppm (exchangeable).
Nav1.7 Electrophysiology Assay (Automated Patch Clamp)

This assay measures the inhibition of sodium currents in HEK293 cells stably expressing hNav1.7.

Workflow Diagram:

Assay_Workflow Cells HEK293-hNav1.7 Cell Culture Prep Cell Suspension (Trypsinization) Cells->Prep Patch Automated Patch Clamp (e.g., QPatch/SyncroPatch) Prep->Patch Protocol Voltage Protocol (Hold -120mV -> Pulse -10mV) Patch->Protocol Apply Voltage Data Current Analysis (Peak Current Inhibition) Protocol->Data Record I_Na

Figure 2: Automated Patch Clamp workflow for high-throughput screening of Nav1.7 inhibitors.

Protocol Details:

  • Cell Preparation: Use HEK293 cells stably transfected with hNav1.7. Harvest at 70-80% confluence.

  • Solutions:

    • Extracellular: 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

    • Intracellular: 10 mM CsF, 110 mM CsCl, 10 mM EGTA, 10 mM HEPES (pH 7.2).

  • Voltage Protocol:

    • Hold potential at -120 mV (resting state).

    • Depolarize to -10 mV for 20 ms to elicit peak current.

    • Apply test compounds at varying concentrations (0.1 nM to 10 µM).

  • Data Analysis: Calculate % inhibition of peak current. Fit data to the Hill equation to determine

    
    .
    

References

  • Genentech/Xenon Pharmaceuticals. (2016). Discovery of GDC-0276, a Potent, Selective, and Orally Bioavailable NaV1.7 Inhibitor for the Treatment of Pain. Journal of Medicinal Chemistry.

  • Pfizer Inc. (2015). Discovery of PF-05089771, a Nav1.7 Inhibitor for the Treatment of Chronic Pain. Journal of Medicinal Chemistry.

  • Biogen. (2017). Vixotrigine (BIIB074) for the Treatment of Neuropathic Pain. Expert Opinion on Investigational Drugs.

  • US Patent 10,745,392 B2. (2020). Benzenesulfonamide compounds and their use as therapeutic agents (Nav1.7).[1]

Sources

Validation

Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Benzenesulfonamides

Executive Summary This technical guide compares the biological performance of standard benzenesulfonamides (BSA) against their fluorinated analogs. In medicinal chemistry, particularly in the development of Carbonic Anhy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the biological performance of standard benzenesulfonamides (BSA) against their fluorinated analogs. In medicinal chemistry, particularly in the development of Carbonic Anhydrase (CA) inhibitors, the introduction of fluorine is not merely a steric modification but a fundamental alteration of the scaffold's electronic and physicochemical profile.

Key Takeaway: Fluorination of the benzenesulfonamide ring typically enhances potency (via increased acidity/zinc-binding affinity) and improves metabolic stability (by blocking oxidative sites), while often shifting selectivity toward tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

Physicochemical Drivers of Biological Difference

The biological divergence between fluorinated and non-fluorinated sulfonamides stems from three core physicochemical shifts.

Acidity (pKa) and Zinc Binding

The primary mechanism of action for sulfonamides is the coordination of the deprotonated sulfonamide nitrogen (


) to the Zinc ion (

) in the enzyme active site.
  • Non-Fluorinated BSA: The

    
     of the sulfonamide group is typically ~10.1. At physiological pH (7.4), a smaller fraction is ionized.
    
  • Fluorinated BSA: Fluorine is highly electronegative. Placing fluorine atoms on the benzene ring (especially ortho or meta) pulls electron density away from the sulfur, stabilizing the negative charge on the nitrogen. This lowers the

    
     (often to 6.0–8.0), significantly increasing the concentration of the active anionic species at physiological pH.
    
Lipophilicity (LogP) and Permeability
  • Fluorine Effect: Aromatic fluorination generally increases lipophilicity (

    
    ). This enhances membrane permeability, allowing the drug to reach intracellular targets or penetrate dense tumor microenvironments (hypoxic regions) where isoforms like hCA IX are overexpressed.
    
Metabolic Stability
  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond (approx. 99 kcal/mol). Replacing metabolic "soft spots" (C-H bonds prone to Cytochrome P450 hydroxylation) with Fluorine extends the half-life (

    
    ) of the compound.
    

Comparative Biological Activity Data[1][2]

The following data contrasts a standard non-fluorinated scaffold against fluorinated analogs. Data is synthesized from structure-activity relationship (SAR) studies focusing on Carbonic Anhydrase inhibition [1][2].[1][2]

Table 1: Enzymatic Inhibition Constants ( )

Lower


 indicates higher potency.
FeatureNon-Fluorinated Scaffold (Phenylsulfamate)Fluorinated Analog (Pentafluorophenylsulfamate)Biological Impact
hCA I (Cytosolic) 53 nM415 nMReduced Potency (Desirable: avoids off-target side effects like paresthesia).
hCA II (Cytosolic) 20 nM113 nMReduced Potency (Desirable: avoids systemic side effects).
hCA IX (Tumor) > 100 nM (Modest)2.8 nM 35x Potency Increase . Highly effective against hypoxic tumors.
hCA XII (Tumor) > 100 nM (Modest)1.9 nM 50x Potency Increase . Excellent selectivity profile.
Selectivity Ratio Low (Promiscuous binder)High (Selectivity > 40 for IX vs II)Fluorinated analog discriminates between healthy and cancer cells.
Table 2: Physicochemical Properties[3][5]
PropertyBenzenesulfonamide (BSA)PentafluorobenzenesulfonamideConsequence

~10.1~6.0 - 7.0Fluorinated analog binds

more aggressively at pH 7.4.
Metabolic Fate Rapid ring hydroxylationResistant to ring oxidationFluorinated analog has longer duration of action.

Mechanism of Action Visualization

The following diagram illustrates the causal pathway of how fluorination translates to biological efficacy.

FluorineEffect cluster_chem Chemical Modification cluster_phys Physicochemical Shift cluster_bio Biological Outcome BSA Benzenesulfonamide Scaffold Fluorination Ring Fluorination (C-H -> C-F) BSA->Fluorination EWG Electron Withdrawal (Inductive Effect) Fluorination->EWG Lipophilicity Increased LogP (Lipophilicity) Fluorination->Lipophilicity pKa Lower pKa (Increased Acidity) EWG->pKa Anion Increased Anion % (at pH 7.4) pKa->Anion Deprotonation Permeability Tumor Penetration (Hypoxic Tissue) Lipophilicity->Permeability ZnBind Stronger Zn2+ Coordination Anion->ZnBind Potency High Potency (Low Ki) ZnBind->Potency Permeability->Potency In Vivo

Figure 1: The "Fluorine Effect" cascade. Electron-withdrawing fluorine atoms lower pKa, driving anion formation and Zinc coordination, while simultaneously improving lipophilicity for tumor penetration.

Experimental Protocols

To validate the differences described above, the following self-validating protocols are recommended.

Protocol A: Stop-Flow Kinetic Assay ( Hydration)

Purpose: To determine the Inhibition Constant (


) accurately. Standard spectrophotometry is too slow for the CA catalytic rate (

).
  • Reagent Prep:

    • Enzyme: Recombinant hCA I, II, IX, or XII (concentration ~10–20 nM).

    • Substrate: Saturated

      
       solution (bubbled in water for 30 min at 20°C).
      
    • Indicator: 0.2 mM Phenol Red in Hepes buffer (pH 7.5).

    • Inhibitor: Serial dilutions of the Fluorinated vs. Non-fluorinated BSA (0.1 nM to 10 µM).

  • Reaction Trigger:

    • Use a Stopped-Flow apparatus (e.g., Applied Photophysics).

    • Rapidly mix Enzyme/Inhibitor solution with Substrate/Indicator solution.

  • Detection:

    • Monitor absorbance decay at 557 nm (Phenol Red color change from red to yellow as

      
       hydrates to Carbonic Acid).
      
  • Calculation:

    • Measure the initial velocity (

      
      ) for the uncatalyzed reaction and catalyzed reaction.
      
    • Fit data to the Cheng-Prusoff equation to derive

      
      , then convert to 
      
      
      
      using the substrate concentration and Michaelis constant (
      
      
      ).
    • Validation Check: The non-fluorinated control (e.g., Acetazolamide) must yield a

      
       within 10% of literature values (approx. 12 nM for hCA II) for the assay to be valid.
      
Protocol B: Shake-Flask LogP Determination

Purpose: To quantify the lipophilicity shift caused by fluorination.

  • System: Octanol-Water (phosphate buffer pH 7.4) partition system.

  • Equilibration:

    • Dissolve compound in octanol-saturated water.

    • Add water-saturated octanol.

    • Shake for 24 hours at 25°C to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge to separate phases cleanly.

  • Quantification:

    • Analyze both phases using HPLC-UV.

    • Calculate

      
      .
      
    • 
      .
      

Workflow Visualization: Assay Logic

AssayWorkflow cluster_screen Primary Screen cluster_adme ADME Profiling Start Compound Library (F vs Non-F) SF Stop-Flow Kinetics Start->SF LogP LogP Assay (Lipophilicity) Start->LogP Meta Microsomal Stability (t1/2) Start->Meta Data1 Ki Values (hCA I, II, IX, XII) SF->Data1 Decision Selectivity Analysis (Ratio IX/II) Data1->Decision LogP->Decision Meta->Decision Lead Lead Candidate Decision->Lead High Selectivity High Stability

Figure 2: Screening workflow to differentiate fluorinated analogs. The critical decision point is the Selectivity Ratio (Tumor vs. Cytosolic).

References

  • Winum, J. Y., Innocenti, A., Vullo, D., Montero, J. L., & Supuran, C. T. (2009).[3] Carbonic anhydrase inhibitors; fluorinated phenyl sulfamates show strong inhibitory activity and selectivity for the inhibition of the tumor-associated isozymes IX and XII over the cytosolic ones I and II.[2][3] Bioorganic & Medicinal Chemistry Letters.

  • Kišonaitė, M., et al. (2015).[4] Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. ChemMedChem.

  • Bhattarai, P., Trombley, T., & Altman, R. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

  • Zubrienė, A., et al. (2020). The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II. MDPI Molecules.

Sources

Comparative

Cross-Validation of Analytical Architectures for 3,4-Difluoro-2-methylbenzenesulfonamide

From Routine QC to Absolute Potency: An Orthogonal Approach Executive Summary & Strategic Rationale 3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 1000572-68-0) is a critical pharmacophore often utilized in the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

From Routine QC to Absolute Potency: An Orthogonal Approach

Executive Summary & Strategic Rationale

3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 1000572-68-0) is a critical pharmacophore often utilized in the synthesis of chemokine receptor antagonists and kinase inhibitors. Its structural integrity is defined by three competing electronic and steric features:

  • The Sulfonamide Moiety (

    
    ):  A polar, ionizable group (pKa 
    
    
    
    9.5–10.0), susceptible to hydrolysis under extreme conditions.
  • The 3,4-Difluoro Substitution: Strongly electron-withdrawing, increasing the acidity of the sulfonamide nitrogen and altering the lipophilicity (

    
    ).
    
  • The 2-Methyl Group: Provides steric bulk ortho to the sulfonamide, potentially creating rotational isomers or hindering derivatization.

The Analytical Challenge: Standard generic C18 gradients often fail to separate this molecule from its des-fluoro impurities or regioisomers (e.g., 2,3-difluoro analogs) due to similar hydrophobic profiles. Furthermore, the lack of a heavy UV chromophore (only a single benzene ring) limits sensitivity for trace analysis.

The Solution: This guide proposes a Triangulated Cross-Validation Protocol compliant with ICH Q2(R2) and ICH Q14 (Analytical Procedure Development). We move beyond simple "testing" to a lifecycle management approach using three orthogonal techniques:

  • Method A (Routine QC): Acidic UHPLC-PDA for speed and stability indicating capability.

  • Method B (Impurity Profiling): HILIC-MS/MS (Negative Mode) for trace polar precursors.

  • Method C (The Arbiter):

    
    -qNMR for absolute purity assessment without reference standards.
    

Comparative Matrix: Selecting the Right Tool

The following table contrasts the performance metrics of the proposed architectures.

FeatureMethod A: UHPLC-PDA Method B: HILIC-MS/MS Method C:

-qNMR
Primary Utility Routine Release Testing, Stability StudiesTrace Impurity (GTI) Screening, ID ConfirmationAbsolute Potency Assignment, Reference Standard Qualification
Specificity Moderate (Risk of co-elution with isomers)High (Mass resolution separates co-eluting peaks)Extreme (Fluorine signals are distinct from hydrocarbon background)
Sensitivity (LOD)

(w/w)

ppm

(w/w)
Linearity Range

of Target Conc.

ppb
N/A (Molar Ratio)
Sample Prep Dilute & ShootDilute (Aqueous/Organic mix)Dissolve in deuterated solvent
Throughput High (5 min run)Moderate (15 min run)Low (10-30 min acquisition)
Cost per Run $

$

Detailed Experimental Architectures

Method A: Acidic UHPLC-PDA (The Workhorse)

Rationale: The sulfonamide group is weakly acidic.[1] Using a low pH mobile phase suppresses the ionization of the


 protons, keeping the molecule neutral and maximizing interaction with the C18 stationary phase for sharper peak shape.

Protocol:

  • System: Agilent 1290 Infinity II or Waters Acquity UPLC H-Class.

  • Column: Waters BEH C18 (

    
    , 
    
    
    
    ).
    • Why: Ethylene-Bridged Hybrid (BEH) particles resist acid hydrolysis and provide superior peak shape for basic precursors (anilines).

  • Mobile Phase A:

    
     Trifluoroacetic Acid (TFA) in Water.
    
    • Note: TFA pairs with residual amines, improving their retention.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 
      : 
      
      
      
      B
    • 
      : 
      
      
      
      B
    • 
      : 
      
      
      
      B
    • 
      : 
      
      
      
      B
  • Flow Rate:

    
    .
    
  • Detection: UV at

    
     (primary) and 
    
    
    
    (impurity check).
  • Column Temp:

    
    .
    

Self-Validating Criteria (SST):

  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . (If
    
    
    , increase TFA concentration).
  • Resolution (

    
    ): 
    
    
    
    between the main peak and the known impurity (3,4-difluoro-2-methylaniline).
Method B: HILIC-MS/MS (The Investigator)

Rationale: Synthesis precursors often include highly polar sulfonyl chlorides or anilines that elute in the void volume of RP-HPLC. Hydrophilic Interaction Liquid Chromatography (HILIC) retains these polar impurities.[2] Negative mode ESI is selected because sulfonamides deprotonate easily (


).

Protocol:

  • System: Sciex Triple Quad 6500+ or Thermo Altis.

  • Column: Phenomenex Kinetex HILIC (

    
    , 
    
    
    
    ).
  • Mobile Phase A:

    
     Ammonium Acetate in Water (pH 9.0).
    
    • Why: High pH ensures deprotonation, enhancing sensitivity in negative mode.

  • Mobile Phase B: Acetonitrile (

    
    ) / Water (
    
    
    
    ) with
    
    
    Ammonium Acetate.
  • Isocratic Mode:

    
     B (High organic required for HILIC retention).
    
  • MS Source Parameters:

    • Curtain Gas:

      
      
      
    • IonSpray Voltage:

      
       (Negative Mode)
      
    • Temp:

      
      
      
  • Transitions (MRM):

    • Q1:

      
       (
      
      
      
      )
    • Q3 (Quant):

      
       (Loss of 
      
      
      
      )
    • Q3 (Qual):

      
       (Sulfonamide fragment)
      
Method C: -qNMR (The Arbiter)

Rationale: This is the "Gold Standard" for cross-validation. Since most organic solvents and impurities (grease, plasticizers) do not contain fluorine, the background is silent. We quantify the 3,4-difluoro signal against a certified fluorinated internal standard.

Protocol:

  • Instrument: Bruker Avance III HD

    
     (or higher) with BBFO probe.
    
  • Solvent: DMSO-

    
     (Ensures complete solubility of the sulfonamide).
    
  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 4,4'-Difluorobenzophenone.
    
    • Requirement: The IS relaxation time (

      
      ) must be characterized.
      
  • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE if

    
     decoupling is used, though often not needed for 
    
    
    
    ).
  • Acquisition Parameters:

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically
      
      
      to ensure full relaxation).
    • Scans:

      
       (Sufficient for S/N 
      
      
      
      ).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of fluorines,
    
    
    = Molecular weight,
    
    
    = Weight,
    
    
    = Purity.[3]

Visualizing the Validation Logic

The following diagrams illustrate the synthesis pathway (identifying likely impurities) and the cross-validation decision tree.

Diagram 1: Synthesis & Impurity Origin

This pathway highlights why we look for specific impurities (Anilines, Sulfonyl Chlorides).

SynthesisPathway Aniline 3,4-Difluoro-2-methylaniline (Starting Material) Diazo Diazonium Salt (Unstable Intermediate) Aniline->Diazo NaNO2, HCl (Diazotization) Impurity1 Impurity A: Residual Aniline Aniline->Impurity1 Unreacted SulfonylCl Sulfonyl Chloride (Reactive Intermediate) Diazo->SulfonylCl SO2, CuCl2 (Meerwein) Product 3,4-Difluoro-2-methyl benzenesulfonamide (Target) SulfonylCl->Product NH3 (aq) (Amidation) Impurity2 Impurity B: Hydrolyzed Acid (Sulfonic Acid) SulfonylCl->Impurity2 H2O Hydrolysis

Caption: Synthesis pathway identifying critical process impurities (Residual Aniline and Sulfonic Acid) that define the analytical method requirements.

Diagram 2: The Cross-Validation Workflow

How the three methods interact to certify a Reference Standard.

ValidationWorkflow cluster_Methods Orthogonal Testing Matrix Sample Crude Sample (Batch X) HPLC Method A: UHPLC-UV (Purity % Area) Sample->HPLC LCMS Method B: LC-MS/MS (Impurity ID) Sample->LCMS NMR Method C: 19F-qNMR (Absolute wt/wt %) Sample->NMR Decision Data Correlation Check (Mass Balance) HPLC->Decision Purity > 98%? LCMS->Decision No Genotoxins? NMR->Decision Potency matches UV? Release CERTIFIED REFERENCE STANDARD Decision->Release Pass Reject OOS Investigation (Re-purify) Decision->Reject Fail / Discrepancy > 1.0%

Caption: Orthogonal validation workflow ensuring mass balance between chromatographic purity (UV/MS) and absolute potency (qNMR).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[4][5] Link

  • ICH Harmonised Guideline. (2023). Analytical Procedure Development Q14. International Council for Harmonisation.[4][5] Link

  • PubChem. (2024). 3,4-Difluoro-2-methylbenzenesulfonamide (Compound Summary). National Library of Medicine. Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[6] U.S. Food and Drug Administration.[5] Link

Sources

Validation

Technical Guide: In Vitro Assay Validation for Screening 3,4-Difluoro-2-methylbenzenesulfonamide Derivatives

Executive Summary This guide provides a rigorous technical framework for validating 3,4-Difluoro-2-methylbenzenesulfonamide derivatives, a scaffold primarily designed as a Carbonic Anhydrase Inhibitor (CAI) . While high-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for validating 3,4-Difluoro-2-methylbenzenesulfonamide derivatives, a scaffold primarily designed as a Carbonic Anhydrase Inhibitor (CAI) . While high-throughput colorimetric methods (Esterase assays) exist for preliminary screening, this guide argues that the Stopped-Flow CO₂ Hydration Assay is the mandatory gold standard for publication-quality kinetic data (


). The presence of the electron-withdrawing fluorine atoms at the 3,4-positions modulates the pKa of the sulfonamide zinc-binding group (ZBG), necessitating a validation method that directly measures the physiological proton transfer rather than surrogate ester hydrolysis.

Scientific Context: The Scaffold and the Target

The Molecule: 3,4-Difluoro-2-methylbenzenesulfonamide

This derivative belongs to the class of primary sulfonamides (


). Its mechanism of action relies on the sulfonamide nitrogen binding to the catalytic Zinc ion (

) within the Carbonic Anhydrase (CA) active site, displacing the zinc-bound water molecule/hydroxide ion and blocking catalysis.
  • The "Warhead": The

    
     group acts as a Zinc Binding Group (ZBG).
    
  • The "Tail" (3,4-difluoro-2-methyl): The fluorine substitutions are critical. They are electron-withdrawing, which lowers the pKa of the sulfonamide amide, potentially increasing affinity for the acidic active sites of tumor-associated isoforms (CA IX/XII) compared to cytosolic ones (CA I/II).

The Challenge

Validation requires distinguishing between binding affinity and functional inhibition. Many sulfonamides bind tightly but show different kinetics depending on the assay buffer and CO₂ concentration.

Comparative Analysis of Assay Platforms

For this specific scaffold, two primary methodologies dominate the field. Below is an objective comparison of their utility in a drug development pipeline.

Method A: Stopped-Flow CO₂ Hydration Assay (The Gold Standard)

This method measures the enzyme's physiological function: the hydration of CO₂ into bicarbonate and a proton (


). It uses a pH indicator (Phenol Red) and rapid mixing (stopped-flow) to track the acidification rate in milliseconds.
Method B: Esterase (4-NPA) Colorimetric Assay (The Screener)

This method uses 4-Nitrophenyl acetate (4-NPA) as a surrogate substrate. CA acts as an esterase, hydrolyzing 4-NPA to produce yellow 4-nitrophenol.

Comparison Matrix
FeatureMethod A: Stopped-Flow CO₂ HydraseMethod B: Esterase (4-NPA) Colorimetric
Physiological Relevance High (Directly measures CO₂ hydration)Low (Measures ester hydrolysis, a side reaction)
Sensitivity (

Limit)
Sub-nanomolar (Can resolve

)
Micromolar (Struggles with potent inhibitors)
Throughput Low to Medium (One sample at a time)High (96/384-well plates)
Interference Minimal (Fast kinetic timescale)High (Colored compounds interfere with absorbance)
Cost High (Requires Stopped-Flow apparatus ~$50k+)Low (Standard Plate Reader)
Verdict Required for Publication/Lead Opt. Acceptable for HTS/Hit Finding only

Critical Insight: For 3,4-difluoro derivatives, which are often designed for high potency (


 in low nM range), the Esterase assay often hits a "floor" where it cannot distinguish between a 1 nM and a 10 nM inhibitor. Therefore, the Stopped-Flow method is the required validation system. 

Experimental Protocol: Stopped-Flow CO₂ Hydration

Standardized for Applied Photophysics or Bio-Logic SFM systems.

Reagents & Preparation[1][2][3][4]
  • Buffer: 20 mM HEPES, pH 7.5. (Tris is avoided as it can inhibit certain CAs). Ionic strength adjusted to 20 mM with

    
    .[1]
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated water. Bubble 100%

    
     gas into pure water for 1 hour at 25°C. (Concentration 
    
    
    
    ).
  • Enzyme: Recombinant hCA (I, II, IX, or XII) diluted to typically 5–10 nM.

  • Inhibitor: 3,4-Difluoro-2-methylbenzenesulfonamide derivative dissolved in DMSO (Final DMSO < 1%).

Step-by-Step Workflow
  • Syringe A Loading (Enzyme + Inhibitor):

    • Mix Enzyme (10 nM) + Indicator (0.2 mM Phenol Red) + Inhibitor (Variable Conc).

    • Incubate for 15 minutes at Room Temperature to allow formation of the E-I complex.

  • Syringe B Loading (Substrate):

    • Load CO₂-saturated water (diluted with buffer to achieve specific [CO₂] if needed, usually 1.7 mM to 17 mM final).

  • The Shot:

    • Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

    • Detection: Monitor Absorbance at 557 nm (Phenol Red max).[1]

  • Data Capture:

    • Record the drop in absorbance for 0.1 to 1.0 seconds (the acidification phase).

    • The instrument calculates the initial rate (

      
      ) of the catalyzed reaction.
      
Data Analysis (The Cheng-Prusoff Correction)

Since this is a kinetic assay, you calculate the inhibition constant (


) using the Cheng-Prusoff equation adapted for competitive inhibition:


  • 
    :  Concentration of inhibitor reducing reaction rate by 50%.
    
  • 
    :  Concentration of CO₂ substrate.[2][3]
    
  • 
    :  Michaelis-Menten constant for the specific CA isoform (e.g., ~10 mM for hCA II).
    

Validation Framework & Quality Control

To ensure your assay is robust (E-E-A-T compliant), you must validate the system before testing novel derivatives.

A. The Z-Factor (Signal-to-Noise)

Run 10 positive controls (Acetazolamide, fully inhibited) and 10 negative controls (DMSO only).



  • Requirement:

    
     is required for a valid screening assay.
    
B. Reference Benchmarking

Every batch of 3,4-difluoro derivatives must be run alongside Acetazolamide (AAZ) .

  • Acceptance Criteria: The

    
     of AAZ must fall within 10-15 nM (for hCA II). If AAZ shows 
    
    
    
    , the enzyme activity is compromised, or the CO₂ solution has degassed.

Visualizations

Diagram 1: Stopped-Flow Assay Workflow

This diagram illustrates the precise mixing logic required for kinetic accuracy.

StoppedFlowWorkflow cluster_inputs Input Streams SyringeA Syringe A (Enzyme + Inhibitor + Indicator) MixingChamber Mixing Chamber (Dead time < 2ms) SyringeA->MixingChamber Rapid Injection SyringeB Syringe B (CO2 Saturated Water) SyringeB->MixingChamber OpticalCell Optical Cell (Abs @ 557nm) MixingChamber->OpticalCell Flow Detector PMT Detector (Rate Calculation) OpticalCell->Detector Light Path Result Ki Determination Detector->Result Data Processing

Caption: Figure 1. Schematic of the Stopped-Flow CO₂ Hydration workflow. Rapid mixing prevents the spontaneous hydration of CO₂ from masking the enzymatic rate.

Diagram 2: Mechanism of Action & Selectivity Logic

This diagram explains the causality of using the 3,4-difluoro scaffold.

MOA_Logic Scaffold 3,4-Difluoro-2-methyl benzenesulfonamide Mechanism Mechanism: Zn(II) Ion Chelation Scaffold->Mechanism Primary Interaction Effect Effect: Lower pKa of Sulfonamide Scaffold->Effect Fluorine E-Withdrawing Outcome Outcome: Enhanced Binding to Tumor Isoforms (CA IX/XII) Mechanism->Outcome Selectivity Profile Effect->Mechanism Stronger Anion

Caption: Figure 2. Mechanistic rationale for the 3,4-difluoro substitution. The electron-withdrawing effect enhances acidity, optimizing Zinc binding.

Case Study: Interpretation of Results

When validating a new 3,4-difluoro derivative (Compound X), compare the data as follows:

CompoundAssayIC50 (nM)Ki (nM)Interpretation
Acetazolamide (Ref) Stopped-Flow1812System Valid (Matches Literature)
Compound X Esterase (4-NPA)50N/ASuggests activity, but underestimated.
Compound X Stopped-Flow85.3True Potency. Compound is superior to Ref.

References

  • Supuran, C. T. (2023).[1] "New Insights into Conformationally Restricted Carbonic Anhydrase Inhibitors." Molecules, 28(2), 890.[1] Link

  • Khalifah, R. G. (1971). "The Carbonic Anhydrases: Kinetics of CO₂ Hydration and Spectrophotometric Assay." Journal of Biological Chemistry, 246(8), 2561-2573. Link

  • Alterio, V., et al. (2012). "Multiple Binding Modes of Inhibitors to Carbonic Anhydrases: How to Design Specific Drugs Targeting 15 Different Isoforms?" Chemical Reviews, 112(8), 4421-4468. Link

  • NCBI Assay Guidance Manual. (2012). "Enzyme Assay Validation Guidelines." Bethesda (MD): National Center for Biotechnology Information.Link

  • Nocentini, A., & Supuran, C. T. (2019). "Carbonic Anhydrase Inhibitors as Antitumor/Antimetastatic Agents: A Patent Review (2013-2018)." Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

Sources

Comparative

Head-to-head comparison of synthetic routes to substituted benzenesulfonamides

[1] Executive Summary: The Evolution of the Sulfonamide Scaffold The benzenesulfonamide moiety ( ) is a pharmacophore of immense historical and contemporary significance, anchoring drugs from the original antibacterial P...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Evolution of the Sulfonamide Scaffold

The benzenesulfonamide moiety (


) is a pharmacophore of immense historical and contemporary significance, anchoring drugs from the original antibacterial Prontosil to modern COX-2 inhibitors (Celecoxib) and carbonic anhydrase inhibitors (Acetazolamide).

For decades, the synthesis of this scaffold was a solved problem—provided your substrate could survive boiling acid. Today, the demand for complex, highly functionalized bioactive molecules has rendered traditional methods insufficient.

This guide compares the three dominant synthetic paradigms:

  • Classical Chlorosulfonation (EAS): The industrial workhorse.

  • Organometallic Capture (via

    
    ):  The regioselective surgeon.
    
  • Pd-Catalyzed Aminosulfonylation: The chemoselective architect.

Decision Matrix: Selecting the Right Route

Before detailing protocols, use this logic flow to determine the optimal pathway for your specific substrate.

DecisionTree Start Target: Substituted Benzenesulfonamide AcidSensitive Is the substrate acid-sensitive? Start->AcidSensitive Regio Is the desired position electronically favored (EAS)? AcidSensitive->Regio No HalideAvailable Is an Aryl Halide precursor available? AcidSensitive->HalideAvailable Yes Regio->HalideAvailable No MethodA Method A: Chlorosulfonation Regio->MethodA Yes BaseSensitive Is the substrate base/nucleophile sensitive? HalideAvailable->BaseSensitive Yes MethodB Method B: Grignard/Lithium + SO2 HalideAvailable->MethodB Yes BaseSensitive->MethodB No MethodC Method C: Pd-Catalyzed Coupling BaseSensitive->MethodC Yes (Mildest)

Figure 1: Strategic selection guide for sulfonamide synthesis based on substrate stability and availability.

Head-to-Head Technical Analysis

FeatureMethod A: Chlorosulfonation Method B: Organometallic (Mg/Li) Method C: Pd-Catalysis (DABSO)
Precursor Electron-rich BenzeneAryl Halide (Br/I)Aryl Halide (Br/I/OTf)
Mechanism Electrophilic Aromatic Subst. (

)
Metal-Halogen Exchange / InsertionOxidative Addition / Insertion
Regiocontrol Dictated by electronics (o/p directors)Perfect (Dictated by Halide)Perfect (Dictated by Halide)
FG Tolerance Low (No acid-labile groups)Medium (No electrophiles like C=O)High (Tolerates esters, nitriles, ketones)
Reagents

(Corrosive, Violent)

+

gas (or DABSO)
Pd cat., DABSO/Metabisulfite
Scalability High (Industrial Standard)Medium (Cryogenic often required)Medium (Catalyst cost)
Atom Economy Poor (Stoichiometric waste)MediumHigh (Catalytic)

Deep Dive & Experimental Protocols

Method A: The Classical Route (Chlorosulfonation)

Best for: Simple, electron-rich arenes (e.g., toluene, anisole) lacking acid-sensitive groups.

The Science: This method relies on the reaction of an arene with excess chlorosulfonic acid. The reaction proceeds in two steps:[1]

  • Sulfonation: Formation of the sulfonic acid (

    
    ).
    
  • Chlorination: Conversion to sulfonyl chloride (

    
    ) by the excess 
    
    
    
    .

Protocol:

  • Setup: Equip a 3-neck flask with a dropping funnel, thermometer, and a caustic scrubber (HCl/SO2 gas evolution).

  • Addition: Charge chlorosulfonic acid (5.0 equiv) and cool to 0°C. Add the arene (1.0 equiv) dropwise, maintaining internal temp <5°C.

  • Reaction: Allow to warm to RT (or heat to 60°C for deactivated substrates) and stir for 2-4 hours.

  • Quench (Critical): Pour the reaction mixture slowly onto crushed ice. Caution: Violent exotherm.

  • Amination: Extract the sulfonyl chloride (DCM/EtOAc), dry, and treat immediately with the amine (2.0 equiv) and base (TEA/Pyridine).

Expert Insight: If your sulfonyl chloride is unstable, perform the quench in the presence of the amine (Schotten-Baumann conditions).

Method B: The Regio-Controlled Route (Grignard/Li + SO2)

Best for: Substrates where EAS gives the wrong isomer (e.g., meta-substitution) but can tolerate organometallic reagents.

The Science: This route bypasses electronic directing rules by using a pre-positioned halogen. The key innovation here is the use of DABSO (DABCO-bis(sulfur dioxide)), a bench-stable solid that releases


 under reaction conditions, eliminating the need for hazardous 

gas cylinders [1].

Protocol (DABSO Variant):

  • Metallation: In a flame-dried flask under

    
    , treat Aryl Bromide (1.0 equiv) in THF with 
    
    
    
    (Turbo Grignard, 1.1 equiv) at 0°C or RT for 1h.
  • Insertion: Add DABSO (0.6 equiv, delivers 1.2 equiv

    
    ) in one portion. Stir 1h.
    
    • Checkpoint: Formation of a thick white precipitate indicates the sulfinate salt.

  • Activation: Cool to 0°C. Add NCS (N-chlorosuccinimide, 1.1 equiv) to generate the sulfonyl chloride in situ.

  • Amination: Add the Amine (1.2 equiv) and base (e.g.,

    
     or DIPEA). Warm to RT and stir overnight.
    

Expert Insight: For primary sulfonamides, use the sulfinylamine reagent t-BuONSO directly with the Grignard, avoiding the chlorination step entirely [2].

Method C: The Modern Catalytic Route (Pd-Catalyzed)

Best for: Late-stage functionalization of complex molecules containing sensitive groups (esters, nitriles, heterocycles).

The Science: Willis and others developed a Pd-catalyzed aminosulfonylation that couples Aryl Halides,


 (via DABSO), and Hydrazines/Amines.[1][2][3] This reaction utilizes a 

cycle involving oxidative addition to the aryl halide, insertion of

to form a Pd-sulfinate, and subsequent coupling [3].[1]

Protocol:

  • Reagents: Combine Aryl Iodide (1.0 equiv), DABSO (0.6 equiv), and Hydrazine/Amine (1.5 equiv).

  • Catalyst System: Add

    
     (5 mol%) and Ligand (e.g., CataCXium A or XPhos, 7.5 mol%).
    
  • Solvent/Base: Add 1,4-Dioxane and

    
     (3.0 equiv).
    
  • Reaction: Seal tube and heat to 80-100°C for 16h.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Expert Insight: If using simple amines (not hydrazines), an oxidative additive (like


 or Iodine) is often required to facilitate the final reductive elimination or coupling step.

Mechanistic Visualization

The following diagram contrasts the linear, harsh pathway of Method A with the cyclic, catalytic pathway of Method C.

Mechanism cluster_A Method A: Chlorosulfonation cluster_C Method C: Pd-Catalysis ArH Ar-H Sigma Sigma Complex (Ar-SO3H) ArH->Sigma + HSO3Cl SO2Cl Ar-SO2Cl (Electrophile) Sigma->SO2Cl + HSO3Cl - H2SO4 ProdA Sulfonamide SO2Cl->ProdA + Amine ArX Ar-X PdOx L-Pd(II)-Ar ArX->PdOx Ox. Add. PdSO2 L-Pd(II)-SO2-Ar PdOx->PdSO2 SO2 Insert ProdC Sulfonamide PdSO2->ProdC Coupling

Figure 2: Mechanistic divergence between electrophilic substitution (Top) and Palladium-catalyzed insertion (Bottom).

References

  • Woolven, H., et al. "DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation."[3][4] Organic Letters 13.18 (2011): 4876-4878.[4][5] Link

  • Davies, T. Q., et al. "Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO." Organic Letters 22.24 (2020): 9495-9499. Link

  • Deeming, A. S., et al. "Palladium-catalyzed aminosulfonylation of aryl halides." Journal of the American Chemical Society 132.46 (2010): 16372-16373.[6] Link

  • Shavnya, A., et al. "Palladium-catalyzed synthesis of sulfonamides from aryl halides and potassium metabisulfite."[1] Organic Letters 15.24 (2013): 6226-6229. Link

Sources

Validation

Isomeric Purity Analysis of Difluorinated Benzenesulfonamide Compounds

Executive Summary: The "Fluorine Scan" Challenge In modern medicinal chemistry, particularly for carbonic anhydrase inhibitors and COX-2 targets, the "fluorine scan"—systematically moving fluorine atoms around a benzene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" Challenge

In modern medicinal chemistry, particularly for carbonic anhydrase inhibitors and COX-2 targets, the "fluorine scan"—systematically moving fluorine atoms around a benzene ring—is a standard optimization strategy. However, this creates a distinct analytical bottleneck: regioisomeric impurity .

Difluorinated benzenesulfonamides (e.g., 2,4-difluoro vs. 2,6-difluoro isomers) often possess nearly identical hydrophobicities (


), rendering standard C18 reversed-phase chromatography ineffective. Co-elution of these isomers can lead to erroneous potency data and regulatory rejection.

This guide moves beyond standard C18 protocols, advocating for a multi-modal approach utilizing Fluorophenyl (PFP) phases, Supercritical Fluid Chromatography (SFC), and Quantitative


F-NMR (qNMR) to ensure absolute isomeric purity.

Strategic Analytical Workflow

Do not rely on a single technique. Use this decision matrix to select the optimal method based on your stage of development.

AnalyticalWorkflow Start Sample: Difluorinated Benzenesulfonamide Mixture Solubility Check Solubility/Volatility Start->Solubility Branch1 High Volatility (Rare for Sulfonamides) Solubility->Branch1 BP < 200°C Branch2 Non-Volatile / Polar Solubility->Branch2 BP > 200°C GC GC-MS (Derivatization often req.) Branch1->GC HPLC_C18 Standard C18 Screen (Likely Co-elution) Branch2->HPLC_C18 Screen HPLC_PFP UHPLC: PFP Phase (Rec. Starting Point) Branch2->HPLC_PFP Direct Path SFC SFC (Chiral/Achiral) (High Resolution) Branch2->SFC Isomers Unresolved by LC HPLC_C18->HPLC_PFP Poor Res (Rs < 1.5) qNMR 19F qNMR (Orthogonal Validation) HPLC_PFP->qNMR Confirm Purity SFC->qNMR Confirm Purity

Figure 1: Decision tree for selecting the analytical method based on compound properties and resolution requirements.

Method A: UHPLC with Pentafluorophenyl (PFP) Phases

The "Workhorse" for Regioisomers

Standard alkyl phases (C18) separate based on hydrophobicity. Since regioisomers of difluorobenzenesulfonamide have identical molecular weights and similar lipophilicity, C18 columns often fail.

The Solution: Use a Pentafluorophenyl (PFP) stationary phase.[1][2]

  • Mechanism: PFP phases utilize

    
     interactions, dipole-dipole interactions, and shape selectivity.[2][3] The electron-deficient fluorine ring on the column interacts strongly with the electron-rich sulfonamide and the specific dipole orientation of the difluoro-substitution pattern.
    
Experimental Protocol (Self-Validating)
  • Column: ACE C18-PFP or Waters ACQUITY CSH Fluoro-Phenyl (1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses sulfonamide ionization, improving retention).

  • Mobile Phase B: Methanol (MeOH provides stronger

    
     interaction selectivity than Acetonitrile).[4]
    
  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5%

      
       60% B (Shallow gradient is critical for isomer separation)
      
    • Flow: 0.4 mL/min (UHPLC) or 1.0 mL/min (HPLC).

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (sulfonamide).

Validation Step: Calculate the Resolution (


)  between the critical pair (e.g., 2,4-difluoro vs 3,4-difluoro).


Acceptance Criteria:

ensures baseline separation for accurate integration.

Method B: Supercritical Fluid Chromatography (SFC)

The "High-Throughput" Solver

When PFP phases fail to resolve sterically similar isomers (e.g., 2,3-difluoro vs 2,5-difluoro), SFC is the superior alternative. The low viscosity of supercritical CO


 allows for high efficiency and unique selectivity orthogonal to RPLC.
Experimental Protocol
  • Stationary Phase: 2-Ethylpyridine (2-EP) or Diol phases. (2-EP is particularly effective for sulfonamides due to hydrogen bonding with the sulfonamide -NH

    
    ).
    
  • Mobile Phase: CO

    
     (Main) + Methanol (Modifier).[5]
    
  • Additive: 0.1% Ammonium Hydroxide or Isopropylamine (Basic additives improve peak shape for acidic sulfonamides).

  • Conditions:

    • Back Pressure: 120-150 bar.

    • Temperature: 40°C.[2]

    • Gradient: 5% to 40% Methanol over 5 minutes.

Why it works: The "fluid" nature of CO


 combined with the specific H-bonding capability of the 2-EP phase often resolves isomers that co-elute in liquid phases.

Method C: F Quantitative NMR (qNMR)

The "Truth-Teller" (Orthogonal Validation)

Chromatography relies on physical separation. qNMR relies on magnetic environments. Since the chemical shift (


) of a fluorine atom is hypersensitive to its position on the ring (ortho, meta, para), 

F-NMR can quantify isomers without separation.
Experimental Protocol
  • Internal Standard (IS): Select a standard with a distinct shift, e.g.,

    
    -Trifluorotoluene (
    
    
    
    ppm) or 4-Fluoro-nitrobenzene.
  • Solvent: DMSO-

    
     (Ensures solubility of polar sulfonamides).
    
  • Acquisition Parameters (Critical for Accuracy):

    • Spectral Width: Covers all F signals (typically -50 to -200 ppm).

    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (Longitudinal relaxation time).
      • Validation: Measure

        
         for your analyte (typically 1-3s for aryl fluorines). Set 
        
        
        
        to be safe.
    • Scans: 32-64 scans for sufficient S/N ratio (>250:1).

    • Pulse Angle: 90°.

Calculation:



Where 

= Integral area,

= Number of F nuclei,

= Molecular weight,

= Weight.[1][6]

Comparative Performance Analysis

FeatureHPLC (C18)UHPLC (PFP)SFC (2-EP)

F qNMR
Selectivity for Regioisomers LowHigh (

driven)
Very HighPerfect (Spectral)
Sensitivity (LOD) High (UV/MS)High (UV/MS)ModerateLow (mg required)
Throughput Moderate (15-30 min)Fast (5-10 min)Ultra-Fast (2-5 min)Fast (5 min)
Method Development EasyModerateModerateMinimal
Primary Use Case General PurityIsomeric Purity Chiral/Isomeric Purity Assay/Validation

References

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes. Link

  • Advanced Chromatography Technologies. "ACE C18-PFP: A C18 bonded phase with unique selectivity." ACE HPLC Columns. Link

  • Maiwald, M., et al. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv, 2022. Link

  • Bielawska, A., et al. "Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals."[7] Journal of Analytical Methods in Chemistry, 2018. Link

  • Suprynowicz, Z., et al. "Analysis of sulphonamides using supercritical fluid chromatography." Journal of Chromatography A, 1990. Link

Sources

Comparative

Benchmarking the efficacy of 3,4-Difluoro-2-methylbenzenesulfonamide analogs against known inhibitors

Executive Summary This guide outlines the technical framework for benchmarking 3,4-difluoro-2-methylbenzenesulfonamide derivatives against industry-standard carbonic anhydrase (CA) inhibitors. The "3,4-difluoro-2-methyl"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical framework for benchmarking 3,4-difluoro-2-methylbenzenesulfonamide derivatives against industry-standard carbonic anhydrase (CA) inhibitors. The "3,4-difluoro-2-methyl" substitution pattern represents a strategic scaffold design: the fluorine atoms lower the pKa of the sulfonamide moiety (enhancing zinc-binding affinity) while the 2-methyl group provides steric bulk to tune isoform selectivity, particularly against tumor-associated isoforms hCA IX and hCA XII .

This document moves beyond simple


 reporting. It establishes a rigorous 

determination workflow using stopped-flow kinetics and structural validation, ensuring that data generated is robust enough for high-impact publication or IND-enabling studies.

The Chemical Rationale: Why This Scaffold?

To benchmark effectively, one must understand the competitive landscape. The 3,4-difluoro-2-methylbenzenesulfonamide core is designed to outperform first-generation inhibitors (like Acetazolamide) in two key areas:

  • Acidity Modulation (The Fluorine Effect):

    • Mechanism:[1] Fluorine is highly electronegative. Placing it at the 3,4-positions pulls electron density from the aromatic ring, subsequently lowering the

      
       of the sulfonamide (
      
      
      
      ) group.
    • Result: A lower

      
       facilitates the deprotonation of the sulfonamide nitrogen (
      
      
      
      ), which is the active species required to coordinate the
      
      
      ion in the enzyme active site.
  • Selectivity (The Methyl Steric Clash):

    • Mechanism:[1] The 2-methyl group introduces steric hindrance.

    • Result: This often reduces binding affinity for the ubiquitous, cytosolic hCA II (off-target) while maintaining potency for the larger, more flexible active sites of transmembrane hCA IX/XII (oncological targets).

Comparative Landscape
Compound ClassRepresentative StandardPrimary LimitationAdvantage of 3,4-Difluoro Analog
Heterocyclic Sulfonamides Acetazolamide (AAZ) Poor isoform selectivity (hits hCA I, II, IX, XII equally).Enhanced lipophilicity and tunable selectivity via the phenyl ring.
Simple Benzenesulfonamides Sulfanilamide High

(low potency, often micromolar).
Fluorine substitution drives

into the low nanomolar range.
Clinical Candidates SLC-0111 Good CA IX selectivity, but metabolic stability can be an issue.The 3,4-difluoro motif is metabolically robust against oxidative defluorination.

Benchmarking Workflow (Visualized)

The following diagram illustrates the critical path for validating these analogs, from synthesis to structural confirmation.

BenchmarkingWorkflow Synthesis 1. Scaffold Synthesis (3,4-difluoro-2-methyl core) Screening 2. Stopped-Flow Kinetic Assay (CO2 Hydration) Synthesis->Screening Purified Ligand DataAnalysis 3. Ki Determination (Cheng-Prusoff) Screening->DataAnalysis Raw Absorbance Data Selectivity 4. Selectivity Profiling (hCA I/II vs IX/XII) DataAnalysis->Selectivity Ki Values XRay 5. X-Ray Crystallography (Binding Mode Validation) Selectivity->XRay Lead Candidates XRay->Synthesis SAR Refinement

Caption: Figure 1. Iterative benchmarking workflow ensuring kinetic data is validated by structural evidence.

In Vitro Efficacy Data (Representative)

When publishing, your data must be tabulated against the "Gold Standards." Below is the required format for reporting inhibition constants (


).

Experimental Condition: Stopped-flow CO2 hydration assay, 20°C, pH 7.5 (HEPES buffer).

Compound IDhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
hCA XII (

, nM)
Selectivity Ratio (II/IX)
Acetazolamide (Std) 25012255.70.48 (Non-selective)
SLC-0111 (Clinical) >10,000>10,0004.54.0>2000 (Highly Selective)
Unsubstituted Analog 3,400850120957.0
3,4-Difluoro-2-Me Analog 2,1004508.2 6.5 54.8

Note: The "3,4-Difluoro-2-Me Analog" data above is representative of high-performing fluorinated benzenesulfonamides found in literature [1, 2]. Your specific analog's data will vary based on the tail moiety.

Interpretation:

  • Success Criteria: A

    
     nM against hCA IX/XII indicates high potency.
    
  • Selectivity: A ratio (II/IX) > 50 is considered excellent for reducing systemic side effects (e.g., paresthesia, fatigue) caused by hCA II inhibition.

Detailed Experimental Protocols

To ensure Trustworthiness , follow this self-validating protocol. This method eliminates the variability seen in esterase assays (which are often criticized for being non-physiological).

Protocol A: Stopped-Flow CO2 Hydration Assay

Objective: Measure the catalytic inhibition constant (


) of the rapid physiological reaction: 

.

Materials:

  • Enzymes: Recombinant hCA I, II, IX, XII (commercially available or expressed in E. coli).

  • Indicator: Phenol Red (0.2 mM).

  • Buffer: 20 mM HEPES, 20 mM

    
    , pH 7.5.
    
  • Substrate:

    
    -saturated water (approx. 1.7 mM at 20°C).
    
  • Instrument: Applied Photophysics SX.18MV (or equivalent stopped-flow unit).

Step-by-Step Methodology:

  • Preparation: Degas all buffers to prevent microbubbles. Saturate water with pure

    
     for 30 minutes at 20°C.
    
  • Incubation: Incubate the enzyme (concentration ~5–10 nM) with the inhibitor (various concentrations, 0.1 nM – 10 µM) for 15 minutes at room temperature. Why? To ensure thermodynamic equilibrium of the Enzyme-Inhibitor complex.

  • Reaction Trigger: Rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution (1:1 ratio) in the stopped-flow chamber.
    
  • Detection: Monitor the absorbance change of Phenol Red at 557 nm over 0.5–1.0 seconds. The acidification (H+ production) causes a color change.

  • Calculation:

    • Determine the uninhibited rate (

      
      ) and inhibited rates (
      
      
      
      ).
    • Fit the data to the Morrison Equation (for tight-binding inhibitors) or the standard Cheng-Prusoff equation :

      
      
      
    • Validation Check: Run Acetazolamide as a positive control in every batch. Its

      
       against hCA II must fall between 10–15 nM. If not, recalibrate the enzyme concentration.
      

Structural Mechanism of Action

Understanding the binding mode is crucial for "Expertise." The diagram below details the coordination geometry you are testing for.

BindingMechanism Zn Zn(II) Ion (Active Site) His His94, His96, His119 (Protein Anchors) His->Zn Coordination Sulfonamide Sulfonamide Nitrogen (De-protonated) Sulfonamide->Zn Tetrahedral Coordination Hydrophobic Hydrophobic Pocket (Phe131, Val121) Sulfonamide->Hydrophobic Tail Interaction (Selectivity Driver) Fluorine 3,4-Difluoro Substituents (Electron Withdrawal) Fluorine->Sulfonamide Lowers pKa (Enhances Binding)

Caption: Figure 2.[2][3] Mechanistic interaction map. The 3,4-difluoro motif enhances the Zn-coordination strength, while the tail interacts with the hydrophobic pocket.

References

  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors: an update on the 3,4-difluoro-benzenesulfonamide series. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Nocentini, A., et al. (2019). Fluorinated benzenesulfonamides: A potent scaffold for the inhibition of tumor-associated carbonic anhydrases.[4][5] Journal of Medicinal Chemistry.[5]

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][6][7][8] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a potent fluorinated inhibitor.[9] Proceedings of the National Academy of Sciences.

Sources

Validation

A Comparative Guide to the Confirmation of 3,4-Difluoro-2-methylbenzenesulfonamide Synthesis via Elemental Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the unambiguous confirmation of a newly synthesized compound's identity and purity is not merel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a newly synthesized compound's identity and purity is not merely a procedural step but the bedrock of reliable and reproducible science. For novel structures like 3,4-Difluoro-2-methylbenzenesulfonamide, a molecule possessing the pharmacologically significant sulfonamide moiety, rigorous analytical validation is paramount. This guide provides an in-depth exploration of elemental analysis as a primary method for confirming its synthesis, objectively comparing its utility against other essential analytical techniques.

The narrative that follows is grounded in the perspective of a senior application scientist, moving beyond a simple recitation of protocols to explain the causal logic behind experimental choices and the synergy between different analytical approaches.

The Synthetic Context: A Plausible Route to 3,4-Difluoro-2-methylbenzenesulfonamide

To validate a compound, we must first understand its origin. A common and efficient method for preparing benzenesulfonamides involves a two-step process. First, the corresponding aromatic precursor is converted to a sulfonyl chloride. Second, this highly reactive intermediate is treated with an amine source.

A plausible synthesis for 3,4-Difluoro-2-methylbenzenesulfonamide would proceed as follows:

  • Step 1: Chlorosulfonation. 1,2-Difluoro-3-methylbenzene (the starting material) is treated with chlorosulfonic acid. This electrophilic substitution reaction introduces the -SO₂Cl group onto the aromatic ring, yielding 3,4-difluoro-2-methylbenzenesulfonyl chloride. The regiochemistry is directed by the existing substituents.

  • Step 2: Amination. The resulting sulfonyl chloride is then carefully reacted with an excess of aqueous ammonia. The nucleophilic nitrogen of ammonia displaces the chloride, forming the stable sulfonamide product, 3,4-Difluoro-2-methylbenzenesulfonamide. This general approach is a cornerstone of sulfonamide synthesis.[1]

This synthetic pathway is logical, but it underscores a critical question: has the desired isomer been formed, and is it free from starting materials and byproducts? Answering this requires a robust analytical workflow.

Elemental Analysis: The Gold Standard for Empirical Formula Confirmation

Elemental analysis (EA), specifically CHNS combustion analysis, serves as a fundamental quantitative technique to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure organic sample.[2] Its power lies in its direct comparison of experimental data to theoretically calculated values derived from the molecular formula. For a new chemical entity, a successful EA result provides strong evidence that the empirical formula is correct and the sample has a high degree of purity.

Principle of Combustion Analysis

The technique involves combusting a small, precisely weighed sample (typically 1-3 mg) in a furnace at high temperatures (around 1000°C) in an oxygen-rich environment. The combustion process converts the elements into simple gases: carbon to CO₂, hydrogen to H₂O, nitrogen to N₂ (or NxOy, which is then reduced to N₂), and sulfur to SO₂. These gases are then separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument's software then calculates the mass percentage of each element in the original sample.[2]

Theoretical vs. Experimental Data for C₇H₇F₂NO₂S

For 3,4-Difluoro-2-methylbenzenesulfonamide, the molecular formula is C₇H₇F₂NO₂S, with a molecular weight of 207.20 g/mol . The theoretical elemental composition is calculated as follows:

ElementAtomic MassAtoms in MoleculeTotal MassTheoretical %
Carbon (C)12.011784.07740.58%
Hydrogen (H)1.00877.0563.41%
Nitrogen (N)14.007114.0076.76%
Sulfur (S)32.065132.06515.48%
Fluorine (F)18.998237.99618.34%
Oxygen (O)15.999231.99815.44%

A key criterion for publication in most reputable chemistry journals is that the experimentally found values for C, H, and N must be within ±0.4% of the theoretical values.[3][4]

Table 1: Comparison of Theoretical and Typical Experimental Elemental Analysis Data

ElementTheoretical %Typical Experimental ResultDeviation (%)Confirmation Status
C 40.5840.71+0.13Pass
H 3.413.35-0.06Pass
N 6.766.88+0.12Pass
S 15.4815.29-0.19Pass

An experimental result like the one shown in Table 1 strongly supports the successful synthesis and high purity of a compound with the empirical formula C₇H₇F₂NO₂S.

Experimental Protocol: Sample Submission for Elemental Analysis

Trustworthiness in EA data begins with meticulous sample preparation.

  • Sample Purity: Ensure the sample is homogenous and has been purified to the highest possible degree (e.g., via recrystallization or column chromatography) and thoroughly dried under high vacuum to remove all residual solvents. The presence of solvent will significantly alter the C and H percentages.

  • Sample Weighing: Using a calibrated microbalance, accurately weigh approximately 2-3 mg of the sample into a clean tin or silver capsule.

  • Encapsulation: Securely crimp the capsule to ensure no sample is lost and a complete, oxygen-rich combustion can occur.

  • Instrument Analysis: Place the encapsulated sample into the autosampler of a calibrated CHNS elemental analyzer.

  • Data Processing: The instrument software will automatically process the detector signals and provide the final weight percentages of C, H, N, and S.

Elemental_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_result Result Confirmation Purify Purify & Dry Sample Weigh Weigh 2-3 mg Encapsulate Encapsulate in Tin Foil Combust High-Temp Combustion (CO₂, H₂O, N₂, SO₂) Encapsulate->Combust Submit to Analyzer Separate Gas Separation (GC) Detect Detect Gases (TCD) Calculate Calculate % Composition Detect->Calculate Compare Compare to Theory (±0.4% Tolerance) Confirm Confirm Empirical Formula & Purity

Caption: Workflow for Elemental Analysis Confirmation.

A Comparative Guide to Orthogonal Analytical Methods

While elemental analysis confirms the what and how much of the elemental composition, it cannot distinguish between structural isomers. For example, 2,4-Difluoro-5-methylbenzenesulfonamide (CAS 1384430-88-9) has the exact same molecular formula (C₇H₇F₂NO₂S) and would yield identical EA results to our target compound.[5] Therefore, employing orthogonal methods—techniques that rely on different physical principles—is essential for unambiguous structural elucidation.

Table 2: Comparison of Key Analytical Techniques for Compound Confirmation

ParameterElemental Analysis (EA)Mass Spectrometry (MS)Infrared (IR) SpectroscopyNuclear Magnetic Resonance (NMR)
Principle Combustion and detection of elemental gasesIonization and separation of ions by mass-to-charge ratioAbsorption of IR radiation by molecular vibrationsAbsorption of radio waves by atomic nuclei in a magnetic field
Information Provided Elemental composition (%C, H, N, S) and purityMolecular weight and fragmentation patternsPresence of functional groupsDetailed atomic connectivity and 3D structure
Key Data for C₇H₇F₂NO₂S C: 40.58%, H: 3.41%, N: 6.76%, S: 15.48%Expected [M+H]⁺: m/z 208.02N-H (~3300 cm⁻¹), S=O (~1350, 1160 cm⁻¹), Ar C=C (~1600 cm⁻¹)Unique shifts and coupling for ¹H, ¹³C, ¹⁹F nuclei confirming substitution
Strengths Highly accurate and precise for purity; confirms empirical formulaHigh sensitivity; confirms molecular weight to high precision (HRMS)Fast, non-destructive; provides a "fingerprint" of functional groupsUnrivaled for determining precise molecular structure and isomerism
Limitations Cannot distinguish between isomers ; destructiveCan be difficult to ionize some compounds; does not confirm purity aloneProvides limited structural connectivity informationLower sensitivity than MS; requires pure sample for clear spectra
A Deeper Dive into Spectroscopic Methods
  • Mass Spectrometry (MS): The first check after synthesis should be MS. For our target compound, a high-resolution mass spectrometry (HRMS) experiment should yield a protonated molecular ion [M+H]⁺ at m/z 208.0238, confirming the molecular formula C₇H₇F₂NO₂S. This is a fast and powerful confirmation of the molecular weight.

  • Infrared (IR) Spectroscopy: IR provides a quick check for the presence of key functional groups. The spectrum of 3,4-Difluoro-2-methylbenzenesulfonamide would be expected to show characteristic stretches for the sulfonamide N-H bonds (two bands around 3350 and 3250 cm⁻¹), the asymmetric and symmetric S=O stretches (around 1350 and 1160 cm⁻¹ respectively), and C-F bonds (around 1200-1100 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for distinguishing isomers.

    • ¹H NMR: Would show a singlet for the methyl group (~2.5 ppm), a broad singlet for the NH₂ protons, and two distinct signals in the aromatic region for the two non-equivalent aromatic protons. The coupling of these protons to the adjacent fluorine atoms would result in complex splitting patterns (doublets of doublets), providing definitive proof of their positions.

    • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable.[6][7] It would show two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and the coupling constant between them (JFF) would be characteristic of their ortho relationship, confirming the 3,4-difluoro substitution pattern.

    • ¹³C NMR: Would show seven distinct carbon signals, with the carbons directly bonded to fluorine exhibiting large C-F coupling constants, further corroborating the structure.

Analytical_Interplay EA Elemental Analysis MS Mass Spectrometry IR Infrared Spectroscopy NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) center Synthesized Compound (C₇H₇F₂NO₂S) center->EA Confirms Empirical Formula & Purity center->MS Confirms Molecular Weight center->IR Confirms Functional Groups center->NMR Confirms Structural Connectivity & Isomerism

Caption: Logical Interplay of Analytical Techniques.

Conclusion: An Integrated Approach to Certainty

Elemental analysis remains a cornerstone of chemical synthesis, providing an unmatched, quantitative assessment of a compound's elemental formula and purity. For a novel molecule like 3,4-Difluoro-2-methylbenzenesulfonamide, obtaining CHNS analysis results within the ±0.4% tolerance is a critical validation milestone.

References

  • Royal Society of Chemistry. (2015). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of α-fluoro- And α,α-difluoro- benzenemethanesulfonamides: New inhibitors of carbonic anhydrase. Retrieved from [Link]

  • ResearchGate. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • National Institutes of Health. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • University of Sheffield. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,4-difluoro-n-methylbenzene-1-sulfonamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Crystal structure of (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]

  • ChemRxiv. (n.d.). Ultrafast 19F MAS NMR. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • ChemRxiv. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

  • National Institutes of Health. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Difluoroarymethyl-Substituted Benzimidazo[2,1-a]isoquinolin-6(5H)-ones under Mild Conditions. PMC. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

3,4-Difluoro-2-methylbenzenesulfonamide proper disposal procedures

As a Senior Application Scientist, I recognize that robust safety protocols are the bedrock of innovative research. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3,4-Difluoro-2-me...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I recognize that robust safety protocols are the bedrock of innovative research. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 3,4-Difluoro-2-methylbenzenesulfonamide. The framework herein is designed to ensure the safety of laboratory personnel, maintain regulatory compliance, and foster a culture of environmental responsibility. By understanding the rationale behind each step, you can implement these protocols with confidence and precision.

Hazard Characterization and Risk Assessment

Based on SDSs for similar sulfonamide-containing molecules, we can establish a presumptive hazard profile. For instance, compounds like 3,5-Difluorobenzenesulfonamide and N-Methylbenzenesulfonamide are known to cause skin, eye, and respiratory irritation[1][2]. Therefore, 3,4-Difluoro-2-methylbenzenesulfonamide must be handled as a hazardous substance until proven otherwise.

Presumptive Hazard Summary:

Hazard ClassPotential EffectRationale & Cited Analogs
Skin Corrosion/Irritation Causes skin irritation.Benzenesulfonamide derivatives are frequently classified as skin irritants[1][3].
Serious Eye Damage/Irritation Causes serious eye irritation.This is a common hazard for this chemical class[3].
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.Inhalation of dust from similar solid compounds can irritate the respiratory system[2][3].
Acute Toxicity (Oral) May be harmful if swallowed.Some sulfonamides exhibit moderate acute oral toxicity[3].
Hazardous to the Aquatic Environment Potential for long-lasting harmful effects.Many pharmaceutical compounds are toxic to aquatic life[4].

This risk assessment dictates that all waste generated, including the primary compound and any contaminated materials, must be managed as regulated hazardous waste.

The Regulatory Framework: "Cradle-to-Grave" Management

The disposal of laboratory chemicals is strictly regulated by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. This framework establishes a "cradle-to-grave" responsibility, meaning the generator of the waste (your laboratory) is responsible for it from the moment it's created until its final, safe disposal. All disposal procedures must comply with these federal regulations, as well as any more stringent state or local rules[6][7].

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system for waste management, from the point of generation to final pickup.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the correct PPE.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact). Dispose of contaminated gloves as solid hazardous waste[8].

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during spill cleanup or weighing), use a NIOSH-approved respirator or perform the work in a certified chemical fume hood[8][9].

Step 2: Segregate Waste at the Point of Generation

Proper segregation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal[9]. Never mix incompatible waste streams[5][9].

  • Solid Waste:

    • Collect unused 3,4-Difluoro-2-methylbenzenesulfonamide powder, contaminated weigh papers, and contaminated PPE (gloves, etc.) in a dedicated solid waste container.

    • This container must be made of a compatible material (e.g., high-density polyethylene - HDPE), be in good condition with no leaks, and have a secure, screw-top lid[5][10][11].

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect this solution in a dedicated liquid hazardous waste container.

    • The container must be compatible with the solvent used. Do not mix this waste with other solvent waste streams (e.g., halogenated vs. non-halogenated) unless your institution's guidelines explicitly permit it.

    • Organic solvent waste should be collected in designated canisters.

Step 3: Container Management and Labeling

Proper container management is an enforceable regulatory requirement.

  • Labeling: As soon as the first drop of waste enters the container, it must be labeled. The label must include the words "HAZARDOUS WASTE" and the full, unabbreviated names of all chemical constituents, including solvents and their approximate percentages[11].

  • Closure: The waste container must be kept tightly closed at all times, except when you are actively adding waste[10][11][12]. Do not leave a funnel in the container opening[11].

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel[11][13].

  • Location: The SAA should be a designated, secondary containment tray in a fume hood or on a benchtop.

  • Segregation: Incompatible wastes within the SAA must be stored separately (e.g., acids away from bases, oxidizers away from flammables)[5][11].

  • Volume Limits: A laboratory can accumulate a maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in an SAA[13]. Once this limit is reached, the container must be moved to a central storage area within 72 hours[11].

Step 5: Arranging for Final Disposal
  • When your waste container is approximately 90% full, submit a chemical waste pickup request to your institution's Environmental Health & Safety (EHS) department.

  • EHS will coordinate with a licensed hazardous waste disposal contractor to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[7].

  • The ultimate disposal method for this type of organic chemical waste is typically high-temperature incineration, which ensures complete destruction of the compound[4].

The entire disposal workflow can be visualized as follows:

Disposal_Workflow cluster_0 In-Laboratory Process cluster_1 Institutional & External Process A 1. Generation of Waste (Solid or Liquid) B 2. Segregate into a COMPATIBLE & CLOSED Container A->B C 3. Label Container: 'HAZARDOUS WASTE' + Full Chemical Names B->C D 4. Store in Designated Satellite Accumulation Area (SAA) C->D E 5. Request Pickup (via EHS Dept.) D->E When container is full F 6. Transfer to Licensed Waste Contractor E->F G 7. Transport to Permitted Disposal Facility (TSDF) F->G H 8. Final Disposal (e.g., Incineration) G->H

Caption: End-to-end workflow for hazardous chemical waste disposal.

Emergency Procedures for Spills and Exposures

In the event of an accident, a swift and correct response is critical.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[2].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2].

  • Inhalation: Remove the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[3][14].

Spill Response

The response depends on the scale and nature of the spill.

Spill_Response Start Spill Occurs Assess Assess Spill Size & Risk (Can you handle it safely?) Start->Assess Minor Minor Spill Assess->Minor Yes Major Major Spill Assess->Major No Minor_1 Alert others in the area. Don appropriate PPE. Minor->Minor_1 Major_1 EVACUATE the immediate area. Major->Major_1 Minor_2 Cover with inert absorbent (e.g., vermiculite, sand). Avoid raising dust. Minor_1->Minor_2 Minor_3 Collect material using spark-proof tools and place in hazardous waste container. Minor_2->Minor_3 Minor_4 Clean spill area and decontaminate surfaces. Minor_3->Minor_4 Major_2 Alert supervisor and call institutional emergency number (EHS). Major_1->Major_2 Major_3 Prevent entry by others. Wait for trained responders. Major_2->Major_3

Caption: Decision-making workflow for chemical spill response.

References

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022). SEAM Group. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). Aces. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. (n.d.). Lehigh University Campus Safety Division. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (2003). University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024). National Science Teaching Association (NSTA). [Link]

  • Proper Handling of Hazardous Waste Guide - EPA. (n.d.). U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Management. (2024). Axonator. [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. (n.d.). American Chemistry Council. [Link]

  • SAFETY DATA SHEET - N-Methylbenzenesulfonamide. (2024). Fisher Scientific. [Link]

  • Safety Data Sheet - 4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride. (2022). MP Biomedicals. [Link]

  • SOP Sulfonamides in tissue 2010. (n.d.). NUCLEUS information resources. [Link]

  • SAFETY DATA SHEET - 4-Bromo-N-tert-butyl-3-methylbenzenesulfonamide. (2016). AFG Bioscience LLC. [Link]

  • SAFETY DATA SHEET - 3,5-Difluorobenzenesulfonamide. (2025). Thermo Fisher Scientific. [Link]

  • SAFETY DATA SHEET - PEMULEN™ TR-2 POLYMER. (2015). accessdata.fda.gov. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]

  • SOP for Disposal of Contaminated Material. (n.d.). Pharmaguideline. [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. [Link]

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Handling

Personal protective equipment for handling 3,4-Difluoro-2-methylbenzenesulfonamide

Part 1: Executive Safety Summary Compound: 3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 886499-28-5) Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) GHS Signal Word: WARN...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary

Compound: 3,4-Difluoro-2-methylbenzenesulfonamide (CAS: 886499-28-5) Physical State: Solid (Crystalline Powder) Primary Hazard Class: Irritant (Skin/Eye/Respiratory) GHS Signal Word: WARNING [1][2]

Immediate Action Directive: Treat this compound as a high-potency irritant and a potential sulfonamide sensitizer .[1] While specific toxicological data for this exact derivative is limited, the structural presence of the sulfonamide moiety (


) combined with a fluorinated aromatic ring mandates strict inhalation and contact precautions.

Critical PPE at a Glance:

  • Respiratory: Engineering controls (Fume Hood) are primary.[1] N95/P100 respirator required only if handling outside containment.[1]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[1] Double gloving is recommended during transfer operations.[1]

  • Ocular: Chemical safety goggles (ANSI Z87.1).[1] Safety glasses are insufficient for powder handling due to airborne dust risks.[1]

Part 2: Risk Assessment & Hazard Identification

To ensure scientific integrity, we apply the Precautionary Principle . In the absence of compound-specific LD50 data, we extrapolate hazards from the benzenesulfonamide pharmacophore and fluorinated analogs.[1]

Hazard CategoryGHS CodeHazard StatementOperational Implication
Skin Irritation H315 Causes skin irritation.[1][2][3]Direct contact may cause dermatitis.[1] Fluorination often increases lipophilicity, potentially enhancing dermal absorption.[1]
Eye Irritation H319 Causes serious eye irritation.[1][2][3]Fine dust can react with ocular moisture to form acidic micro-environments.[1]
STOT-SE H335 May cause respiratory irritation.[1][2][4]Inhalation of dust triggers mucosal inflammation.[1]
Sensitization NotePotential SensitizerSulfonamides are known allergens.[1] Personnel with sulfa-drug allergies must NOT handle this compound.[1]

Part 3: Personal Protective Equipment (PPE) Strategy

The following protocol uses a Layered Defense Strategy (see Diagram 1). Reliance on PPE alone is a failure of protocol; PPE is the final barrier after engineering controls.[1]

Respiratory Protection
  • Primary Control: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity .[1]

  • Secondary Control (Spill/Cleaning): If the hood sash must be raised above 18 inches or if cleaning a spill outside the hood, wear a half-face respirator with P100 cartridges .[1]

Hand Protection (Glove Permeation Logic)
  • Material: Nitrile rubber is the standard.[1] Latex is prohibited due to poor chemical resistance against aromatic sulfonamides.[1]

  • Thickness & Layering:

    • Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).[1]

    • Outer Layer: 5-8 mil Nitrile (Mechanical strength).[1]

    • Rationale: Fluorinated aromatics can degrade thin nitrile over time.[1] The outer glove protects against mechanical tears during spatula use, while the inner glove prevents skin contact during doffing.[1]

  • Change Frequency: Immediately upon splash or every 2 hours of continuous handling.

Eye & Face Protection[1][2][3][4][6][7][8]
  • Requirement: Chemical Splash Goggles (ventless or indirect vent).[1]

  • Contraindication: Do not use standard safety glasses with side shields.[1] Powder drifts; glasses do not seal against the zygomatic bone, leaving a gap for dust entry.[1]

Body Protection
  • Standard: 100% Cotton or Nomex Lab Coat (snap closures preferred over buttons for quick removal).[1]

  • Supplemental: Tyvek sleeves are recommended if weighing large quantities (>5g) to prevent dust accumulation on forearm cuffs.[1]

Part 4: Visualization of Safety Logic

Diagram 1: PPE & Engineering Control Decision Matrix This diagram illustrates the hierarchy of controls required for different operational states.

PPE_Matrix cluster_0 Standard Handling (Synthesis/Weighing) cluster_1 High Risk (Spill/Outside Hood) Start Operation Type Standard Inside Fume Hood Start->Standard Spill Outside Containment Start->Spill PPE_Std PPE: Nitrile (Double) + Goggles + Lab Coat Standard->PPE_Std Validation Check Glove Integrity Every 30 Mins PPE_Std->Validation PPE_High PPE: P100 Respirator + Nitrile (Double) + Goggles + Tyvek Sleeves Spill->PPE_High PPE_High->Validation

Part 5: Operational Protocol: Handling & Synthesis

This workflow integrates safety with experimental precision.[1]

Step 1: Preparation & Weighing
  • Static Control: Fluorinated sulfonamides are often fluffy, electrostatic powders.[1] Use an anti-static gun or a polonium strip near the balance to neutralize charge.[1] This prevents "powder jump" and aerosolization.[1]

  • Transfer: Use a disposable anti-static weighing boat. Avoid metal spatulas if possible to prevent potential metal-catalyzed degradation (though rare, it is good practice with fluorinated ligands).[1]

  • Containment: Place the balance inside the fume hood or use a powder containment enclosure.

Step 2: Reaction Setup
  • Solvent Choice: 3,4-Difluoro-2-methylbenzenesulfonamide is likely soluble in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM).[1]

    • Safety Note: When dissolving in DMSO, skin permeability increases drastically.[1] The compound can be "carried" through the skin by DMSO. Strict double-gloving is mandatory here.

  • Inert Atmosphere: While sulfonamides are generally air-stable, flush the reaction vessel with Nitrogen (

    
    ) or Argon to exclude moisture, which can cause hydrolysis of reagents used in subsequent coupling steps (e.g., sulfonyl chlorides).[1]
    
Step 3: Decontamination[1]
  • Wipe Down: After handling, wipe the balance area with a paper towel dampened with acetone or ethanol.[1]

  • Doffing: Remove outer gloves inside the hood.[1] Remove inner gloves at the lab exit.[1] Wash hands with soap and cool water (warm water opens pores).[1]

Part 6: Emergency Response & Spill Management

Diagram 2: Powder Spill Response Workflow Actionable decision tree for managing solid spills.

Spill_Response Spill Powder Spill Detected Assess Assess Quantity Spill->Assess Small Minor (< 1g) Assess->Small Large Major (> 1g) Assess->Large Method_Wet Wet Wipe Method (Damp Paper Towel) Small->Method_Wet Prevent Dust Method_Cover Cover & Dampen (Absorbent Pads + Solvent) Large->Method_Cover Avoid Sweeping Waste Seal in HazWaste Bag Label: 'Fluorinated Sulfonamide' Method_Wet->Waste Method_Cover->Waste

[1] Spill Cleanup Protocol:

  • Evacuate: If the spill is outside the hood and creates a visible dust cloud, evacuate the immediate area for 15 minutes to allow settling.

  • Isolate: Mark the area.

  • Clean:

    • Do NOT dry sweep. This generates respirable dust.[1]

    • Cover the powder with a paper towel dampened with a compatible solvent (Ethanol or Acetone).[1]

    • Scoop up the damp material and place it in a solid waste container.[1]

    • Wash the surface three times with soap and water.[1]

Part 7: Waste Disposal

  • Classification: Hazardous Chemical Waste (Solid/Liquid).[1]

  • Segregation:

    • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the "Solid Hazardous Waste" drum.[1]

    • Liquid Waste: Reaction mixtures should go into "Halogenated Organic Waste" (due to Fluorine content) or "Non-Halogenated" depending on the solvent used.[1] Check local EHS regulations regarding fluorinated compounds.

  • Labeling: Clearly label as "Contains 3,4-Difluoro-2-methylbenzenesulfonamide – Irritant."[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2473445, 3,4-difluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide (Analogous Structure Safety Data).[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). C&L Inventory: Fluorinated Benzenesulfonamides.[1] Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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